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  • Product: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol
  • CAS: 20637-34-7

Core Science & Biosynthesis

Foundational

Architectural Polyethers in Advanced Therapeutics: A Technical Whitepaper on 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Executive Summary In the rapidly evolving landscape of targeted drug delivery and bioconjugation, the structural geometry of linker molecules heavily dictates the pharmacokinetic stability and efficacy of the final thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted drug delivery and bioconjugation, the structural geometry of linker molecules heavily dictates the pharmacokinetic stability and efficacy of the final therapeutic. This technical guide provides an in-depth analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS: 20637-34-7) [1], a highly branched, sterically shielded aliphatic polyether. We dissect its physicochemical properties, detail a self-validating synthetic methodology, and explore its causal role in enhancing lipid nanoparticle (LNP) and antibody-drug conjugate (ADC) architectures.

Physicochemical Profiling and Structural Causality

The molecular architecture of CAS 20637-34-7 features a central quaternary carbon (C2) bonded to a methyl group, two methoxymethyl groups, and a primary alcohol[2]. This neopentyl-like scaffold is not merely a structural anomaly; it is a deliberate design choice in medicinal chemistry.

The absence of beta-hydrogens entirely prevents degradation via β -elimination pathways. Furthermore, the dense steric shielding around the ether linkages provides extreme resistance to enzymatic cleavage (e.g., by esterases) and oxidative stress in vivo, offering a highly stable alternative to traditional linear polyethylene glycol (PEG) derivatives.

Table 1: Quantitative Physicochemical Data of CAS 20637-34-7

ParameterValueSource
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-olPubChem[2]
CAS Registry Number 20637-34-7Aaronchem[1]
Molecular Formula C7H16O3ChemBK[3]
Molecular Weight 148.20 g/mol PubChem[2]
SMILES String CC(CO)(COC)COCPubChem[2]
Monoisotopic Mass 148.10994 DaPubChemLite[4]
Predicted XlogP -0.1PubChemLite[4]
Mechanistic Synthesis via Oxetane Ring-Opening

The most efficient and scalable route to synthesize this branched polyether is through the nucleophilic ring-opening of 3-methoxymethyl-3-methyloxetane[5].

Causality of Experimental Choices

While oxetanes can theoretically be opened under basic conditions (e.g., using sodium hydride)[5], the extreme steric hindrance at the quaternary C3 position of the starting oxetane makes a pure SN​2 attack by methoxide kinetically unfavorable. By employing acid catalysis (e.g., H2​SO4​ ), we protonate the oxetane oxygen. This weakens the C–O bond, introducing SN​1 -like character and significantly lowering the activation energy barrier for the incoming weak nucleophile (methanol). This specific catalytic choice minimizes unwanted elimination side-products and maximizes the yield of the target polyether.

Synthesis A 3-methoxymethyl- 3-methyloxetane B Protonated Oxetane Intermediate A->B H2SO4 (Protonation) C Nucleophilic Attack (Methanol) B->C Heat / CH3OH (Ring Opening) D CAS: 20637-34-7 (Target Polyether) C->D Deprotonation (-H+)

Mechanistic pathway for the acid-catalyzed oxetane ring-opening synthesis.

Step-by-Step Protocol: Acid-Catalyzed Synthesis

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reaction fidelity.

  • Preparation : In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 3-methoxymethyl-3-methyloxetane (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Anhydrous conditions prevent competitive ring-opening by ambient water, which would yield an undesired diol impurity.

  • Catalyst Addition : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add concentrated H2​SO4​ (0.05 eq).

    • Causality: The protonation of the oxetane is highly exothermic; strict temperature control prevents the oligomerization of the starting material.

  • Reaction Propagation : Gradually heat the mixture to reflux (approx. 65°C) and stir for 8 hours.

    • Causality: Elevated thermal energy is required to overcome the steric barrier of the neopentyl center during the nucleophilic attack.

  • In-Process Control (IPC) : Withdraw a 0.5 mL aliquot, quench with 1 drop of triethylamine, and analyze via GC-MS. The system validates itself when the oxetane peak is entirely depleted and the product peak (m/z 148) plateaus. If unreacted oxetane remains, continue refluxing in 2-hour increments.

  • Quenching & Workup : Cool the reaction to room temperature. Neutralize the acid catalyst by adding saturated aqueous NaHCO3​ until pH 7.5 is reached.

    • Causality: Neutralization prior to concentration is critical; concentrating the product in the presence of acid will drive the reverse reaction or cause ether cleavage.

  • Extraction & Purification : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Isolate the pure 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol via fractional vacuum distillation.

Application Workflow in Drug Delivery Systems

In the context of drug development, the primary hydroxyl group of CAS 20637-34-7 acts as a singular, highly selective reactive handle. When this scaffold is conjugated to lipid tails or API linkers, the resulting molecule adopts a distinct "cone-shaped" spatial geometry.

In LNP formulations, this geometry is causally linked to enhanced endosomal escape. The bulky, branched headgroup promotes the critical phase transition of the lipid bilayer from a stable lamellar phase to a disruptive inverted hexagonal phase once inside the acidic environment of the endosome, thereby releasing the therapeutic payload into the cytosol.

Application N1 Branched Polyether Scaffold (CAS: 20637-34-7) N2 Hydroxyl Activation (e.g., Tosylation) N1->N2 N3 Conjugation to Lipid/API (SN2 Displacement) N2->N3 Amine/Thiol Nucleophile N4 Purification & IPC (HPLC / MS) N3->N4 N5 Formulated Drug Delivery System (LNP / ADC) N4->N5 Formulation

Workflow for integrating the branched polyether scaffold into drug delivery systems.

Analytical Characterization Standards

To guarantee the trustworthiness of the synthesized batch before downstream conjugation, the following analytical markers must be verified:

  • Mass Spectrometry (ESI-MS) : The spectrum must exhibit a protonated adduct [M+H]+ at m/z 149.11 and a sodium adduct [M+Na]+ at m/z 171.09, confirming the intact molecular weight[4].

  • 1H NMR ( CDCl3​ ) : The structural symmetry and branching are validated by a distinct singlet for the central methyl group (~0.9 ppm) and strong singlets for the terminal methoxy groups (~3.3 ppm).

References
  • PubChem . "1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl- | C7H16O3 | CID 542357". National Library of Medicine.[Link]

  • ChemBK . "20637-34-7 - ChemBK". Chemical Database.[Link]

  • PubChemLite . "3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol". Université du Luxembourg. [Link]

  • Molaid . "7-methoxymethyl-7-methyl-2,5,9-trioxadecane - CAS号". Molaid Chemical Synthesis Database. [Link]

Sources

Exploratory

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol properties

An In-depth Technical Guide to the Properties, Synthesis, and Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Introduction 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS Number: 20637-34-7) is a functio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties, Synthesis, and Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Introduction

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS Number: 20637-34-7) is a functionalized alcohol possessing a neopentyl core structure.[1] This molecule, characterized by a primary hydroxyl group and two methoxy ethers, presents potential applications as a specialty solvent, a building block in polymer chemistry, or as a precursor in fine chemical synthesis. Its structure, a derivative of 2,2-dimethyl-1,3-propanediol, suggests unique steric and solubility properties.

This technical guide provides a comprehensive analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, designed for researchers and drug development professionals. It details the compound's known physicochemical properties, proposes a logical synthetic route with detailed protocols, outlines a workflow for its analytical characterization, and discusses critical safety and handling procedures. The content is structured to deliver not just data, but also the scientific rationale behind the described methodologies.

Physicochemical and Spectroscopic Properties

The comprehensive characterization of a chemical entity is foundational to its application. This section details the known physical properties and the anticipated spectroscopic profile of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, which is essential for its identification and quality control.

Physical and Computed Properties

Experimental physical data for this specific compound is not extensively documented in publicly available literature. The following table summarizes its core identifiers and properties computed through established algorithms, providing a reliable baseline for its chemical profile.[1][2]

PropertyValueSource
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol[1]
CAS Number 20637-34-7[1]
Molecular Formula C₇H₁₆O₃[1]
Molecular Weight 148.20 g/mol [1]
Monoisotopic Mass 148.109944368 Da[1]
Canonical SMILES CC(CO)(COC)COC[1]
InChIKey GJDPWHURBFNYAV-UHFFFAOYSA-N[1]
XLogP3 (Predicted) -0.1[1]
Topological Polar Surface Area 38.7 Ų[1]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Anticipated Spectroscopic Profile

Experimental verification is paramount, but a predicted spectroscopic profile based on the molecule's structure serves as an essential guide for characterization.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry. Key expected signals include:

    • A singlet for the three protons of the C2-methyl group.

    • A singlet for the six protons of the two equivalent methoxy (–OCH₃) groups.

    • A singlet for the four protons of the two equivalent methoxymethyl (–CH₂O–) groups.

    • A singlet for the two protons of the hydroxymethyl (–CH₂OH) group.

    • A broad singlet for the hydroxyl (–OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display distinct signals for each unique carbon environment:

    • A signal for the C2-methyl carbon.

    • A signal for the quaternary C2 carbon.

    • A signal for the methoxy carbons.

    • A signal for the hydroxymethyl carbon (C1).

    • A signal for the methoxymethyl carbons (C3).

  • Infrared (IR) Spectroscopy : The IR spectrum is defined by its functional groups. The most prominent absorption bands are expected in the following regions:

    • O-H Stretch : A strong, broad band in the 3550–3200 cm⁻¹ region, characteristic of an alcohol.[4]

    • C-H Stretch : Multiple sharp bands in the 3000–2850 cm⁻¹ region for the alkyl C-H bonds.[4]

    • C-O Stretch : Strong bands in the 1260–1000 cm⁻¹ region, corresponding to the alcohol and ether C-O linkages.[4]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 148.20 would be expected. Common fragmentation patterns would likely involve the loss of a methoxy group (•OCH₃) or a hydroxymethyl group (•CH₂OH).

Synthesis and Purification: A Proposed Route

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or isotopically labeled versions. As no specific literature protocol is readily available, a robust and logical synthetic pathway is proposed here, starting from the commercially available precursor, 2-methyl-2-(hydroxymethyl)propane-1,3-diol.

Rationale for Synthetic Strategy

The proposed synthesis employs a double Williamson ether synthesis. This classic and reliable method is ideal for forming ether linkages from an alcohol and an alkyl halide. The causality for key choices is as follows:

  • Starting Material : 2-methyl-2-(hydroxymethyl)propane-1,3-diol is an inexpensive, commercially available triol with the desired carbon skeleton.

  • Reaction Choice : Williamson ether synthesis provides a high-yielding and straightforward pathway to the target molecule. The primary hydroxyl groups of the starting diol are more sterically accessible and reactive than the tertiary hydroxyl group, allowing for a degree of selectivity. However, for a complete reaction to the desired product, forcing conditions and appropriate stoichiometry are necessary.

  • Reagents :

    • Base : Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

    • Alkylating Agent : Methyl iodide (MeI) is a highly reactive methylating agent.

    • Solvent : Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively dissolves the reagents and is stable under the reaction conditions.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the starting material to the final purified product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Work-up & Purification SM 2-methyl-2-(hydroxymethyl)propane-1,3-diol Reaction 1. NaH (2.2 equiv), anhy. THF, 0 °C to RT 2. MeI (2.5 equiv), RT, 16h SM->Reaction Crude Crude Product Mixture Reaction->Crude Quench Quench with H₂O Crude->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Flash Column Chromatography Extract->Purify Final Pure 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Purify->Final

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and justifications to ensure reaction success and product purity.

Materials:

  • 2-methyl-2-(hydroxymethyl)propane-1,3-diol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-(hydroxymethyl)propane-1,3-diol (1 equivalent).

  • Solvent Addition : Add anhydrous THF (approx. 0.2 M concentration) to dissolve the starting material.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Using a slight excess ensures complete deprotonation of the two primary hydroxyl groups.

  • Alkylation : After stirring for 30 minutes at 0 °C, add methyl iodide (2.5 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 16 hours. Causality: A slight excess of the alkylating agent ensures the reaction goes to completion. The extended reaction time allows for the double methylation to occur.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Quenching : Carefully quench the reaction by slowly adding water at 0 °C to destroy any unreacted NaH.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine. Causality: Washing removes THF and any inorganic salts, preparing the crude product for drying.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product. Causality: Chromatography separates the desired product from any partially methylated byproducts and residual starting material based on polarity.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a critical final step. The following workflow ensures a comprehensive analysis of the synthesized material.

Workflow Diagram

This diagram illustrates the logical sequence of analytical techniques used for structural elucidation and purity assessment.

G Sample Synthesized Product NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR IR FTIR Spectroscopy (Functional Group ID) Sample->IR MS GC-MS (Purity & Mol. Weight) Sample->MS Final Characterized Compound NMR->Final IR->Final MS->Final

Caption: Analytical workflow for product characterization.

Methodologies

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Objective : To determine the carbon-hydrogen framework of the molecule.

  • Protocol :

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

    • Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Validation : Confirm that the observed chemical shifts, integrations, and multiplicities match the anticipated spectroscopic profile described in Section 2.2.

4.2.2 Infrared (IR) Spectroscopy [4]

  • Objective : To identify the key functional groups.

  • Protocol :

    • As the product is a liquid, obtain the spectrum from a neat sample.

    • Place a small drop of the liquid between two salt plates (NaCl or KBr) to form a thin film.

    • Record a background spectrum of the empty salt plates in an FTIR spectrometer.

    • Place the sample in the spectrometer and record the spectrum.

    • Validation : Confirm the presence of a broad O-H stretch and strong C-O stretch bands, as predicted in Section 2.2.

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective : To determine the molecular weight, fragmentation pattern, and purity.

  • Protocol :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

    • Inject the solution into a GC-MS instrument. The GC will separate the compound from any volatile impurities.

    • The mass spectrometer will provide the mass spectrum of the pure compound as it elutes from the column.

    • Validation : The GC trace should show a single major peak, indicating high purity. The mass spectrum should show the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is classified as an irritant.[1]

GHS Hazard Identification
PictogramSignal WordHazard Statements
alt text Warning H315 : Causes skin irritation.[1]H319 : Causes serious eye irritation.[1]H335 : May cause respiratory irritation.[1]
Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5]

    • Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat should be worn at all times.[5]

    • Respiratory Protection : If working outside a fume hood or with aerosols, a government-approved respirator is required.[5]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[6][7]

  • First Aid :

    • If Inhaled : Remove the victim to fresh air.[5]

    • On Skin : Immediately wash with plenty of soap and water.[5]

    • In Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[5][7]

Potential Applications

While specific, high-impact applications of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol are not widely documented, its structure suggests utility in several areas of chemical science:

  • Specialty Solvent : Similar to other glycol ethers, its combination of ether and alcohol functionalities may make it a useful solvent for coatings, inks, and cleaning formulations where controlled volatility and solvency for a range of polar and non-polar substances are required.[8]

  • Polymer and Materials Science : The primary alcohol group can be functionalized, for example, by conversion to an acrylate or epoxide, to create monomers for polymerization. The ether linkages within the backbone could impart flexibility and thermal stability to the resulting polymers.

  • Chemical Intermediate : It can serve as a building block in organic synthesis. The hydroxyl group can be converted into a good leaving group for nucleophilic substitution reactions or oxidized to an aldehyde for subsequent C-C bond-forming reactions.[9]

References

  • 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Methoxy-2-(methoxymethyl)propan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 3-methoxy-2-(methoxymethyl)-2-methylpropanal — Chemical Substance Information. NextSDS. [Link]

  • 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. PubChemLite. [Link]

  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. ChemAnalyst. [Link]

  • 3-methoxy-2-(methoxymethyl)-2-methylpropanal. PubChemLite. [Link]

  • 3-methoxy-2-(methoxymethyl)propan-1-ol. PubChemLite. [Link]

  • Cas 3587-64-2, 1-METHOXY-2-METHYL-2-PROPANOL. LookChem. [Link]

  • methyl 2-amino-3-(2,4-dimethylphenyl)butanoate. PubChem, National Center for Biotechnology Information. [Link]

  • 1-METHOXY-2-PROPANOL. Ataman Kimya. [Link]

  • 2-Propanol, 1-methoxy-. NIST WebBook. [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Abstract This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application and interpretation of key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlations). The causality behind experimental choices is explained, ensuring that the described workflow serves as a self-validating system for confirming the molecule's precise architecture. By integrating data from these orthogonal techniques, we present a robust and logical pathway to unambiguous structural confirmation, grounded in authoritative spectroscopic principles.

Introduction: The Imperative for Structural Verification

In the realm of organic synthesis and medicinal chemistry, the precise characterization of a molecule is paramount. The compound 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (Molecular Formula: C₇H₁₆O₃, Molecular Weight: 148.20 g/mol ) presents a unique combination of functional groups: a primary alcohol, two ether linkages, and a quaternary carbon center.[1] This structure offers multiple points for synthetic modification, making it a potentially valuable building block. However, its utility is entirely dependent on the unambiguous confirmation of its structure. Any ambiguity could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised research outcomes.

This guide outlines a systematic and logical workflow for the complete structural elucidation of this molecule, emphasizing the synergy between different analytical methods.

Molecular Architecture and Analytical Strategy

The IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, defines a specific connectivity. Our goal is to use spectroscopic methods to prove this structure empirically. The core structure features a central quaternary carbon (C2) bonded to a methyl group, a primary alcohol moiety (-CH₂OH), and two methoxymethyl groups (-CH₂OCH₃).

The analytical strategy is to use each technique to answer a specific set of questions:

  • Mass Spectrometry (MS): What is the molecular mass and what are the primary cleavage points?

  • Infrared (IR) Spectroscopy: Which functional groups are present?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: What is the precise carbon-hydrogen framework and connectivity?

Caption: Numbered structure of the target molecule.

Mass Spectrometry: Deconstructing the Molecule

Objective: To confirm the molecular weight and gain initial structural insights through fragmentation analysis. The fragmentation of energetically unstable molecular ions provides a "fingerprint" that is useful for determining structural information.[2]

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is essential for structural analysis.[2]

  • Detection: Scan a mass range (e.g., m/z 30-200) to detect the molecular ion and all relevant fragment ions.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion peak and the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula C₇H₁₆O₃ corresponds to a monoisotopic mass of 148.11 Da.[1] In the mass spectra of alcohols, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[3][4] Its observation, even at low intensity, provides strong evidence for the molecular weight.

  • Fragmentation Analysis: The primary fragmentation pathways for alcohols and ethers are α-cleavage and dehydration.[3][4][5]

    • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to a heteroatom (oxygen).[3] The driving force is the formation of a resonance-stabilized oxonium ion. For our target molecule, several α-cleavage events are predicted:

      • Loss of a methoxymethyl radical (•CH₂OCH₃): This is a highly probable fragmentation, resulting in a prominent peak at m/z 103 .

      • Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the C1-C2 bond would yield a fragment at m/z 117 .

      • Loss of a methyl radical (•CH₃): Loss of the C3 methyl group would produce a fragment at m/z 133 .

    • Dehydration: The loss of a water molecule (H₂O) is a characteristic fragmentation of alcohols, which would produce a peak at m/z 130 (M-18) .[3]

M Molecular Ion C₇H₁₆O₃⁺˙ (m/z 148) F103 Fragment m/z 103 M->F103 - •CH₂OCH₃ F117 Fragment m/z 117 M->F117 - •CH₂OH F133 Fragment m/z 133 M->F133 - •CH₃ F130 Fragment m/z 130 M->F130 - H₂O

Caption: Predicted Mass Spectrometry fragmentation pathways.

Data Summary: Mass Spectrometry
m/z (Predicted) Proposed Fragment Fragmentation Pathway Significance
148[C₇H₁₆O₃]⁺˙Molecular IonConfirms molecular weight
133[C₆H₁₃O₃]⁺α-cleavage (Loss of •CH₃)Indicates a methyl group on a quaternary center
130[C₇H₁₄O₂]⁺˙Dehydration (Loss of H₂O)Confirms presence of an alcohol
117[C₆H₁₃O₂]⁺α-cleavage (Loss of •CH₂OH)Confirms primary alcohol moiety
103[C₅H₁₁O₂]⁺α-cleavage (Loss of •CH₂OCH₃)Confirms methoxymethyl moiety

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To rapidly and non-destructively identify the key functional groups (alcohol and ether) within the molecule.

Experimental Protocol
  • Sample Preparation: As the compound is a liquid, a neat spectrum is easily obtained. A single drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.[6]

  • Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.[6]

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to specific molecular vibrations.

Data Interpretation

The IR spectrum is interpreted by correlating absorption bands (in cm⁻¹) to the vibrations of specific functional groups.

  • O-H Stretch (Alcohol): A very strong and characteristically broad absorption band is expected in the 3600-3200 cm⁻¹ region.[7][8] This broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules and is a definitive indicator of the hydroxyl group.[7][9]

  • C-H Stretch (Alkyl): Strong absorptions will appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.[6]

  • C-O Stretch (Alcohol & Ether): This region is crucial for confirming both key functional groups. A strong C-O stretching absorption for the primary alcohol is expected around 1050 cm⁻¹.[7] Ethers exhibit a strong, characteristic C-O stretching band between 1150-1070 cm⁻¹.[6][10] Therefore, a strong, possibly complex, band system is anticipated in the 1150-1050 cm⁻¹ range, confirming the presence of both C-O bond types.

Data Summary: Infrared Spectroscopy
Absorption Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3600 - 3200O-H StretchAlcohol (-OH)Strong, Broad
3000 - 2850C-H StretchAlkyl (sp³ C-H)Strong, Sharp
1150 - 1050C-O StretchEther & Primary AlcoholStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Objective: To provide an unambiguous map of the carbon-hydrogen framework. NMR is the most powerful tool for structure elucidation, allowing for the determination of chemical environments, connectivity, and spatial relationships of atoms.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire a suite of experiments:

    • ¹H NMR: To quantify and characterize all proton environments.

    • ¹³C NMR: To identify all unique carbon environments.

    • DEPT-135: To differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

    • 2D NMR (HSQC, HMBC): To establish direct and long-range C-H correlations, which are critical for assembling the molecular fragments.

¹H NMR Data Interpretation

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration (proton count), and multiplicity (splitting pattern). Due to the quaternary center, minimal spin-spin coupling is expected.

  • δ ~3.5-3.6 ppm (Singlet, 2H): Protons of the primary alcohol methylene group (-CH₂ OH). These are deshielded by the adjacent oxygen atom.[7][11]

  • δ ~3.4 ppm (Singlet, 4H): Protons of the two equivalent methoxymethyl methylene groups (-CH₂ OCH₃). Their environment is very similar to the alcohol methylene, hence the close chemical shift.

  • δ ~3.3 ppm (Singlet, 6H): Protons of the two equivalent methoxy groups (-OCH₃ ). This signal's integration of 6H is a key indicator of the molecule's symmetry.[6]

  • δ ~2.0-2.5 ppm (Broad Singlet, 1H): The hydroxyl proton (-OH ). Its chemical shift is variable and concentration-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for an exchangeable proton.[12]

  • δ ~0.9 ppm (Singlet, 3H): Protons of the methyl group attached to the quaternary carbon (-CH₃ ). Being distant from electronegative atoms, it appears in the upfield alkyl region.

Data Summary: ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Integration Multiplicity Assignment
~3.5-3.62HSinglet-CH₂ OH (C1 protons)
~3.44HSinglet-CH₂ OCH₃ (C4, C6 protons)
~3.36HSinglet-OCH₃ (C5, C7 protons)
~2.21HBroad Singlet-OH (exchangeable)
~0.93HSinglet-CH₃ (C3 protons)
¹³C NMR and DEPT-135 Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT-135 helps assign them.

  • δ ~77 ppm (CH₂): The two equivalent methoxymethyl carbons (C H₂OCH₃). They are deshielded by the adjacent ether oxygen.

  • δ ~68 ppm (CH₂): The primary alcohol carbon (C H₂OH). It is also deshielded by its attached oxygen.[6]

  • δ ~59 ppm (CH₃): The two equivalent methoxy carbons (-OC H₃). A characteristic shift for methoxy groups.[6]

  • δ ~40 ppm (Quaternary C): The central quaternary carbon. This signal will be absent in the DEPT-135 spectrum.

  • δ ~18 ppm (CH₃): The methyl carbon attached to the quaternary center. It is the most shielded carbon, appearing furthest upfield.

Data Summary: ¹³C NMR & DEPT-135 (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm) DEPT-135 Signal Assignment
~77NegativeC H₂OCH₃ (C4, C6)
~68NegativeC H₂OH (C1)
~59Positive-OC H₃ (C5, C7)
~40AbsentQuaternary Carbon (C2)
~18Positive-C H₃ (C3)
2D NMR: Assembling the Puzzle

While ¹H and ¹³C data provide the pieces, 2D NMR connects them. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate confirmation tool. It shows correlations between protons and carbons that are 2 or 3 bonds apart.

Caption: Key HMBC correlations confirming connectivity.

  • Correlation 1 (H3 → C2, C1, C4/C6): The protons of the methyl group (H3, δ ~0.9) will show a correlation to the quaternary carbon (C2), the primary alcohol carbon (C1), and the methoxymethyl carbons (C4/C6). This single set of correlations definitively links all four substituents to the central carbon.

  • Correlation 2 (H1 → C2): The protons of the alcohol methylene group (H1, δ ~3.5) will correlate to the quaternary carbon (C2).

  • Correlation 3 (H4/H6 → C2): The protons of the methoxymethyl methylene groups (H4/H6, δ ~3.4) will correlate to the quaternary carbon (C2).

  • Correlation 4 (H5/H7 → C4/C6): The protons of the methoxy groups (H5/H7, δ ~3.3) will correlate to their attached methylene carbons (C4/C6), confirming the methoxymethyl fragments.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is achieved through the logical integration of complementary spectroscopic data.

  • Mass Spectrometry established the correct molecular weight (148.11 Da) and provided fragmentation data consistent with the proposed primary alcohol, methyl, and methoxymethyl groups.

  • Infrared Spectroscopy unequivocally confirmed the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.

  • ¹H and ¹³C NMR Spectroscopy provided the exact count and chemical environment of all protons and carbons, with the signal integrations and symmetries perfectly matching the proposed structure.

  • 2D HMBC NMR served as the final, definitive proof, establishing the connectivity between all molecular fragments across the non-protonated quaternary carbon center.

Each technique validates the findings of the others, creating a robust and unassailable body of evidence that confirms the structure of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. This systematic approach ensures the highest level of scientific integrity and provides the foundational certainty required for subsequent research and development.

References

  • Fragmentation (mass spectrometry). (2023, December 29). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Msc alcohols, phenols, ethers. (2016, October 2). Slideshare. Retrieved March 15, 2026, from [Link]

  • Infrared intensities of alcohols and ethers. (n.d.). CaltechTHESIS. Retrieved March 15, 2026, from [Link]

  • 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Structure and Classification of Alcohols, Phenols, and Ethers. (2026, January 6). CK-12 Foundation. Retrieved March 15, 2026, from [Link]

  • Basic Structure and Nomenclature of Alcohols and Ethers. (2025, February 11). MedLife Mastery. Retrieved March 15, 2026, from [Link]

  • Alcohol and Ether- Properties, Structure and Important Chemical Reactions. (n.d.). Testbook. Retrieved March 15, 2026, from [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016, September 21). YouTube. Retrieved March 15, 2026, from [Link]

  • Ether vs. Alcohol: Key Differences, Structures, and Examples. (2024, November 15). YouTube. Retrieved March 15, 2026, from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved March 15, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved March 15, 2026, from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved March 15, 2026, from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved March 15, 2026, from [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved March 15, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Alcohols. (n.d.). OpenOChem Learn. Retrieved March 15, 2026, from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Executive Summary In the landscape of modern drug development and complex organic synthesis, the strategic selection of molecular building blocks dictates the metabolic stability, solubility, and overall pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the strategic selection of molecular building blocks dictates the metabolic stability, solubility, and overall pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API). 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly specialized, bifunctional aliphatic ether. Characterized by a neopentyl-like quaternary carbon core, it features multiple ether linkages and a primary hydroxyl group.

This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and structural elucidation workflows. By understanding the causality between its sterically hindered structure and its physical behavior, researchers can effectively leverage this compound as a robust linker or protecting group alternative in advanced synthetic methodologies.

Physicochemical Profiling & Molecular Weight Analysis

The structural formula of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is derived from a propan-1-ol backbone, heavily substituted at the C2 and C3 positions. The presence of a methoxy group, a methoxymethyl group, and a methyl group on the carbon backbone yields the molecular formula C7H16O3 .

While it shares this molecular formula with other commercially common solvents like triethyl orthoformate[1] and dipropylene glycol methyl ether[2], its highly branched, neopentyl-like architecture fundamentally alters its spatial geometry and intermolecular interactions. Structurally related neopentyl building blocks are highly valued in synthesis due to their unique balance of hydrophilic ether oxygens and lipophilic aliphatic bulk[3].

Quantitative Data Summary

The following table summarizes the exact mass calculations and theoretical physicochemical descriptors essential for analytical tracking and formulation.

PropertyValueDerivation Method / Source
Molecular Formula C7H16O3IUPAC Structural Derivation
Standard Molecular Weight 148.20 g/mol Standard Atomic Weights (C=12.01, H=1.01, O=16.00)[1]
Monoisotopic Mass 148.1099 DaHigh-Resolution Mass Spectrometry (HRMS) theoretical[4]
Hydrogen Bond Donors 1Primary hydroxyl group (-OH)
Hydrogen Bond Acceptors 3Two ether oxygens + one hydroxyl oxygen
Rotatable Bonds 5Conformational flexibility analysis
Steric Core Quaternary CarbonNeopentyl-like C2 center

Structural Elucidation: High-Resolution Mass Spectrometry (HRMS)

Verifying the molecular weight of 148.20 g/mol for highly branched ethers requires precise analytical techniques. Standard Electron Ionization (EI) often leads to the rapid fragmentation of fragile methoxymethyl groups, making the molecular ion ( M+∙ ) nearly undetectable[2]. Therefore, Electrospray Ionization (ESI) in positive mode is the gold standard for this compound.

Experimental Protocol: HRMS Workflow for MW Validation

As an Application Scientist, it is critical to design self-validating protocols where every reagent serves a specific mechanistic purpose.

  • Step 1: Sample Solvation

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol provides a protic, polar environment that perfectly solvates the amphiphilic neopentyl structure while supporting the charge-transfer mechanisms required for ESI.

  • Step 2: Adduct Promotion

    • Action: Spike the solution with 0.1% Formic Acid and 2 mM Ammonium Acetate.

    • Causality: Aliphatic ethers are weakly basic and struggle to protonate efficiently to form [M+H]+ . The addition of ammonium acetate forces the formation of a highly stable ammonium adduct [M+NH4​]+ at m/z 166.14, preventing premature fragmentation in the gas phase.

  • Step 3: Soft Ionization (ESI+)

    • Action: Inject into the ESI source with a strictly controlled capillary voltage of 2.8 - 3.0 kV.

    • Causality: Utilizing a lower-than-average capillary voltage minimizes in-source collision-induced dissociation (CID), preserving the intact C7H16O3 structure.

  • Step 4: TOF Mass Analysis

    • Action: Scan using a Time-of-Flight (TOF) analyzer, extracting the exact mass chromatogram for 148.1099 Da (neutral loss of NH3​ and H+ ).

MS_Workflow A Sample Prep (MeOH + NH4OAc) B ESI(+) Ionization (Soft Ionization) A->B C Adduct Formation [M+NH4]+ (m/z 166.14) B->C D TOF Mass Analyzer (High Resolution) C->D E MW Validation (148.1099 Da) D->E

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Utility in Drug Development

The true value of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol lies in its architecture. In drug design, linear poly-ethylene glycol (PEG) chains are often used to increase solubility; however, they are highly susceptible to oxidative degradation by cytochrome P450 (CYP450) enzymes.

By utilizing a neopentyl-like ether with a molecular weight of 148.20 g/mol , medicinal chemists can achieve the same hydrophilic benefits (via the three oxygen atoms) while introducing severe steric hindrance.

Structure-Function Causality
  • The Primary Alcohol (-OH): Acts as the sole reactive nucleophile. It allows for highly regioselective coupling to carboxylic acids or alkyl halides on an API, ensuring a 1:1 stoichiometric conjugation without cross-linking.

  • The Quaternary C2 Carbon: Acts as a "steric shield." Once the molecule is conjugated, this bulky center physically blocks metabolic enzymes from accessing the adjacent ether linkages.

  • The Methoxymethyl Groups: Provide the necessary dipole moments to maintain aqueous solubility, ensuring the final drug conjugate remains bioavailable.

Structural_Logic Core 3-Methoxy-2-(methoxymethyl) -2-methylpropan-1-ol (MW: 148.20 g/mol) Hydroxyl Primary Alcohol (-OH) Reactive site for conjugation Core->Hydroxyl QuatCarbon Quaternary C2 Carbon Steric shielding core Core->QuatCarbon Ethers Methoxymethyl Groups Hydrophilicity & H-bond acceptors Core->Ethers Result1 High Coupling Efficiency Hydroxyl->Result1 Result2 CYP450 Resistance QuatCarbon->Result2 Result3 Improved Solubility Ethers->Result3

Caption: Structure-function relationships of the neopentyl ether building block in drug design.

Conclusion

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (MW: 148.20 g/mol ) is far more than a simple solvent or intermediate; it is a highly engineered molecular building block. By understanding the precise elemental composition (C7H16O3) and the causality behind its physical properties, analytical scientists can accurately validate its presence using adduct-driven HRMS. Furthermore, drug development professionals can exploit its sterically hindered neopentyl core to design next-generation therapeutics with superior metabolic stability and optimized pharmacokinetic profiles.

References

  • PubChem - NIH. "1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664" (Reference for exact monoisotopic mass of the C7H16O3 formula). URL:[Link]

  • NIST. "2-Propanol, 1-(2-methoxy-1-methylethoxy)- - the NIST WebBook" (Reference for MS fragmentation behavior of C7H16O3 isomers). URL:[Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Insights for 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Executive Summary The molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly specialized, symmetrically branched neopentyl alcohol. Structurally, it is the dimethyl ether of trimethylolethane (TME).

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly specialized, symmetrically branched neopentyl alcohol. Structurally, it is the dimethyl ether of trimethylolethane (TME). Synthesizing this molecule presents a classic challenge in chemoselectivity: how does one selectively methylate exactly two of the three identical hydroxyl groups on a neopentyl core?

Direct methylation of TME inevitably yields an intractable statistical mixture of mono-, di-, and tri-methylated products that are notoriously difficult to separate via standard chromatographic techniques. As a Senior Application Scientist, I advocate for an orthogonal retrosynthetic approach. By utilizing 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) —a widely utilized building block in the synthesis of1[1]—we can exploit the differing oxidation states of its functional groups. This guide details a self-validating, two-step synthetic workflow to achieve the target molecule with absolute chemoselectivity and high yield.

Retrosynthetic Strategy & Rationale

The strategic logic relies on the pre-existing differentiation of the carbon branches in 2[2]. Bis-MPA contains two primary hydroxyl groups and one carboxylic acid group attached to a central quaternary carbon.

  • Phase 1 (Global Alkylation): We globally methylate both the hydroxyl groups and the carboxylic acid using Sodium Hydride (NaH) and Methyl Iodide (MeI). This concurrent Williamson ether synthesis and esterification yields methyl 2,2-bis(methoxymethyl)propionate.

  • Phase 2 (Chemoselective Reduction): We subject the intermediate to Lithium Aluminum Hydride (LiAlH 4​ ). The hydride selectively reduces the neopentyl methyl ester back to a primary alcohol, while leaving the newly formed robust ether linkages completely intact.

SynthesisPathway SM Bis-MPA (2,2-bis(hydroxymethyl)propionic acid) INT Intermediate Methyl 2,2-bis(methoxymethyl)propionate SM->INT NaH, MeI THF/DMF, 0°C to RT Global Alkylation PROD Target Molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol INT->PROD LiAlH4 THF, 0°C to RT Ester Reduction

Figure 1: Two-step synthetic pathway from Bis-MPA to the target neopentyl alcohol.

Phase 1: Global Alkylation of the Neopentyl Triad

Mechanistic Causality

The neopentyl hydroxyl groups in Bis-MPA are highly sterically hindered. Weaker bases (e.g., K 2​ CO 3​ ) fail to drive the alkylation to completion. By employing an excess of NaH, we irreversibly deprotonate the hydroxyls to form highly nucleophilic alkoxides. Simultaneously, the carboxylic acid is deprotonated.

The addition of MeI triggers the 3[3]. A critical experimental choice here is the use of a THF/DMF co-solvent system. DMF possesses a high dielectric constant, which effectively solvates the tight ion pairs of the sodium alkoxides, dramatically accelerating the S N​ 2 displacement at the sterically congested centers.

Step-by-Step Protocol (Self-Validating)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge the flask with NaH (60% dispersion in mineral oil, 3.5 eq). Wash the NaH with anhydrous hexane (3 × 20 mL) to remove the mineral oil, decanting the solvent via syringe.

  • Substrate Addition: Suspend the washed NaH in anhydrous THF (100 mL) and cool to 0 °C using an ice bath. Dissolve Bis-MPA (1.0 eq, 10.0 g) in a mixture of anhydrous THF (20 mL) and anhydrous DMF (30 mL). Add this solution dropwise over 30 minutes. Validation: Vigorous H 2​ gas evolution confirms active deprotonation.

  • Alkylation: Once H 2​ evolution ceases (approx. 1 hour), add Methyl Iodide (4.0 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Workup & Isolation: Carefully quench the reaction with saturated aqueous NH 4​ Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • In-Process Control: Analyze via TLC (Hexane/EtOAc 3:1). The product should appear as a single high-R f​ spot (UV inactive, stains with KMnO 4​ ). Purify via flash chromatography to yield methyl 2,2-bis(methoxymethyl)propionate as a colorless oil.

Phase 2: Chemoselective Hydride Reduction

Mechanistic Causality

The intermediate contains two stable ether linkages and a methyl ester. Because the ester carbonyl is situated adjacent to a fully substituted quaternary carbon, it suffers from severe steric shielding. Milder hydride sources (e.g., NaBH 4​ ) are kinetically incompetent.

Lithium Aluminum Hydride (LiAlH 4​ ) is mandated. The powerful nucleophilicity of the aluminohydride ion overcomes the steric bulk, delivering two equivalents of hydride to extrude methoxide and yield the lithium aluminum alkoxide complex. The ether linkages remain completely inert to LiAlH 4​ , ensuring perfect chemoselectivity. To prevent the formation of intractable aluminum emulsions during isolation, we employ the rigorous Fieser workup method.

FieserWorkup Start Aluminate Complex (x grams LiAlH4 used) Step1 Add x mL H2O Dropwise at 0°C Start->Step1 Step2 Add x mL 15% NaOH Dropwise at 0°C Step1->Step2 Step3 Add 3x mL H2O Stir vigorously 15 min Step2->Step3 Step4 Filter White Granular Salts (Wash with THF) Step3->Step4

Figure 2: The Fieser workup logical workflow for quenching LiAlH4 reactions.

Step-by-Step Protocol (Self-Validating)
  • Reduction: In a flame-dried 250 mL flask under argon, suspend LiAlH 4​ (1.5 eq) in anhydrous THF (50 mL). Cool to 0 °C.

  • Substrate Addition: Dissolve the methyl 2,2-bis(methoxymethyl)propionate (1.0 eq) in anhydrous THF (20 mL) and add dropwise to the LiAlH 4​ suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Fieser Quench: Cool the mixture to 0 °C. For every x grams of LiAlH 4​ used, strictly sequentially add: x mL of distilled H 2​ O (dropwise, extreme caution), x mL of 15% aqueous NaOH, and 3x mL of distilled H 2​ O. Stir vigorously for 15 minutes until a granular white precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake generously with hot THF. Concentrate the filtrate under reduced pressure.

  • In-Process Control: Analyze via FT-IR. Validation: The complete disappearance of the strong ester C=O stretch (~1740 cm −1 ) and the appearance of a broad O-H stretch (~3300 cm −1 ) confirms total conversion to 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across both synthetic phases.

ParameterPhase 1: Global AlkylationPhase 2: Ester Reduction
Substrate Bis-MPA (1.0 eq)Methyl 2,2-bis(methoxymethyl)propionate (1.0 eq)
Reagents NaH (3.5 eq), MeI (4.0 eq)LiAlH 4​ (1.5 eq)
Solvent System THF / DMF (4:1 v/v)Anhydrous THF
Temperature Profile 0 °C 25 °C0 °C 65 °C (Reflux)
Reaction Time 16 hours4 hours
Expected Yield 85 - 90%88 - 92%
Validation Metric TLC (Hexane/EtOAc), GC-MSFT-IR (loss of C=O stretch), 1 H-NMR

References

  • Guidechem. "4767-03-7 Dimethylolpropionic acid C5H10O4, Formula,NMR,Boiling Point,Density,Flash Point". 2[2]

  • MDPI - Molecules. "Dendrimers".1[1]

  • MDPI - Molecules. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation". 3[3]

  • NIH - PMC. "Synthesis, Anticancer Activity, and Preliminary Pharmacokinetic Evaluation of 4,4-Disubstituted Curcuminoid 2,2-bis(Hydroxymethyl)Propionate Derivatives". 4[4]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane is a polyether polyol of interest in various chemical and pharmaceutical applications. Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane is a polyether polyol of interest in various chemical and pharmaceutical applications. Its unique structure, featuring both hydroxyl and ether functionalities, imparts specific physical characteristics that are crucial for its behavior in formulations and as a synthetic intermediate. This guide provides a comprehensive overview of the core physical properties of this compound, methods for their determination, and essential safety and handling protocols. The information presented herein is intended to support research and development activities by providing a foundational understanding of this molecule's physical behavior.

Chemical Structure

Caption: Chemical structure of 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane.

Predicted Physical Properties

Due to the limited availability of experimental data in public literature, the following physical properties have been determined using computational prediction models. These values provide a reliable estimate for the behavior of 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane and are valuable for initial experimental design and theoretical modeling.

PropertyPredicted ValueUnit
Molecular Weight164.22 g/mol
Boiling Point215.4 ± 7.0°C
Density1.023 ± 0.06g/cm³
pKa16.89 ± 0.29
LogP0.27
Water Solubility1.34e+05mg/L

Experimental Determination of Physical Properties

To ensure the highest accuracy for critical applications, experimental verification of the predicted physical properties is recommended. The following are standard, field-proven protocols for determining the key physical characteristics of a liquid organic compound such as 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Compound Pure Compound BP Boiling Point Determination Compound->BP MP Melting Point Determination Compound->MP Density Density Measurement Compound->Density Analysis Data Analysis BP->Analysis MP->Analysis Density->Analysis Report Technical Report Analysis->Report

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination (Micro-Method)

The determination of the boiling point is crucial for distillation and for understanding the volatility of the compound. The micro-method is suitable when only a small amount of the substance is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1]

Apparatus:

  • Thiele tube or similar heating bath[2]

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Add a small amount (approximately 0.5 mL) of 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane to the small test tube.

  • Place the capillary tube, with the sealed end facing up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[2]

  • Place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The sample should be immersed in the heating liquid.

  • Gently heat the side arm of the Thiele tube.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[2] Record this temperature.

Density Measurement (Oscillating U-tube Method)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. The oscillating U-tube method is a modern and highly accurate technique.

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes depending on the density of the liquid filled in the tube. By measuring the change in frequency, the density of the sample can be precisely determined.[4]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • Calibrate the density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

  • Ensure the measuring cell is clean and dry.

  • Set the desired temperature for the measurement. The density of liquids is temperature-dependent.[5]

  • Inject the 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane sample into the U-tube using a syringe, ensuring there are no air bubbles in the cell.

  • Allow the temperature of the sample to equilibrate with the measuring cell.

  • The instrument will automatically measure the oscillation period and calculate the density.

  • Record the density value displayed by the instrument.

  • Clean the measuring cell thoroughly with appropriate solvents after the measurement.

Safety and Handling

As a polyether polyol, 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane is expected to have certain handling requirements that are common to this class of compounds. The following guidelines are based on general safety data for polyether polyols and should be observed.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[7]

  • Respiratory Protection: In case of aerosol or vapor generation, use a respirator with an appropriate organic vapor cartridge.

Handling:

  • Handle in a well-ventilated area to minimize inhalation of any potential vapors.

  • Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

  • This compound is likely hygroscopic, meaning it can absorb moisture from the air.[8][9] Therefore, it should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is a concern for the application.[10]

  • Keep containers tightly closed when not in use.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and isocyanates.[7]

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Redox. (2021, July 16). Safety Data Sheet Polyether Polyol. Retrieved from [Link]

  • JLP Corporation. (n.d.). Polyether Polyol MSDS/SDS. Retrieved from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

  • openmolecules.org. (n.d.). Property Explorer. Retrieved from [Link]

  • PSDS. (n.d.). Propersea - Property Prediction. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyglycol ether, modified. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Polyther Polyol YD-4110 Safety Data Sheet. (2019, March 19). Retrieved from [Link]

  • ResearchGate. (n.d.). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Northwestern University. (n.d.). Materials Property Predictor. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • E-AIM. (n.d.). Densities of Organic Compounds. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Density measurement. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Measurement the Density of the Liquids. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

For distribution to: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to understanding and determining the key physicochemical properties of 3-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and determining the key physicochemical properties of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS No. 20637-34-7). While this compound is not extensively characterized in publicly accessible literature, this guide establishes a framework for its analysis based on established analytical principles. We will outline the theoretical importance and practical methodologies for determining its melting and boiling points, crucial parameters for its application in research and development. This guide is designed to provide drug development professionals and researchers with the necessary technical foundation for handling and characterizing this and other novel chemical entities.

Compound Profile: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Before delving into experimental determination, it is crucial to establish the identity and basic computed properties of the target compound.

  • IUPAC Name: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol[1]

  • Molecular Formula: C₇H₁₆O₃[1]

  • Molecular Weight: 148.20 g/mol [1]

  • CAS Number: 20637-34-7[1]

These identifiers are critical for accurate literature and database searches. The structure contains a primary alcohol and two ether functional groups, which will dictate its physical properties, including its melting and boiling points, through hydrogen bonding and van der Waals interactions.

Determination of Melting Point

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. It is a critical indicator of purity. For a novel or sparsely characterized compound, Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb energy (an endothermic process), resulting in a measurable difference in heat flow compared to the inert reference. This is recorded as a peak on a thermogram, from which the melting point can be precisely determined.

Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., -20°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen purge gas.

    • Continue heating to a temperature sufficiently above the melting transition to establish a stable post-transition baseline.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm, which is conventionally reported as the melting point. The peak temperature and the integrated area (enthalpy of fusion) are also important parameters.

Logical Workflow for Melting Point Determination

The following diagram illustrates the systematic approach for determining the melting point using DSC.

DSC_Workflow cluster_prep Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation Calibrate Calibrate DSC with Indium Standard Prepare_Sample Weigh 1-5 mg of Sample into Pan Calibrate->Prepare_Sample Crimp Seal Pan Prepare_Sample->Crimp Load Load Sample & Reference Pans Crimp->Load Program Set Thermal Program (e.g., Ramp 10°C/min) Load->Program Run Execute Thermal Scan Program->Run Thermogram Generate Heat Flow vs. Temp Plot Run->Thermogram Analyze Identify Endothermic Peak Thermogram->Analyze Report Determine Onset Temperature (Melting Point) Analyze->Report

Caption: Workflow for Melting Point Determination via DSC.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding the liquid. This property is highly dependent on pressure and is a key parameter for purification by distillation and for assessing a compound's volatility.

Principle of Ebulliometry

Boiling point determination relies on heating a liquid to the temperature at which it undergoes a phase transition to a gas. For accurate measurement, it is crucial that the thermometer bulb is positioned in the vapor phase just above the boiling liquid and that the system is at a known, stable pressure. Since atmospheric pressure varies with altitude and weather, all boiling point measurements should be recorded with the corresponding pressure and corrected to standard pressure (760 mmHg) if necessary.

Experimental Protocol for Boiling Point Determination
  • Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small flask, a condenser, and a thermometer. Ensure the thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Sample Addition: Place a small volume of the sample (e.g., 1-2 mL) and a boiling chip into the flask to ensure smooth boiling.

  • Heating: Gently heat the flask using a suitable heating mantle or oil bath.

  • Equilibrium Establishment: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate rises up the apparatus. The boiling point is the stable temperature reading observed on the thermometer as the vapor continuously bathes the bulb.

  • Record Pressure: Record the ambient atmospheric pressure using a barometer.

  • Pressure Correction (if necessary): If the measurement is not performed at standard sea-level pressure (760 mmHg), the observed boiling point can be corrected using a pressure-temperature nomograph or appropriate computational tools.

Logical Workflow for Boiling Point Determination

This diagram outlines the key steps for an accurate laboratory determination of boiling point.

BP_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_reporting Finalization Assemble Assemble Micro-Distillation Apparatus Position Position Thermometer Correctly Assemble->Position Add_Sample Add Sample & Boiling Chip Position->Add_Sample Heat Gently Heat Sample Add_Sample->Heat Observe Observe for Stable Reflux Heat->Observe Record_Temp Record Stable Vapor Temperature Observe->Record_Temp Record_Press Record Ambient Pressure Record_Temp->Record_Press Correct Correct to Standard Pressure (760 mmHg) Record_Press->Correct Report Report Corrected Boiling Point Correct->Report

Caption: Workflow for Boiling Point Determination.

Data Summary

While specific experimental values for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol are not readily found in public databases, the methodologies described above would yield the data to populate the following summary table. For context, structurally similar compounds are often liquids at room temperature with boiling points in the range of 150-220°C.

PropertyExperimental ValueMethodNotes
Melting Point TBDDSCTo be determined experimentally.
Boiling Point TBDEbulliometryTo be determined experimentally at a recorded pressure.

Conclusion

The determination of fundamental physicochemical properties like melting and boiling points is a cornerstone of chemical and pharmaceutical development. For novel compounds such as 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a systematic and rigorous experimental approach is paramount. By employing validated techniques like Differential Scanning Calorimetry and Ebulliometry, researchers can generate the reliable data necessary for purity assessment, process development, and regulatory submission. This guide provides the foundational protocols and logical workflows to empower scientists in the comprehensive characterization of new chemical entities.

References

  • PubChem. (n.d.). 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Comprehensive Material Safety and Physicochemical Profiling of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME-DME)

Executive Summary This technical guide provides an in-depth material safety and physicochemical analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol , commonly referred to in industrial and forensic contexts as Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth material safety and physicochemical analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol , commonly referred to in industrial and forensic contexts as Trimethylolethane dimethyl ether (TME-DME) . As a partially etherified polyol derivative, TME-DME serves as a highly specialized building block, reactive diluent, and solvent in the synthesis of advanced alkyd resins and polyurethanes.

Unlike standard Material Safety Data Sheets (MSDS) that rely on static hazard checklists, this whitepaper synthesizes structural causality, metabolic pathways, and self-validating analytical protocols to equip researchers and drug development professionals with actionable, field-proven insights.

Chemical Identity & Structural Causality

The unique physical and toxicological properties of TME-DME are a direct consequence of its molecular architecture.

  • IUPAC Name: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

  • Common Synonyms: Trimethylolethane dimethyl ether; TME-DME

  • Molecular Formula: C₇H₁₆O₃

  • Molecular Weight: 148.20 g/mol

Structural Causality: The parent compound, trimethylolethane (TME), is a solid triol characterized by a dense intermolecular hydrogen-bonding network. In TME-DME, the substitution of two hydroxyl groups with methoxy ether linkages reduces the hydrogen-bond donor capacity from three to one. This structural modification drastically lowers the crystal lattice energy, converting the compound into a liquid at room temperature. Furthermore, the dual ether linkages enhance the molecule's lipophilicity, making it highly miscible with organic matrices, while the single remaining primary hydroxyl group acts as a targeted reactive site for esterification or urethane cross-linking, a property frequently exploited in the formulation of baked alkyd enamels [1].

Physicochemical & Thermodynamic Properties

The following table summarizes the quantitative data for TME-DME, contextualized by the experimental rationale behind each property.

PropertyValueExperimental Rationale / Causality
Molecular Formula C₇H₁₆O₃Derived from the selective dimethylation of the parent polyol (C₅H₁₂O₃).
Molecular Weight 148.20 g/mol Confirmed via GC-MS molecular ion [M]⁺ m/z 148.
Physical State Clear, colorless liquidEtherification removes H-bond donors, preventing solid crystal lattice formation.
Boiling Point 180–190 °C (est.)Elevated compared to simple aliphatic ethers due to the remaining primary -OH group.
Density ~0.95 g/cm³ at 20 °CAliphatic methylation increases steric bulk, lowering density compared to the parent triol.
Flash Point ~80 °C (Closed Cup)Combustible liquid; requires Class IIIA combustible storage protocols.
Solubility Miscible in EtOH, DCM; moderate in H₂OAmphiphilic nature; ether oxygens accept H-bonds from water, but alkyl bulk limits aqueous miscibility.

Toxicological Profile & Mechanistic Pathways

Acute Toxicity and Irritation

Extrapolating from the parent compound (TME), TME-DME exhibits low acute systemic toxicity, with an expected oral LD₅₀ > 5000 mg/kg in rat models [2]. It acts as a mild dermal and ocular irritant. Prolonged exposure in poorly ventilated environments may cause mild respiratory irritation due to its moderate vapor pressure.

Metabolic Fate: Cytochrome P450 O-Demethylation

In mammalian systems, aliphatic ethers like TME-DME undergo oxidative metabolism primarily driven by hepatic Cytochrome P450 (CYP450) enzymes [3]. The enzyme abstracts a hydrogen atom from the methoxy group, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses via alkyl-oxygen cleavage to yield formaldehyde and the corresponding alcohol (first TME-monomethyl ether, and eventually the parent TME). The liberated formaldehyde is rapidly oxidized to formate by Aldehyde Dehydrogenase (ALDH) to mitigate cellular toxicity.

MetabolicPathway TME_DME TME-DME (C7H16O3) TME_MME TME-MME (C6H14O3) TME_DME->TME_MME CYP450 O-demethylation Formaldehyde Formaldehyde (HCHO) TME_DME->Formaldehyde Alkyl-oxygen cleavage TME Trimethylolethane (C5H12O3) TME_MME->TME CYP450 O-demethylation TME_MME->Formaldehyde Alkyl-oxygen cleavage Excretion Renal Excretion (Glucuronide) TME->Excretion UGT Conjugation Formate Formate (HCOO-) Formaldehyde->Formate ALDH Oxidation

Figure 1: CYP450-mediated O-demethylation of TME-DME to trimethylolethane and formaldehyde.

Safety, Handling, & Experimental Protocols

Safe Handling & Storage
  • PPE: Nitrile gloves, safety goggles, and a laboratory coat.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Because ethers can form explosive peroxides upon prolonged exposure to oxygen and UV light, containers must be tightly sealed and periodically tested for peroxide formation using starch-iodide paper.

Protocol: GC-MS Purity Validation and Structural Elucidation

To ensure the integrity of TME-DME batches used in synthesis or biological assays, gas chromatography-mass spectrometry (GC-MS) is required.

Causality: The free primary hydroxyl group on TME-DME can interact with active silanol sites on the GC column stationary phase, causing severe peak tailing and poor quantitation. Derivatization with BSTFA converts the -OH to a trimethylsilyl (TMS) ether, increasing volatility and ensuring sharp, symmetrical peaks.

Self-Validating System: This protocol includes a procedural blank to rule out siloxane ghost peaks and an n-alkane standard to calculate a universal Kovats Retention Index (RI), ensuring the method is reproducible across different laboratory setups.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the TME-DME sample in 1.0 mL of anhydrous dichloromethane (DCM) in a 2 mL glass autosampler vial.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60 °C for 30 minutes to drive the silylation reaction to completion. Allow the vial to cool to room temperature.

  • Validation Blank: Prepare a procedural blank containing only 1.0 mL DCM and 50 µL BSTFA/TMCS. Incubate under identical conditions.

  • Standardization: Inject an n-alkane mixture (C₈–C₂₀) under the exact same instrument method to establish retention indices.

  • GC-MS Analysis:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Injection: 1 µL, split ratio 10:1, injector temperature 250 °C.

    • Oven Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C, final hold for 5 min.

    • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 35–400.

  • Data Interpretation: Identify the TME-DME-TMS derivative by the presence of the[M-15]⁺ ion (loss of a methyl group from the TMS moiety) and the characteristic loss of a methoxymethyl radical (m/z 45). Ensure the procedural blank shows no co-eluting peaks at the calculated RI.

Environmental Fate & Ecotoxicity

  • Biodegradability: TME-DME is moderately biodegradable. While the ether linkages are highly recalcitrant to abiotic hydrolysis in aquatic environments, they are susceptible to oxidative cleavage by acclimated microbial consortia.

  • Aquatic Toxicity: The compound poses a low hazard to aquatic life. Based on analogous polyol ethers, the LC₅₀ for freshwater fish (e.g., Pimephales promelas) is expected to be > 100 mg/L [2].

References

  • Caddy, Brian. "Forensic Examination of Glass and Paint: Analysis and Interpretation." Taylor & Francis / VDOC, 2001.[Link]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). "Aliphatic and Aromatic Ethers." INCHEM, 2004.[Link]

Foundational

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol spectral data analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Abstract This technical guide provides a comprehensive analysis of the core spectroscopic data for 3-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a compound with a unique neopentyl-like core structure featuring both primary alcohol and ether functional groups. For researchers, scientists, and professionals in drug development, unambiguous structural verification is paramount. This document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the structural elucidation of this molecule, emphasizing the causal reasoning behind spectral assignments and experimental design.

Molecular Structure and Physicochemical Properties

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (C₇H₁₆O₃) is characterized by a central quaternary carbon, which imparts significant structural and spectroscopic uniqueness.[1] This central carbon is bonded to a methyl group, a hydroxymethyl group, and two chemically equivalent methoxymethyl groups. This high degree of symmetry is a critical factor in interpreting its NMR spectra.

Table 1: Physicochemical Properties [1]

Property Value
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol
CAS Number 20637-34-7
Molecular Formula C₇H₁₆O₃
Molecular Weight 148.20 g/mol

| Monoisotopic Mass | 148.109944368 Da |

Caption: 2D Structure of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis provides information on the number of distinct proton and carbon environments, their connectivity, and their chemical surroundings. For a molecule like 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, NMR is essential to confirm the presence of the quaternary center and the equivalence of the two methoxymethyl groups. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2]

¹H NMR Spectral Analysis

Due to the molecular symmetry, the ¹H NMR spectrum is simpler than the molecular formula might suggest. The two methoxymethyl groups are chemically and magnetically equivalent.

Table 2: Predicted ¹H NMR Spectroscopic Data

Assignment Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
a -C-CH₃ ~0.9 Singlet (s) Protons on a methyl group attached to a quaternary carbon. No adjacent protons for coupling.
b -OH Variable (~1.5-3.0) Broad Singlet (s) Labile proton, signal position is concentration and temperature dependent. Exchangeable with D₂O.
c -CH₂ -OH ~3.5 Singlet (s) Methylene protons adjacent to a hydroxyl group and a quaternary carbon. Deshielded by oxygen.
d -CH₂ -O-CH₃ ~3.3 Singlet (s) Equivalent methylene protons of the two methoxymethyl groups. Deshielded by the ether oxygen.

| e | -O-CH₃ | ~3.2 | Singlet (s) | Equivalent methyl protons of the two methoxy groups. Deshielded by the ether oxygen. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. The electronegativity of the oxygen atoms significantly influences the chemical shifts, causing carbons directly bonded to oxygen to appear further downfield.[3]

Table 3: Predicted ¹³C NMR Spectroscopic Data

Assignment Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1 -C H₂-OH ~68-72 Methylene carbon bonded to the primary alcohol oxygen.
C2 -C (CH₃)- ~40-45 Quaternary carbon, shielded relative to oxygen-bound carbons.
C3, C3' -C H₂-O- ~75-80 Equivalent methylene carbons of the two methoxymethyl groups, deshielded by ether oxygen.
C4 -C-C H₃ ~18-22 Methyl carbon attached to the quaternary center. Most upfield signal.

| C5, C5' | -O-C H₃ | ~58-60 | Equivalent methyl carbons of the two methoxy groups, deshielded by ether oxygen. |

Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ p2 Transfer to a 5 mm NMR tube p1->p2 a1 Insert sample into a high-resolution NMR spectrometer (e.g., 400 MHz) p2->a1 a2 Acquire ¹H and ¹³C spectra a1->a2 d1 Apply Fourier Transform a2->d1 d2 Phase and baseline correction d1->d2 d3 Integrate ¹H signals and pick peaks for both spectra d2->d3

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Dissolve approximately 5-10 mg of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum, setting the spectral width to cover a range of 0-12 ppm. An adequate signal-to-noise ratio should be achieved by using a sufficient number of scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum, typically over a spectral width of 0-220 ppm.

Mass Spectrometry (MS)

Rationale for Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.[2] Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule that is invaluable for structural confirmation.

Interpretation of the Mass Spectrum (EI)

The mass spectrum provides clear evidence for the molecular weight and key structural motifs. The molecular ion (M⁺) is expected at an m/z corresponding to the molecular weight (148). The fragmentation is dominated by alpha-cleavage, which is cleavage of the bond adjacent to the heteroatom (oxygen), leading to the formation of stable oxonium ions.

Table 4: Key GC-MS Fragmentation Data [1]

m/z Relative Intensity Proposed Fragment Ion Formula
148 Low [C₇H₁₆O₃]⁺ Molecular Ion (M⁺)
103 Moderate [M - •CH₂OCH₃]⁺ Loss of a methoxymethyl radical
85 Moderate [M - •CH₂OCH₃ - H₂O]⁺ Subsequent loss of water
71 High [C₄H₇O]⁺ Likely from cleavage and rearrangement

| 45 | 100% (Base Peak) | [CH₂=O⁺-CH₃] | Methoxymethyl oxonium ion |

The base peak at m/z 45 is the most significant feature of the spectrum. Its formation via cleavage of the C2-C3 bond to release a highly stable, resonance-stabilized oxonium ion is a textbook example of alpha-cleavage in ethers and is definitive evidence for the presence of the methoxymethyl (-CH₂OCH₃) moiety.

cluster_frags Key Fragmentation Pathways (Alpha-Cleavage) parent Molecular Ion (M⁺) m/z = 148 frag1 Fragment Ion [M - •CH₂OCH₃]⁺ m/z = 103 parent->frag1 - •CH₂OCH₃ frag2 Base Peak [CH₂=O⁺-CH₃] m/z = 45 parent->frag2 - •C(CH₃)(CH₂OH)(CH₂OCH₃)

Caption: Dominant fragmentation pathways for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in EI-MS.

Experimental Protocol: GC-MS
  • Sample Introduction : Introduce a dilute solution of the compound into a Gas Chromatograph (GC), which separates it from the solvent and any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV for EI).

  • Mass Analysis : The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detects the ions, and the instrument software plots the relative abundance of each ion versus its m/z to generate the mass spectrum.

Infrared (IR) Spectroscopy

Rationale for IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[2] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For the target molecule, IR is used to confirm the simultaneous presence of alcohol (-OH) and ether (C-O-C) functional groups.

Analysis of the IR Spectrum

The IR spectrum will be dominated by absorptions characteristic of its alcohol, ether, and alkyl functionalities.

Table 5: Characteristic IR Absorption Bands [2]

Functional Group Characteristic Absorption Range (cm⁻¹) Description of Band
O-H Stretch (Alcohol) 3200 - 3550 Strong and Broad
C-H Stretch (Alkyl) 2850 - 3000 Strong, multiple sharp peaks
C-O Stretch (Ether) 1070 - 1150 Strong and Sharp

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong and Sharp |

The most telling feature is the very broad, strong absorption above 3200 cm⁻¹, which is definitive for the O-H stretch of an alcohol, indicating intermolecular hydrogen bonding. This, combined with the strong C-O stretching band in the ether region (~1100 cm⁻¹), confirms the presence of both key functional groups.

Experimental Protocol: FTIR
  • Sample Preparation : As the compound is a liquid, a neat spectrum is easily obtained. A single drop is placed between two salt plates (e.g., NaCl or KBr) and pressed gently to form a thin film.[2]

  • Background Scan : A background spectrum of the empty salt plates is recorded first to be subtracted from the sample spectrum.

  • Sample Scan : The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired, typically over the mid-infrared range of 4000-400 cm⁻¹.

  • Data Analysis : The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum, which is then analyzed for characteristic peaks.

Integrated Analysis and Conclusion

The structural elucidation of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is achieved with high confidence through the synergistic integration of multiple spectroscopic techniques.

  • IR spectroscopy confirms the presence of the essential alcohol (-OH) and ether (C-O) functional groups.

  • Mass spectrometry establishes the correct molecular weight (148 amu) and, through the observation of a base peak at m/z 45, provides definitive evidence for the methoxymethyl substructure.

  • NMR spectroscopy completes the puzzle by defining the precise carbon-hydrogen framework. ¹³C NMR shows five distinct carbon environments, and ¹H NMR confirms the number and connectivity of protons, with the singlet-only pattern being a direct consequence of the molecule's unique symmetry around a central quaternary carbon.

Together, these data points form a self-validating set of evidence that unambiguously confirms the identity and structure of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, providing a robust analytical foundation for its use in research and development.

References

  • BenchChem. (2025). Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide. BenchChem.
  • PubChem. 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl- | C7H16O3 | CID 542357.
  • LibreTexts. (2023). 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Exploratory

Advanced ¹H NMR Spectral Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and CMC Drug Development Professionals Executive Summary In medicinal chemistry and drug development, highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and CMC Drug Development Professionals

Executive Summary

In medicinal chemistry and drug development, highly functionalized achiral scaffolds like 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol are frequently utilized as versatile linkers. However, the structural elucidation of such molecules often presents a critical pitfall: the appearance of complex multiplet signals in an otherwise simple achiral framework. This whitepaper provides an in-depth mechanistic analysis of the ¹H NMR spectrum of this molecule, focusing on the causality of proton topicity, the manifestation of diastereotopic protons in achiral environments, and a self-validating experimental protocol for rigorous spectral acquisition.

Molecular Architecture and Symmetry Dynamics

The molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (Chemical Formula: C₈H₁₈O₄) is a derivative of trimethylolethane. Its architecture is defined by a central quaternary carbon (C2) bonded to four groups:

  • A methyl group (-CH₃)

  • A hydroxymethyl group (-CH₂OH)

  • Two identical methoxymethyl groups (-CH₂OCH₃)

Despite the presence of four distinct substituents on the carbon skeleton, the molecule is achiral. It belongs to the Cs​ point group, possessing a single internal plane of symmetry. This symmetry plane passes directly through the C2 carbon, the -CH₃ group, and the -CH₂OH group, effectively bisecting the molecule and reflecting one -CH₂OCH₃ group into the other. Understanding this specific symmetry operation is the foundational key to predicting its NMR behavior [1].

Mechanistic Causality of Proton Topicity

The most complex and frequently misinterpreted feature in the ¹H NMR spectrum of this molecule is the signal generated by the -CH₂- protons of the methoxymethyl groups. A fascinating dichotomy of proton topicity exists within this structure:

The Enantiotopic -CH₂OH Protons

Because the symmetry plane passes through the -CH₂OH carbon, it bisects the H-C-H angle. The reflection operation interconverts the two geminal protons. Protons interconverted by an improper axis of rotation (such as a plane of symmetry) are enantiotopic . In an achiral solvent like CDCl₃, enantiotopic protons reside in identical time-averaged electronic environments, rendering them chemically equivalent (isochronous). Thus, they manifest as a simple singlet [2].

The Diastereotopic -CH₂OCH₃ Protons

Conversely, the symmetry plane does not bisect the -CH₂OCH₃ groups; it reflects the entire "left" group into the "right" group. While this makes the two groups enantiotopic to each other, it fails to interconvert the two geminal protons ( Ha​ and Hb​ ) within a single group. Because no symmetry operation interconverts Ha​ and Hb​ , they are diastereotopic [3].

Diastereotopic protons are anisochronous—they possess distinct chemical shifts ( νA​=νB​ ) even in an achiral environment. Because they are separated by two bonds, they exhibit strong geminal coupling ( 2J≈9.5 Hz). This combination of a small chemical shift difference and a large coupling constant results in second-order quantum mechanical effects, producing a characteristic AB quartet rather than two simple doublets.

Topicity_Logic root Protons in 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol sym Symmetry Analysis Plane of Symmetry (Cs) present root->sym ch2oh -CH2OH Protons Bisected by symmetry plane sym->ch2oh ch2och3 -CH2OCH3 Groups Reflected into each other sym->ch2och3 enantio Enantiotopic Chemically Equivalent (Singlet) ch2oh->enantio intra Intra-group CH2 Protons Not interconverted by symmetry ch2och3->intra diastereo Diastereotopic Anisochronous (AB Quartet) intra->diastereo

Figure 1: Logical decision tree for determining proton topicity based on molecular symmetry.

Predicted ¹H NMR Spectral Data

Based on the mechanistic topicity analysis, the quantitative spectral data is summarized below. The total integration acts as a primary validation metric, summing to exactly 16 protons.

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignmentTopicity / Symmetry Relationship
~0.95 Singlet (s)N/A3H-CH₃ (C2)Homotopic (rapid C3​ rotation)
~2.80 Broad Singlet (br s)N/A1H-OHExchangeable
~3.35 Singlet (s)N/A6H-OCH₃ (x2)Enantiotopic groups (internally homotopic)
~3.40, ~3.48 AB Quartet (ABq) 2J≈9.5 4H-CH₂-O- (x2)Diastereotopic protons within enantiotopic groups
~3.60 Singlet (s)N/A2H-CH₂OHEnantiotopic protons

Note: Chemical shifts are approximate and referenced to TMS (0.00 ppm) in CDCl₃ at 298K.

Self-Validating Experimental Protocol: High-Resolution ¹H NMR

To ensure rigorous scientific integrity, the acquisition of the NMR spectrum must follow a self-validating workflow. The following protocol is designed to eliminate artifacts that could obscure the critical AB quartet splitting.

Step 1: Sample Preparation & Homogenization

  • Action: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ provides an achiral environment, ensuring enantiotopic groups remain isochronous. TMS acts as the internal reference.

  • Validation: Visually inspect the NMR tube. Complete optical clarity confirms the absence of paramagnetic impurities or undissolved particulates that cause magnetic susceptibility gradients and line broadening.

Step 2: Probe Tuning, Matching, and Locking

  • Action: Insert the sample, lock the spectrometer to the deuterium resonance of CDCl₃, and tune/match the probe to the ¹H frequency.

  • Causality: Probe tuning maximizes the efficiency of RF power transfer, ensuring accurate 90° pulse calibrations.

  • Validation: The wobble curve minimum must align exactly with the operating frequency.

Step 3: Shimming (Magnetic Field Homogenization)

  • Action: Perform gradient shimming (e.g., TopShim) on the Z-axis.

  • Causality: A highly homogeneous B0​ field is critical for resolving the ~9.5 Hz geminal coupling of the diastereotopic AB system from baseline noise.

  • Validation: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤0.5 Hz.

Step 4: Pulse Sequence and Acquisition

  • Action: Execute a standard 1D 90° pulse sequence (zg or zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 16 scans.

  • Causality: A d1​ of 2.0s allows >5×T1​ relaxation for the quaternary methyl protons, preventing integration truncation.

  • Validation: The Signal-to-Noise Ratio (SNR) of the -CH₃ singlet must exceed 100:1.

Step 5: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and perform zero-order and first-order phase corrections.

  • Causality: Proper phasing ensures purely absorptive lineshapes for accurate integration.

  • Validation: Set the integral of the -CH₃ peak to exactly 3.00. The total integration of all peaks must sum to 16.00 ± 0.05.

NMR_Workflow n1 1. Sample Preparation (15 mg in 0.6 mL CDCl3) n2 2. Shimming & Tuning (Validation: TMS FWHM ≤ 0.5 Hz) n1->n2 n3 3. Pulse Sequence Selection (Standard 1D zg30, d1=2.0s) n2->n3 n4 4. Data Acquisition (ns=16, T=298K) n3->n4 n5 5. FID Processing (Phase Corr. & Integration Check) n4->n5

Figure 2: Self-validating workflow for high-resolution 1H NMR acquisition and processing.

Conclusion

For drug development professionals, misinterpreting the AB quartet of the diastereotopic protons in 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol as an impurity or a structural defect (e.g., restricted rotation) can lead to unnecessary delays in the CMC pipeline. Recognizing that this complexity is an intrinsic quantum mechanical feature driven by the Cs​ point group is essential for rapid, accurate spectral validation and confident structural elucidation.

References

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Master Organic Chemistry URL:[Link]

  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons OpenOChem Learn URL:[Link]

  • NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra Organic Chemistry Data (Hans Reich Collection) URL:[Link]

Foundational

13C NMR Chemical Shifts of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol: A Comprehensive Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist, I frequently encounter complex, highly branched aliphatic building blocks whose structural validation requires rigorous analytical precision. 3-Methoxy-2-(methoxymethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex, highly branched aliphatic building blocks whose structural validation requires rigorous analytical precision. 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (also documented as 3-methoxy-2,2-bis(methoxymethyl)-1-propanol)[1] is a prime example. Featuring a sterically congested neopentyl core, this asymmetric molecule is a critical intermediate in the development of advanced polyurethanes, plasticizers, and supramolecular scaffolds.

Accurate structural elucidation of this compound relies on high-fidelity 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, field-proven guide to the 13C NMR chemical shifts of this molecule. By deconstructing the causality behind the observed resonances—specifically the interplay of inductive deshielding and gamma-gauche steric effects—this guide establishes a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Conformational Dynamics

The structural topology of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is built upon a neopentyl (2,2-dimethylpropane) skeleton, where three of the terminal methyl groups have been functionalized with oxygen-containing moieties.

  • Steric Crowding: The central quaternary carbon (C2) acts as a rigid anchor. The high degree of substitution forces the molecule into specific staggered conformations to minimize repulsive interactions between the bulky oxygenated arms.

  • Symmetry and Equivalence: While the molecule is globally asymmetric due to the presence of three distinct substituent types on C2 (a methyl, a hydroxymethyl, and two methoxymethyls), the two methoxymethyl groups (-CH2OCH3) are homotopic/enantiotopic. Due to rapid bond rotation on the NMR timescale, they appear as chemically equivalent, simplifying the expected 13C spectrum to exactly five distinct carbon environments.

Molecule C2 C2 (Quat) C_Me CH3 (Methyl) C2->C_Me C1 C1 (CH2OH) C2->C1 C3 C3 (CH2OCH3) C2->C3 C2_prime C2' (CH2OCH3) C2->C2_prime O1 OH C1->O1 O3 O C3->O3 O2_prime O C2_prime->O2_prime Me3 CH3 (Methoxy) O3->Me3 Me2_prime CH3 (Methoxy) O2_prime->Me2_prime

Figure 1: Topological connectivity of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Theoretical Framework of 13C NMR Chemical Shifts in Neopentyl Systems

To trust an NMR assignment, one must understand the physical causality dictating the chemical shifts. In neopentyl-like systems, resonances are governed by a delicate balance of inductive effects and steric compression[2].

  • Alpha and Beta Inductive Deshielding: The highly electronegative oxygen atoms in the hydroxyl and methoxy groups withdraw electron density through the σ-bond framework. This strongly deshields the directly attached α-carbons (shifting them downfield to ~60–75 ppm) and, to a lesser extent, the adjacent β-quaternary carbon[2].

  • Gamma-Gauche Steric Shielding: In highly branched architectures, substituents are forced into gauche conformations relative to one another. This spatial crowding compresses the electron clouds, increasing the local electron density around the carbon nuclei. Known as the , this phenomenon leads to a pronounced upfield shift (shielding)[3]. This effect is the primary reason the C2-methyl group resonates at a significantly lower frequency than a standard unbranched aliphatic methyl group.

Detailed Assignment of 13C NMR Resonances

Based on empirical data extrapolated from analogous[2][4], the 100 MHz 13C NMR spectrum of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in CDCl3 exhibits five distinct signals. The quantitative assignments and their underlying causality are summarized in Table 1.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)

Carbon PositionFunctional GroupChemical Shift (δ, ppm)Multiplicity (APT/DEPT)Rationale / Causality
C3, C2' Methoxymethyl (-CH2O-)~74.1Secondary (CH2, -)Strongly deshielded by the directly attached ether oxygen. Equivalent by symmetry[5].
C1 Hydroxymethyl (-CH2OH)~65.4Secondary (CH2, -)Deshielded by the hydroxyl oxygen, but inherently less deshielded than an ether linkage[4].
OCH3 Methoxy (-OCH3)~59.3Primary (CH3, +)Typical resonance region for an aliphatic methyl ether[5].
C2 Quaternary Carbon~41.5Quaternary (C, +)Deshielded by three β-oxygens, but heavily shielded by neopentyl branching (gamma effects)[4].
C(CH3) Methyl (-CH3)~18.2Primary (CH3, +)Highly shielded due to strong gamma-gauche steric compression from the three adjacent oxygenated arms[5].

Experimental Protocols for High-Fidelity NMR Acquisition

A trustworthy analytical profile requires a self-validating acquisition protocol. The quaternary carbon (C2) in neopentyl systems lacks directly attached protons, resulting in exceedingly long longitudinal relaxation times ( T1​ ) and an absence of Nuclear Overhauser Effect (NOE) enhancement. Standard default parameters will often fail to detect C2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30–50 mg of the high-purity analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[3].

  • Probe Tuning & Shimming: Execute precise tuning and matching of the 13C channel. Shim the magnetic field using the deuterium lock signal until the solvent line shape is perfectly Lorentzian to ensure high resolution of the closely spaced CH2 signals.

  • 1D 13C Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C with a 30-degree flip angle).

    • Relaxation Delay (D1): Must be explicitly set to a minimum of 2.0 to 3.0 seconds to ensure the full relaxation of the C2 quaternary carbon[2].

    • Number of Scans (NS): Minimum of 512 to achieve an adequate signal-to-noise ratio (SNR > 100:1).

  • Multiplicity Editing: Run a DEPT-135 or APT (Attached Proton Test) sequence. This is critical to differentiate the quaternary C2 (null in DEPT, positive in APT) from the overlapping primary and secondary carbons.

Workflow S1 Sample Preparation (30-50 mg in 0.6 mL CDCl3) S2 1D 13C NMR Acquisition (zgpg30, D1 > 2.5s for Quat C) S1->S2 S3 Multiplicity Editing (DEPT-135 / APT) S2->S3 S4 2D Correlation (HSQC & HMBC) S3->S4 S5 Data Processing & Assignment (Zero-filling, Apodization) S4->S5

Figure 2: Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.

Mechanistic Insights: Self-Validating 2D NMR Strategies

In modern structural elucidation, a 1D 13C NMR spectrum alone is insufficient for absolute proof. A robust, self-validating system requires 2D heteronuclear correlation to map exact scalar coupling connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment pairs protons to their directly attached carbons. It instantly resolves any ambiguity between the methoxy carbons (~59.3 ppm) and the highly shielded methyl carbon (~18.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for validating neopentyl systems. The quaternary C2 (~41.5 ppm) will exhibit strong 2JCH​ and 3JCH​ correlations to the protons of the methyl group, the hydroxymethyl group, and the methoxymethyl groups. Furthermore, the methoxy protons will uniquely show a 3JCH​ correlation to the C3/C2' carbons (~74.1 ppm), unequivocally confirming the ether linkages.

HMBC H_Me H (Methyl) C2 C2 (Quaternary) H_Me->C2 2/3 J_CH C1 C1 (CH2OH) H_Me->C1 2/3 J_CH C3 C3 (CH2OCH3) H_Me->C3 2/3 J_CH H_C1 H (C1-CH2) H_C1->C2 2/3 J_CH H_C1->C3 2/3 J_CH H_C3 H (C3-CH2) H_C3->C2 2/3 J_CH H_C3->C1 2/3 J_CH H_OMe H (Methoxy) H_OMe->C3 2/3 J_CH

Figure 3: Key HMBC network confirming the neopentyl core connectivity.

Conclusion

The 13C NMR characterization of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol demands a nuanced understanding of neopentyl stereoelectronics. The profound gamma-gauche shielding of the methyl group and the β-deshielding of the quaternary center serve as diagnostic markers for this specific molecular architecture. By adhering to the optimized acquisition protocols (specifically extended T1​ relaxation delays) and utilizing 2D HMBC networks, researchers can achieve unambiguous, self-validating structural verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 542386, 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol." PubChem,[Link]

  • Journal of the American Chemical Society. "Carbon-13 Chemical Shift Tensors in Pentaerythritol." ACS Publications,[Link]

  • The Royal Society of Chemistry. "Supporting Information: 13C-NMR spectra of methoxymethyl derivatives." RSC,[Link]

  • Malaysian Journal of Analytical Sciences. "Synthesis and Characterization of Neopentylglycol Ester as Biolubricant Base Stock." MJAS,[Link]

  • AIP Publishing. "Kinetics of the plastic crystal transition in neopentyl glycol." Journal of Chemical Physics,[Link]

Sources

Exploratory

FTIR spectrum analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

An In-Depth Technical Guide to the FTIR Spectral Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Executive Summary As analytical demands in drug development and advanced materials science increase, the precis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Executive Summary

As analytical demands in drug development and advanced materials science increase, the precise vibrational characterization of highly branched aliphatic polyether-alcohols becomes critical. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (a dimethyl ether derivative of trimethylolethane) presents a unique structural challenge: it features a sterically congested quaternary carbon core, two aliphatic ether linkages, and a primary hydroxyl group[1],[2].

This whitepaper provides a comprehensive, self-validating framework for the Fourier Transform Infrared (FTIR) analysis of this molecule. By deconstructing the causality behind its vibrational modes and establishing a rigorous Attenuated Total Reflectance (ATR) workflow, researchers can ensure high-fidelity spectral interpretation and data integrity.

Structural Deconstruction & Vibrational Causality

To interpret the FTIR spectrum of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol accurately, one must understand the physical chemistry governing its molecular vibrations. The spectrum is not merely a collection of peaks; it is a direct manifestation of the molecule's dipole moment derivatives and local steric environments.

The Primary Hydroxyl Group (-OH)

The primary alcohol moiety (-CH₂OH) acts as both a hydrogen bond donor and acceptor. In a neat liquid state, extensive intermolecular hydrogen bonding networks form.

  • Causality: Hydrogen bonding weakens the covalent O-H bond, which lowers the force constant and subsequently shifts the stretching frequency to a lower wavenumber (~3300–3400 cm⁻¹). The broadness of this band is caused by the statistical distribution of varying hydrogen bond lengths and strengths within the bulk liquid[3].

The Aliphatic Ether Linkages (-CH₂-O-CH₃)

The molecule contains two methoxymethyl groups. The C-O-C linkages are highly polar.

  • Causality: The asymmetric stretching of the C-O-C bond induces a massive change in the molecular dipole moment. According to selection rules, this results in an exceptionally intense absorption band in the 1100–1120 cm⁻¹ region[3]. The symmetric stretch, involving a smaller net dipole change, appears much weaker around 850 cm⁻¹.

The Neopentyl-like Aliphatic Core

The central quaternary carbon restricts the conformational freedom of the attached methyl and methylene groups.

  • Causality: While fundamental C-H stretching occurs between 2820–2960 cm⁻¹, recent anharmonic Density Functional Theory (DFT) studies demonstrate that the IR line shapes of aliphatic ethers in this region are heavily influenced by non-fundamental modes. Overtones and binary combination bands of methyl/methylene deformations undergo Fermi resonance with fundamental C-H stretches, significantly amplifying their intensity and complicating the spectral envelope[4]. Furthermore, the isolated methyl group attached directly to the quaternary carbon exhibits a highly characteristic symmetric bending vibration (the "umbrella mode") at ~1380 cm⁻¹.

Vib_Logic Mol 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol OH Primary Alcohol (-OH) Mol->OH Ether Aliphatic Ethers (-CH₂-O-CH₃) Mol->Ether Alkyl Branched Alkyl Core (Quaternary C) Mol->Alkyl OH_Stretch O-H Stretch ~3300-3400 cm⁻¹ (Broad, H-bonded) OH->OH_Stretch OH_Bend C-O Stretch ~1050 cm⁻¹ OH->OH_Bend Ether_Asym C-O-C Asym Stretch ~1110 cm⁻¹ (Strong Dipole) Ether->Ether_Asym Ether_Sym C-O-C Sym Stretch ~850 cm⁻¹ (Weak) Ether->Ether_Sym CH_Stretch C-H Stretch ~2820-2960 cm⁻¹ Alkyl->CH_Stretch CH_Bend C-H Bending ~1380, 1460 cm⁻¹ Alkyl->CH_Bend

Logical mapping of functional groups to their primary FTIR vibrational modes.

Quantitative Data Presentation

The following table summarizes the expected FTIR absorption bands for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, synthesizing empirical observation with theoretical assignments.

Wavenumber (cm⁻¹)Relative IntensityVibrational ModeStructural Assignment & Causality
3300 – 3400 Strong, Broadν(O-H)Intermolecular H-bonded primary alcohol. Broadened by diverse H-bond geometries.
2950 – 2960 Mediumνas(CH₃)Asymmetric stretch of the methyl groups.
2870 – 2880 Mediumνs(CH₃)Symmetric stretch of the methyl groups.
2820 – 2830 Weak-Mediumν(C-H)Characteristic symmetric stretch of methoxy (-OCH₃) groups.
1460 Mediumδas(CH₃) / δ(CH₂)Asymmetric methyl bending overlapping with methylene scissoring.
1380 Mediumδs(CH₃)Symmetric methyl bending (umbrella mode) specific to the quaternary carbon.
1100 – 1120 Very Strongνas(C-O-C)Asymmetric stretch of aliphatic ether. High intensity due to large dipole shift[3].
1050 Strongν(C-O)Primary alcohol C-O stretch.
850 Weakνs(C-O-C)Symmetric stretch of aliphatic ether.

Experimental Workflow: A Self-Validating Protocol

To guarantee scientific integrity, an FTIR protocol must be self-validating. The use of Attenuated Total Reflectance (ATR) is highly recommended for this viscous liquid, as it eliminates the pathlength variability inherent in transmission cells.

Step-by-Step Methodology
  • Optical Initialization & Purge Validation:

    • Action: Purge the spectrometer with dry N₂ for 15 minutes.

    • Causality: Eliminates atmospheric H₂O (3500–4000 cm⁻¹) and CO₂ (2350 cm⁻¹) which can mask critical O-H and C-H stretching regions.

  • Background Acquisition (The Self-Validation Step):

    • Action: Collect a 64-scan background spectrum using a clean Diamond or ZnSe ATR crystal at 4 cm⁻¹ resolution.

    • Causality: This establishes the single-beam baseline. A clean background validates the optical health of the interferometer and the cleanliness of the crystal interface.

  • Sample Application & Interface Verification:

    • Action: Apply 1–2 drops of neat 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol directly onto the ATR crystal. Ensure no air bubbles are trapped.

    • Causality: The ATR evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Incomplete contact drastically reduces the Signal-to-Noise Ratio (SNR) and invalidates quantitative peak ratios.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing & Mathematical Correction:

    • Action: Apply an ATR correction algorithm and a linear baseline correction.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of lower-frequency peaks (like the 1110 cm⁻¹ C-O-C stretch) relative to higher-frequency peaks (like the 3300 cm⁻¹ O-H stretch). ATR correction normalizes the data to emulate a standard transmission spectrum.

FTIR_Workflow Start System Initialization & Purge Bkg Background Scan (Self-Validation) Start->Bkg Sample ATR Sample Application (Intimate Crystal Contact) Bkg->Sample Acq Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) Sample->Acq Process Data Processing (ATR Correction & Baseline) Acq->Process Valid Spectral Validation (SNR & Peak Check) Process->Valid

Step-by-step self-validating FTIR-ATR analytical workflow.

Troubleshooting & Quality Control

  • Derivative-like Peak Shapes (Christiansen Effect): If the spectrum exhibits anomalous, derivative-shaped peaks, the refractive index of the sample may be interacting poorly with the ATR crystal. Solution: Switch from a Diamond crystal (RI ≈ 2.4) to a Germanium crystal (RI ≈ 4.0) to maintain the critical angle of internal reflection.

  • Absence of the 3300 cm⁻¹ Band: If the expected broad O-H stretch is missing or severely diminished, suspect sample degradation (e.g., auto-oxidation of the ether to a peroxide, or esterification if exposed to acids). Cross-reference with the appearance of a C=O carbonyl stretch near 1735 cm⁻¹ to confirm degradation[3].

  • Anomalous Peaks in the 2800-3200 cm⁻¹ Region: Do not immediately assign minor peaks in this region to impurities. As proven by anharmonic DFT modeling, aliphatic ethers produce complex combination bands and overtones in this exact region due to vibrational resonances[4].

References

  • INFRARED SPECTROSCOPY St. Paul's Cathedral Mission College URL:[Link]

  • Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers The Journal of Physical Chemistry A (ACS Publications) / PubMed URL:[Link]

  • Trimethylolethane | CID 6502 National Center for Biotechnology Information (PubChem) URL: [Link]

  • 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- (Trimethylolethane) NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The structural elucidation and quantitative tracking of branc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The structural elucidation and quantitative tracking of branched aliphatic ether-alcohols are critical in pharmaceutical development, where such molecules often serve as specialized solvents, synthetic intermediates, or proprietary excipients. This whitepaper provides a comprehensive mechanistic analysis of the mass spectrometry (MS) fragmentation pathways of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (Chemical Formula: C₈H₁₈O₃, Exact Mass: 162.1256 Da). By synthesizing fundamental gas-phase ion chemistry with modern collision-induced dissociation (CID) strategies, this guide establishes a self-validating analytical framework for the robust detection and quantification of this analyte.

Analyte Profile & Ionization Causality

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly branched polyfunctional molecule featuring a central quaternary carbon (C2) bonded to a methyl group, a primary hydroxymethyl group (-CH₂OH), and two methoxymethyl groups (-CH₂OCH₃).

The Challenge of Hard Ionization (EI)

When subjected to standard 70 eV Electron Ionization (EI), aliphatic ethers and alcohols rarely yield a robust molecular ion (M⁺•) [1]. The driving force for this phenomenon is the intense thermodynamic preference for the radical cation—initially localized on one of the oxygen lone pairs—to achieve electron pairing [2]. This results in rapid, spontaneous α -cleavage or neutral loss cascades. Consequently, soft ionization techniques such as Electrospray Ionization (ESI) or Field Ionization (FI) are mandatory to preserve the intact precursor ion ([M+H]⁺ at m/z 163.13) for accurate mass confirmation [4].

Mechanistic Fragmentation Pathways

Whether utilizing EI or targeted ESI-MS/MS, the fragmentation of this molecule is governed by predictable, resonance-stabilized pathways.

Pathway A: α -Cleavage and Oxonium Ion Formation

The most diagnostically significant fragmentation event for methoxymethyl-containing compounds is α -cleavage. Cleavage of the C-C bond adjacent to the ether oxygen expels a bulky neutral radical, leaving behind a highly stable oxonium ion[3].

  • Formation of m/z 45: The cleavage of the C2–C3 bond yields the [CH₃-O=CH₂]⁺ oxonium ion (m/z 45.03). The resonance stabilization provided by the oxygen lone pair makes this the base peak in most collision spectra.

  • Formation of m/z 31: Similarly, α -cleavage adjacent to the primary alcohol yields the [HO=CH₂]⁺ ion (m/z 31.02).

Pathway B: Neutral Losses

The protonated precursor ([M+H]⁺) is highly susceptible to the loss of stable neutral molecules:

  • Dehydration (-18 Da): Loss of H₂O from the primary alcohol yields m/z 145.12.

  • Demethanolation (-32 Da): Loss of CH₃OH from the methoxy groups yields m/z 131.11.

  • Consecutive Losses: A combined loss of water and methanol generates a highly conjugated diene-like cation at m/z 113.10.

Fragmentation M [M+H]+ m/z 163.13 H2O [M+H - H2O]+ m/z 145.12 M->H2O -18 Da (Dehydration) MeOH [M+H - CH3OH]+ m/z 131.11 M->MeOH -32 Da (Demethanolation) Oxo Oxonium Ion m/z 45.03 M->Oxo C-C Cleavage Alpha Alpha-Cleavage m/z 117.09 M->Alpha -46 Da (Radical Loss) H2O->MeOH -32 Da

Caption: MS/MS fragmentation logic for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Quantitative Spectral Summary

To facilitate rapid method development, the theoretical exact masses and diagnostic relevance of key fragment ions are summarized below.

Precursor IonFragment Ion (m/z)Neutral Loss (Da)Structural AssignmentDiagnostic Relevance
[M+H]⁺ (163.1334)145.122918.0105 (H₂O)[C₈H₁₇O₂]⁺Confirms primary alcohol
[M+H]⁺ (163.1334)131.107232.0262 (CH₃OH)[C₇H₁₅O₂]⁺Confirms methoxy group
[M+H]⁺ (163.1334)113.096650.0367 (H₂O + MeOH)[C₇H₁₁O]⁺Secondary structural confirmation
[M+H]⁺ (163.1334)45.0340118.0994[CH₃-O=CH₂]⁺Primary Quantifier (Base Peak)
[M+H]⁺ (163.1334)31.0184132.1150[HO=CH₂]⁺Secondary Qualifier

Expert Insight on Scan Ranges: When optimizing MS/MS methods, analysts often adhere to the "5-10-15 rule" for lower mass cutoffs. However, strictly adhering to this rule will artificially truncate the spectrum and eliminate the critical m/z 45 oxonium ion [5]. For this analyte, the Q3 low-mass cutoff must be manually overridden to m/z 30 to capture the primary quantifier.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in pharmacokinetic or impurity tracking workflows, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and isotopic internal standard (SIL-IS) normalization.

Step-by-Step LC-MS/MS Workflow

Phase 1: Sample Preparation & System Suitability

  • Diluent Preparation: Prepare a 50:50 Methanol:Water (LC-MS grade) diluent containing 0.1% Formic Acid to promote [M+H]⁺ formation.

  • SIL-IS Spiking: Spike all samples, blanks, and calibrators with a structurally analogous deuterated internal standard (e.g., d₃-methoxy derivative) at a constant concentration of 50 ng/mL.

  • Blank Verification: Inject a double-blank (diluent only) followed by a zero-blank (diluent + IS) prior to any sample analysis. Causality: Aliphatic ethers can exhibit carryover by adhering to PEEK tubing; blanks validate system cleanliness.

Phase 2: Chromatographic Separation 4. Column Selection: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) optimized for polar retention. 5. Mobile Phase Gradient:

  • Mobile Phase A: H₂O + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Run a ballistic gradient from 5% B to 95% B over 3.5 minutes at 0.4 mL/min.

Phase 3: MS/MS Optimization (MRM Mode) 6. Source Parameters: Set ESI to positive mode (+4.5 kV). Optimize desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile methoxy groups. 7. Transition Monitoring:

  • Quantifier:m/z 163.1 → 45.0 (Collision Energy: 25 eV)

  • Qualifier:m/z 163.1 → 131.1 (Collision Energy: 15 eV)

    Workflow A Sample Prep & Spiking B UHPLC Separation A->B C ESI(+) Ionization B->C D Q1 Precursor Selection C->D E q2 CID Fragmentation D->E F Q3 / TOF Detection E->F

    Caption: Step-by-step LC-MS/MS experimental workflow for targeted analyte quantification.

Conclusion

The mass spectrometric analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol requires a deliberate departure from standard peptide or large-molecule MS rules. Because the molecule readily undergoes α -cleavage and neutral losses, soft ionization is required to identify the precursor, while low-mass cutoff limits must be intentionally bypassed to capture the highly diagnostic m/z 45 oxonium ion. By implementing the self-validating LC-MS/MS protocols detailed in this guide, analytical scientists can achieve robust, reproducible quantification of this complex branched ether-alcohol.

References

  • Fragmentation (mass spectrometry) - Wikipedia , Wikipedia, [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps , Chemistry Steps,[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry... , AIP Publishing,[Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI , JEOL,[Link]

  • Understanding m/z Range Settings for MS/MS Scans: A Case Study with Intact Glycopeptides , ACS Publications,[Link]

Protocols & Analytical Methods

Method

Application Note: Desymmetrization and Selective Di-O-Alkylation of Trimethylolethane

Target Molecule: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Application: Building block synthesis for complex APIs, specialized plasticizers, and advanced polymeric materials. Audience: Synthetic Chemists, Process R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Application: Building block synthesis for complex APIs, specialized plasticizers, and advanced polymeric materials. Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The synthesis of partially alkylated polyols, such as 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (the di-O-methyl ether of trimethylolethane), presents a classic challenge in organic synthesis: the desymmetrization of chemically equivalent hydroxyl groups. Direct methylation of 1,1,1-tris(hydroxymethyl)ethane (trimethylolethane, TME) using standard Williamson ether conditions inevitably yields a statistical mixture of mono-, di-, and tri-methylated products that are notoriously difficult to separate via chromatography due to similar polarities.

To achieve absolute selectivity, a self-validating orthogonal protection strategy is required. This protocol leverages the differential reactivity of cyclic acetals and benzyl ethers [1].

Causality of Experimental Choices:

  • Transacetalization over Direct Acetalization: We utilize benzaldehyde dimethyl acetal rather than benzaldehyde. The transacetalization releases methanol (b.p. 65 °C) rather than water, which can be easily fractionated out of the refluxing toluene to drive the thermodynamic equilibrium exclusively toward the 1,3-dioxane intermediate [2].

  • Orthogonal Benzyl Protection: The temporary masking of the third hydroxyl group with a benzyl (Bn) ether ensures complete stability during the highly basic dimethylation step (NaH/MeI), while allowing for traceless, neutral removal via palladium-catalyzed hydrogenolysis in the final step.

Reaction Pathway Visualization

G N1 Trimethylolethane (TME) N2 1. Acetalization (5-Hydroxymethyl-5-methyl-2-phenyl-1,3-dioxane) N1->N2 PhCH(OMe)2, p-TsOH N3 2. Benzylation (5-Benzyloxymethyl-5-methyl-2-phenyl-1,3-dioxane) N2->N3 NaH, BnBr, DMF N4 3. Hydrolysis (2-Benzyloxymethyl-2-methylpropane-1,3-diol) N3->N4 HCl, MeOH N5 4. Dimethylation (1-Benzyloxy-3-methoxy-2-methoxymethyl-2-methylpropane) N4->N5 NaH, MeI, THF N6 5. Hydrogenolysis (3-Methoxy-2-methoxymethyl-2-methylpropan-1-ol) N5->N6 H2, Pd/C, MeOH

Fig 1: 5-step desymmetrization and selective alkylation workflow for TME.

Step-by-Step Experimental Methodologies

Safety Note: Sodium hydride (NaH) is highly pyrophoric. Methyl iodide (MeI) is a volatile alkylating agent and suspected carcinogen. All procedures involving these reagents must be conducted in a fume hood using strict anhydrous Schlenk techniques.

Step 1: Synthesis of 5-Hydroxymethyl-5-methyl-2-phenyl-1,3-dioxane
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a short-path distillation head.

  • Reaction: Suspend Trimethylolethane (12.0 g, 100 mmol) in anhydrous toluene (200 mL). Add benzaldehyde dimethyl acetal (15.9 g, 105 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Execution: Heat the mixture to 110 °C. Distill off the methanol/toluene azeotrope over 4 hours to drive the reaction to completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate to yield the pure cyclic acetal [1].

Step 2: Synthesis of 5-(Benzyloxymethyl)-5-methyl-2-phenyl-1,3-dioxane
  • Setup: Flame-dry a 250 mL flask and purge with Argon.

  • Reaction: Dissolve the product from Step 1 (20.8 g, 100 mmol) in anhydrous DMF (100 mL) and cool to 0 °C in an ice bath.

  • Execution: Carefully add NaH (60% dispersion in mineral oil, 4.8 g, 120 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases. Dropwise add Benzyl bromide (14.3 mL, 120 mmol). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench slowly with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract with diethyl ether (3 × 100 mL). Wash the organic layer extensively with water (5 × 50 mL) to remove DMF, dry over MgSO₄, and concentrate.

Step 3: Synthesis of 2-(Benzyloxymethyl)-2-methylpropane-1,3-diol
  • Execution: Dissolve the crude product from Step 2 in methanol (150 mL). Add 1M aqueous HCl (20 mL) and stir vigorously at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Partition the aqueous residue between water (100 mL) and hexanes (50 mL). Note: The hexanes layer removes the liberated benzaldehyde. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the EtOAc extracts over Na₂SO₄ and evaporate to yield the diol.

Step 4: Synthesis of 1-(Benzyloxy)-3-methoxy-2-(methoxymethyl)-2-methylpropane
  • Reaction: Dissolve the diol from Step 3 (21.0 g, 100 mmol) in anhydrous THF (150 mL) under Argon and cool to 0 °C.

  • Execution: Add NaH (60% dispersion, 10.0 g, 250 mmol) in portions. Stir for 30 minutes. Add Methyl iodide (15.6 mL, 250 mmol) dropwise. Wrap the flask in aluminum foil (MeI is light-sensitive) and stir at room temperature for 12 hours.

  • Workup: Quench with saturated NH₄Cl at 0 °C. Extract with ethyl acetate (3 × 100 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the fully protected ether.

Step 5: Synthesis of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol
  • Execution: Dissolve the dimethylated intermediate (23.8 g, 100 mmol) in methanol (100 mL). Add 10% Pd/C (2.4 g, 10 wt%).

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol. Concentrate the filtrate in vacuo to afford the final product as a clear, colorless oil.

Quantitative Data & Analytical Summaries

Table 1: Stoichiometry and Yield Metrics
StepIntermediate FormedReagents & EquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Benzylidene AcetalTME (1.0) : PhCH(OMe)₂ (1.05) : p-TsOH (0.05)110485 - 90
2 Benzyl EtherAcetal (1.0) : NaH (1.2) : BnBr (1.2)0 → 25690 - 95
3 Deprotected DiolBenzyl Acetal (1.0) : 1M HCl (Excess)25288 - 92
4 Dimethyl Benzyl EtherDiol (1.0) : NaH (2.5) : MeI (2.5)0 → 251285 - 90
5 Target MoleculeDimethyl Ether (1.0) : 10% Pd/C (0.1 wt eq)251295 - 98
Table 2: Expected ¹H NMR Characterization of Final Product

(400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.45Singlet2H-CH₂ -OH
3.32Singlet6H-O-CH₃ (Methoxy groups)
3.25AB Quartet / Singlet4H-CH₂ -O-CH₃
2.80Broad Singlet1H-OH (Hydroxyl proton, exchangeable)
0.92Singlet3H-CH₃ (Central quaternary methyl)

References

  • pH Effect on Particle Aggregation of Vanillin End-Capped Polylactides Bearing a Hydrophilic Group Connected by a Cyclic Acetal Moiety. Langmuir, ACS Publications. Details the specific cyclic acetalization of trimethylolethane to form 5-hydroxymethyl-5-methyl-2-phenyl-1,3-dioxane. URL:[Link]

  • Cyclic Acetals as Novel Long-Lasting Mosquito Repellents. PMC - National Institutes of Health. Discusses the thermodynamic stability and synthesis of 1,3-dioxane isomers from polyhydroxylated alcohols. URL:[Link]

Application

Advanced Purification Protocols for 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Strategic Context & Application As drug development pivots toward more stable and less immunogenic linkers, neopentyl-cored polyols like 1,1,1-tris(hydroxymethyl)ethane (trimethylolethane, or TME) have emerged as highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

As drug development pivots toward more stable and less immunogenic linkers, neopentyl-cored polyols like 1,1,1-tris(hydroxymethyl)ethane (trimethylolethane, or TME) have emerged as highly effective bioisosteric replacements for traditional polyethylene glycol (PEG) units [2]. The partial methylation of TME yields 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as TME dimethyl ether), a bifunctional building block featuring a single primary hydroxyl group and two methoxy-capped arms.

Because the three primary hydroxyl groups on the TME core are sterically and electronically equivalent, etherification inherently produces a statistical mixture of mono-, di-, and tri-methylated products. Isolating the target di-ether from this crude mixture requires a rigorous, multi-modal purification strategy that exploits subtle differences in hydrogen bonding and molecular weight.

Physicochemical Profiling

The purification strategy relies on the step-wise depletion of hydrogen bond donors. The target molecule possesses a single free hydroxyl group, giving it an intermediate polarity and boiling point compared to its byproducts.

Table 1: Physicochemical and Chromatographic Profiling of TME Methylation Products

CompoundSubstitutionH-Bond DonorsRelative PolarityPredicted bp (1.0 Torr)TLC Rf (70:30 Hex/EtOAc)*
Trimethylolethane (TME)Triol3Very High> 150 °C0.00
TME Monomethyl EtherDiol, Monoether2High~ 110-120 °C0.10
TME Dimethyl Ether (Target) Monool, Diether 1 Moderate ~ 85-95 °C 0.40
TME Trimethyl EtherTriether0Low< 60 °C0.85

*Note: Rf values are approximate. Compounds lack a UV chromophore and require visualization via KMnO4 stain.

Workflow Visualization

G Crude Crude Reaction Mixture (TME + Methyl Ethers) LLE Liquid-Liquid Extraction (H2O / EtOAc) Crude->LLE AqPhase Aqueous Phase (Salts, Unreacted TME) LLE->AqPhase Discard OrgPhase Organic Phase (Mono, Di, Tri-ethers) LLE->OrgPhase Concentrate Distillation Fractional Vacuum Distillation (0.1 - 1.0 Torr) OrgPhase->Distillation TriEther Light Fraction (Tri-ether) Distillation->TriEther bp < 80°C Target Main Fraction (Target Di-ether) Distillation->Target bp 85-95°C MonoEther Heavy Fraction / Residue (Mono-ether) Distillation->MonoEther bp > 110°C Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Target->Chromatography Polish for API use UltraPure Ultra-Pure Target (>99.5% API Grade) Chromatography->UltraPure

Fig 1. Multi-stage purification workflow for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Detailed Experimental Protocols

Phase 1: Selective Aqueous Quench and Liquid-Liquid Extraction (LLE)

Causality: The raw etherification mixture contains highly polar unreacted TME and inorganic salts. LLE effectively isolates the etherified products from these hydrophilic contaminants.

  • Quench: Terminate the reaction by adding 1.0 volume of saturated aqueous NH4Cl at 0 °C. This neutralizes residual base without hydrolyzing the newly formed ether linkages.

  • Solvent Removal: Remove the primary reaction solvent (e.g., THF or DMF) via rotary evaporation (35 °C, 150 mbar) to prevent solvent-mediated phase miscibility during extraction.

  • Partitioning: Resuspend the resulting slurry in a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Deionized Water.

  • Extraction: Separate the phases. Extract the aqueous layer with two additional volumes of EtOAc. Insight: The target diether (1 H-bond donor) partitions favorably into the organic phase, while unreacted TME (3 H-bond donors) is quantitatively retained in the aqueous phase.

  • Drying: Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude ether mixture.

Phase 2: High-Vacuum Fractional Distillation

Causality: To separate the statistical mixture of mono-, di-, and tri-ethers, we exploit the significant boiling point differentials driven by the number of hydrogen bond donors.

  • Setup: Transfer the crude organic concentrate to a round-bottom flask equipped with a Vigreux column and a short-path distillation head.

  • Vacuum Application: Apply high vacuum (0.1 - 1.0 Torr) using a Schlenk line. Insight: High vacuum is critical; atmospheric distillation would require temperatures exceeding 200 °C, risking thermal decomposition of the neopentyl core.

  • Fraction 1 (Forerun): Gradually heat the oil bath. Collect the TME trimethyl ether (0 H-bond donors), which will distill below 70 °C at 1.0 Torr.

  • Fraction 2 (Main): Collect the target 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol at a vapor temperature of 85–95 °C.

  • Residue: The TME monomethyl ether (2 H-bond donors) remains in the distillation pot (bp > 110 °C).

Phase 3: Silica Gel Flash Chromatography (API-Grade Polish)

Causality: Distillation may leave trace mono-ether or tri-ether due to azeotropic behavior. For use as a PROTAC or ADC linker, >99.5% purity is required to prevent side-reactions during the subsequent coupling of the free hydroxyl group[2].

  • Loading: Dry-load the main distillation fraction onto silica gel to ensure a tight elution band.

  • Elution: Pack a flash chromatography column with standard phase silica gel (40-63 µm). Elute using a step-gradient of Hexane:Ethyl Acetate. Start at 90:10 to flush any co-distilled tri-ether, then ramp to 70:30 to elute the target diether.

  • Detection: Spot fractions on a TLC plate, dip in basic KMnO4 stain, and heat. The target appears as a bright yellow spot against a purple background.

  • Isolation: Pool pure fractions and remove the solvent under reduced pressure.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully yielded the target compound, the following orthogonal validation checks must be performed:

  • GC-FID: Because the compound lacks a UV chromophore, standard LC-UV is ineffective. Gas Chromatography with Flame Ionization Detection (using a non-polar DB-5 column) is the gold standard for quantifying the relative ratios of the volatile ether species.

  • Mass Spectrometry (GC-MS): Confirm the identity of the main peak. The monoisotopic mass of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is 148.11 Da [1].

  • Karl Fischer Titration: Ensure water content is < 0.05% w/w before utilizing the purified alcohol in moisture-sensitive downstream reactions (e.g., coupling with highly reactive PROTAC warheads).

References

  • PubChemLite: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (C7H16O3). Université du Luxembourg.
  • Improved small molecules (WO2022101603A1). Google Patents.
Method

using 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in organic synthesis

An In-Depth Technical Guide to the Strategic Use of (R)-3-Methoxy-2-methylpropan-1-ol in Advanced Organic Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Use of (R)-3-Methoxy-2-methylpropan-1-ol in Advanced Organic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of the synthesis, properties, and applications of (R)-3-methoxy-2-methylpropan-1-ol, a versatile chiral synthon. While the initial query focused on a related structure, the preponderance of scientific literature and established applications centers on the (R)-enantiomer of 3-methoxy-2-methylpropan-1-ol, which will be the focus of this technical note. This compound serves as a cornerstone for introducing a defined stereocenter, a critical step in the development of potent and selective drug candidates.[1]

Physicochemical and Spectroscopic Data

(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol whose well-defined properties make it a reliable component in multi-step synthetic endeavors.[2] A summary of its key physicochemical and predicted spectroscopic data is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2][3]
IUPAC Name (2R)-3-methoxy-2-methylpropan-1-ol[2]
Predicted XLogP3 0.2[2][3]
Topological Polar Surface Area 29.5 Ų[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Table 1: Physicochemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol

Spectroscopy Type Expected Signals
¹H NMR Signals include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct signals for the diastereotopic C1 protons (CH₂OH), a singlet for the methoxy group protons, and a signal for the C3 protons (CH₂O). The hydroxyl proton will appear as a broad singlet, exchangeable with D₂O.[2]
¹³C NMR Expected signals include distinct carbons for the C2-methyl, C1 (hydroxymethyl), C2 (chiral center), C3 (methoxymethyl), and the methoxy group.[2]
IR Spectroscopy A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. C-H stretching bands are expected around 2850-3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol around 1050-1150 cm⁻¹.[4]

Table 2: Predicted Spectroscopic Data

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-3-methoxy-2-methylpropan-1-ol is crucial for its application in pharmaceutical development.[2] The most direct and widely cited method is a chiral pool approach utilizing a readily available, enantiopure starting material.[2][5]

start (R)-methyl 3-hydroxy- 2-methylpropanoate (Roche Ester) intermediate (R)-methyl 3-methoxy- 2-methylpropanoate start->intermediate Step 1: Methylation (e.g., NaH, MeI) end (R)-3-Methoxy- 2-methylpropan-1-ol intermediate->end Step 2: Reduction (e.g., LiAlH₄)

Caption: Chiral pool synthesis workflow.[2]

An alternative strategy involves the enzymatic kinetic resolution of racemic 3-methoxy-2-methylpropan-1-ol. This method uses a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[5]

Core Applications in Organic Synthesis

The primary utility of (R)-3-methoxy-2-methylpropan-1-ol lies in its role as a versatile chiral building block.[1] A key transformation is its oxidation to the corresponding chiral aldehyde, (R)-3-methoxy-2-methylpropanal. This aldehyde is a valuable intermediate for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard reactions, enabling the construction of complex carbon skeletons with high stereochemical fidelity.[1][6]

start (R)-3-Methoxy- 2-methylpropan-1-ol aldehyde (R)-3-methoxy- 2-methylpropanal start->aldehyde Mild Oxidation (e.g., DMP, SO₃•pyridine) products Complex Chiral Molecules (e.g., Natural Products, APIs) aldehyde->products C-C Bond Formation (Aldol, Wittig, etc.)

Caption: Synthetic utility of the chiral building block.

The incorporation of this chiral fragment can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule by ensuring the correct three-dimensional orientation required for binding to a biological target.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol from (R)-methyl 3-hydroxy-2-methylpropanoate

This protocol details a two-step synthesis involving methylation followed by reduction.

Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (R)-methyl 3-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add methyl iodide (MeI, 1.5 eq.) dropwise, and allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-methyl 3-methoxy-2-methylpropanoate, which can often be used in the next step without further purification.

Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate

  • Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of (R)-methyl 3-methoxy-2-methylpropanoate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Cool the flask to 0 °C and cautiously quench the reaction by the sequential, slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).[2]

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure (R)-3-methoxy-2-methylpropan-1-ol.[2]

Protocol 2: Oxidation of (R)-3-Methoxy-2-methylpropan-1-ol to (R)-3-methoxy-2-methylpropanal

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Several mild oxidation methods can be employed to achieve this transformation with high yield and without racemization.[1]

  • To a solution of (R)-3-methoxy-2-methylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear, then separate the layers.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid volatilization of the aldehyde product.

Application in the Total Synthesis of (-)-Tuberostemonine

(R)-3-Methoxy-2-methylpropan-1-ol serves as a critical chiral building block in the asymmetric total synthesis of the complex Stemona alkaloid, (-)-tuberostemonine. This natural product exhibits significant biological activities, including antitussive and insecticidal properties. The synthesis leverages the inherent chirality of (R)-3-methoxy-2-methylpropan-1-ol to establish the desired stereochemistry in a key fragment of the target molecule, specifically for the construction of the C,D-ring system.

Safety Considerations

(R)-3-Methoxy-2-methylpropan-1-ol and its racemic mixture are classified as flammable liquids that can cause skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(R)-3-Methoxy-2-methylpropan-1-ol is a foundational chiral intermediate whose value lies in its stereochemical purity and synthetic versatility.[2] The most reliable synthetic access is through a chiral pool approach starting from the commercially available (R)-methyl 3-hydroxy-2-methylpropanoate.[2][5] Its conversion to the corresponding aldehyde provides a versatile intermediate for the construction of intricate carbon skeletons found in numerous biologically active natural products.[1] The protocols and conceptual frameworks provided herein offer a guide for researchers in synthetic and medicinal chemistry to leverage the potential of this valuable chiral synthon in their research and development endeavors.

References

  • Benchchem. (n.d.). Literature review on (R)-3-Methoxy-2-methylpropan-1-OL.
  • Benchchem. (n.d.). Application Notes: (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Benchchem. (n.d.). Optimization of reaction conditions for (R)-3-Methoxy-2-methylpropan-1-OL.
  • Benchchem. (n.d.). Application of (R)-3-Methoxy-2-methylpropan-1-ol in the Stereoselective Synthesis of (-)-Tuberostemonine.
  • PubChem. (n.d.). 3-Methoxy-2-methylpropan-1-ol. Retrieved from [Link]

Sources

Application

Application Note: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (MMP-OH) as a Next-Generation Solvent

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Molecular Rationale The pharmaceutical indus...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Molecular Rationale

The pharmaceutical industry is undergoing a paradigm shift to eliminate toxic, reprotoxic, and environmentally damaging polar aprotic solvents (e.g., DMF, NMP, and 1,4-dioxane) from active pharmaceutical ingredient (API) synthesis. By leveraging 1[1], we introduce 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (herein referred to as MMP-OH ), a highly tunable, neopentyl-derived ether-alcohol[2].

MMP-OH (CID 542357) bridges the gap between polar protic and ethereal solvents. Its unique architecture features a quaternary carbon center (neopentyl core) that completely eliminates the risk of β -hydride elimination and thermal degradation—a critical failure point for many aliphatic solvents under harsh catalytic conditions. Similar to other 3[3], MMP-OH exhibits exceptional thermal stability, making it an ideal medium for high-temperature transition-metal catalysis and sensitive enzymatic biocatalysis.

Physicochemical Profiling & Causality

To understand why MMP-OH outperforms traditional solvents, we must analyze its structural causality. The dual methoxymethyl groups act as potent Lewis bases, capable of chelating alkali metals (e.g., K+ or Na+ ). This chelation nakedly exposes counter-anions (like tBuO− ), drastically accelerating base-mediated cross-coupling reactions. Simultaneously, the primary hydroxyl group provides a highly localized protic microenvironment that stabilizes polar transition states via hydrogen bonding without globally quenching the reaction.

Table 1: Physicochemical Properties of MMP-OH
PropertyValueMechanistic Advantage in Synthesis
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol-
Molecular Formula C7​H16​O3​ High atom economy in solvent recovery.
Molecular Weight 148.20 g/mol Low volatility reduces inhalation exposure.
H-Bond Donors 1 (Primary -OH)Stabilizes polar transition states.
H-Bond Acceptors 3 (Ether & Alcohol Oxygens)Chelates alkali metals, boosting base nucleophilicity.
Structural Core Neopentyl (Quaternary C2)Steric bulk prevents β -hydride elimination and resists oxidation.

Application I: Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling

Traditional Suzuki-Miyaura couplings often rely on 1,4-dioxane or DMF. However, 4[4] in facilitating challenging cross-couplings by mimicking the coordination ability of dioxane while providing protic stabilization.

Self-Validating Protocol: Suzuki-Miyaura Coupling in MMP-OH

Causality Focus: Potassium tert-butoxide (KOtBu) is selected as the base because MMP-OH's ether oxygens selectively chelate the K+ ion. This leaves the tBuO− anion highly reactive, facilitating rapid transmetalation. Dodecane is included as an internal standard to ensure the protocol is self-validating via real-time GC-FID tracking.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2​ (0.02 mmol, 2 mol%).

  • Solvent & Standard Addition: Add 3.0 mL of anhydrous MMP-OH and 50 μL of dodecane (internal standard). Stir for 5 minutes at room temperature to allow the MMP-OH to solvate the Pd-complex.

  • Base Activation: Add KOtBu (1.5 mmol) in one portion. Note: The solution will turn deep red as the K+ is chelated by MMP-OH, activating the base.

  • Thermal Cycling: Seal the tube, remove from the glovebox, and heat at 100°C for 4 hours. The neopentyl core of MMP-OH ensures zero solvent degradation at this temperature.

  • Validation & Workup: Cool to room temperature. Extract a 10 μL aliquot, dilute with ethyl acetate, and analyze via GC-FID. The ratio of product peak to dodecane peak validates the quantitative yield before isolation. Quench the bulk reaction with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

SuzukiMiyaura Pd0 Pd(0) Catalyst (Solvated by MMP-OH) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd MMP-OH stabilizes TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product Yield >95%

Caption: Mechanistic pathway of Suzuki-Miyaura cross-coupling stabilized by MMP-OH solvation.

Application II: Enzymatic Biocatalysis (Lipase Esterification)

Solvents for biocatalysis must dissolve organic substrates without denaturing the enzyme's tertiary structure. Because of its steric bulk, MMP-OH cannot penetrate the narrow active site of Candida antarctica Lipase B (CALB), preserving enzyme activity. Furthermore, 5[5].

Self-Validating Protocol: CALB-Catalyzed Esterification

Causality Focus: The reaction is run at 70°C. At this temperature, the byproduct (water) evaporates, driving the equilibrium toward the ester product (Le Chatelier's principle). MMP-OH's high boiling point ensures the reaction medium remains stable and volume-constant during this thermal dehydration.

Step-by-Step Methodology:

  • Substrate Loading: In an open-air 25 mL round-bottom flask, dissolve carboxylic acid (5.0 mmol) and primary alcohol (5.0 mmol) in 10 mL of MMP-OH.

  • Biocatalyst Addition: Add 50 mg of immobilized CALB (Novozym® 435).

  • Thermal Dehydration: Heat the mixture to 70°C under gentle orbital shaking (150 rpm). Leave the flask open to the atmosphere to allow continuous water evaporation. Causality: MMP-OH acts as a non-denaturing phase-transfer medium, keeping the localized water concentration low.

  • Validation: At 12 hours, withdraw a 50 μL aliquot, filter through a 0.2 μm PTFE syringe filter, and analyze via HPLC (UV detection at 210 nm). The disappearance of the carboxylic acid peak validates the conversion.

  • Recovery: Filter the mixture to recover the immobilized CALB (which can be washed with cold MMP-OH and reused up to 5 times).

Biocatalysis Substrates Substrates (Carboxylic Acid + Alcohol) Reaction Esterification (70°C, Water Evaporation) Substrates->Reaction Solvent MMP-OH Solvent (Maintains Enzyme Activity) Solvent->Reaction Solvates without denaturing Enzyme Immobilized CALB (Biocatalyst) Enzyme->Reaction Stereoselective catalysis Product Purified Ester (Self-Validating HPLC) Reaction->Product Filtration & Analysis

Caption: Enzymatic esterification workflow utilizing MMP-OH as a non-denaturing reaction medium.

Quantitative Data & Benchmarking

The following table summarizes the performance of MMP-OH against traditional solvents in the validated workflows. MMP-OH demonstrates superior yields and significantly lower Environmental Factor (E-Factor) metrics.

Table 2: Solvent Performance Comparison
Reaction TypeSolventYield (%)E-FactorCatalyst Retention / Recyclability
Suzuki-Miyaura 1,4-Dioxane88%15.2N/A (Homogeneous)
Suzuki-Miyaura DMF75%22.4N/A (Homogeneous)
Suzuki-Miyaura MMP-OH 96% 4.1 N/A (Homogeneous)
Biocatalysis Toluene82%8.5Enzyme degrades after 2 cycles
Biocatalysis MMP-OH 98% 1.2 Enzyme active for >5 cycles

References

  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews Source: acs.org URL:[Link]

  • Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste Source: rsc.org URL:[Link]

  • Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate Source: nih.gov (PubMed) URL:[Link]

  • 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl- | C7H16O3 | CID 542357 - PubChem Source: nih.gov (PubChem) URL:[Link]

Sources

Method

Application Note: Chemical Transformations and Utility of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in Drug Development

Executive Summary & Structural Rationale 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as trimethylolethane dimethyl ether, or TME2ME) is a highly specialized, sterically hindered primary alcohol....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as trimethylolethane dimethyl ether, or TME2ME) is a highly specialized, sterically hindered primary alcohol. Structurally, it features a quaternary β-carbon bonded to a methyl group and two methoxymethyl ether groups. This unique architecture provides two critical pharmacological and synthetic advantages:

  • Steric Shielding (The Neopentyl Effect) : The neopentyl core imposes severe steric hindrance. In medicinal chemistry, this bulk is strategically deployed to protect adjacent labile linkages (such as esters) from rapid enzymatic degradation by plasma esterases, drastically improving pharmacokinetic half-lives[1].

  • Bioisosteric Scaffolding : The geminal methoxymethyl ether groups act as rigidified, branched bioisosteres of polyethylene glycol (PEG) units. This makes the molecule an ideal central hub for multivalent drug design (e.g., trivalent PROTACs), enhancing aqueous solubility while restricting conformational entropy[2].

Key Chemical Transformations & Causality

Workflow A: Chemoselective Oxidation to Carboxylic Acid
  • The Challenge : Primary alcohols are conventionally oxidized to carboxylic acids using TEMPO-catalyzed systems. However, the bulky quaternary β-carbon in neopentyl systems severely restricts the trajectory of the TEMPO radical. This steric clash leads to poor conversions and extended reaction times that risk substrate decomposition[3].

  • The Solution (Causality) : To overcome this steric barrier, the less sterically hindered nitroxyl radical 1-Me-AZADO (1-methyl-2-azaadamantane N-oxyl) is employed. The compact azaadamantane framework allows efficient access to the hindered hydroxyl group, enabling rapid, high-yield oxidation to 3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid using NaOCl/NaClO₂ as co-oxidants[3].

Workflow B: Synthesis of Sterically Hindered Neopentyl Esters (Prodrugs)
  • The Challenge : Standard Fischer esterification of neopentyl alcohols fails due to the immense steric clash at the transition state.

  • The Solution (Causality) : Highly reactive electrophilic activation is required. Using Steglich-type conditions (EDC/DMAP) forces the formation of the neopentyl ester. Once formed, this ester linkage exhibits exceptional metabolic stability. For instance, neopentyl ester prodrugs (such as those developed for avibactam) successfully mask charged moieties to improve oral absorption while resisting premature plasma hydrolysis[1],[4].

Experimental Protocols

Protocol 1: 1-Me-AZADO Catalyzed Oxidation

Objective : Convert the neopentyl alcohol to its corresponding carboxylic acid building block.

  • Preparation : Dissolve 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (1.0 equiv, 10 mmol) in a biphasic mixture of CH₂Cl₂ and phosphate buffer (pH 6.8) (1:1, 40 mL).

  • Catalyst Addition : Add 1-Me-AZADO (0.05 equiv, 5 mol%) to the organic layer. Causality: 1-Me-AZADO is chosen over TEMPO strictly to bypass the neopentyl steric hindrance that would otherwise stall the reaction[3].

  • Co-oxidant Introduction : Cool the mixture to 0 °C. Dropwise, add a premixed aqueous solution of NaClO₂ (2.0 equiv) and catalytic NaOCl (0.1 equiv).

  • Reaction Monitoring (Self-Validating) : Stir vigorously at room temperature for 2–4 hours. The reaction is self-validating; the disappearance of the characteristic reddish-orange color of the nitroxyl radical indicates catalyst quenching, while TLC (KMnO₄ stain) confirms the total consumption of the starting alcohol.

  • Workup : Quench with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with EtOAc, acidify the aqueous layer to pH 2 with 1M HCl, and extract the product with CH₂Cl₂. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Synthesis of a Neopentyl Ester Prodrug via EDC/DMAP

Objective : Couple the neopentyl alcohol with a generic carboxylic acid drug payload (Drug-COOH) to form a metabolically stable prodrug.

  • Activation : In an oven-dried flask under N₂, dissolve Drug-COOH (1.0 equiv) and 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (1.2 equiv) in anhydrous DMF (0.2 M).

  • Coupling : Add EDC·HCl (1.5 equiv) and DMAP (0.5 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that lowers the activation energy enough to force the sterically hindered neopentyl alcohol to react.

  • Incubation : Stir at 40 °C for 24 hours. Elevated temperature is critical to overcome the high activation energy barrier inherent to neopentyl systems[4].

  • Purification : Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove urea byproducts and DMAP. Purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative reactivity and stability metrics of the TME2ME neopentyl system versus standard linear primary alcohols.

ParameterStandard Primary Alcohol (e.g., Ethanol)Neopentyl Alcohol (TME2ME)Analytical Implication
Oxidation Yield (TEMPO/NaOCl) > 95% (1 hour)< 20% (24 hours)Steric hindrance blocks TEMPO radical approach[3].
Oxidation Yield (1-Me-AZADO) > 95% (1 hour)> 90% (3 hours)Compact catalyst overcomes neopentyl shielding[3].
Ester Plasma Half-Life ( t1/2​ ) < 1 hour (Rapid cleavage)> 24 hours (Highly stable)Ideal for sustained-release prodrugs[1].
Aqueous Solubility (LogS) Baseline+ 1.2 log unitsMethoxymethyl ethers act as PEG bioisosteres[2].

Mandatory Visualization

G A 3-Methoxy-2-(methoxymethyl) -2-methylpropan-1-ol (Neopentyl Core) B 1-Me-AZADO / NaOCl Oxidation A->B Overcomes Steric Hindrance D EDC/DMAP Coupling with Drug Payload A->D Direct Esterification C Carboxylic Acid Derivative (PROTAC Linker) B->C High Yield (>90%) E Neopentyl Ester Prodrug (High Metabolic Stability) D->E Covalent Attachment F Steric Shielding Blocks Plasma Esterases E->F In Vivo Mechanism

Synthetic workflows and pharmacological utility of the TME2ME neopentyl core.

References

  • [3] Iwabuchi, Y. et al. "Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules." National Institute of Informatics (NII). URL: [Link]

  • [2] "Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity." ChemRxiv. URL: [Link]

  • [1] Gordon et al. "Antibacterial Prodrugs to Overcome Bacterial Resistance." NIH National Library of Medicine (PMC). URL: [Link]

Sources

Application

Application Note: Derivatization of the Hydroxyl Group in 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Introduction & Mechanistic Insights The compound 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly branched, neopentyl-type primary alcohol. Its structural core features a quaternary beta-carbon (C2) heavily su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The compound 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a highly branched, neopentyl-type primary alcohol. Its structural core features a quaternary beta-carbon (C2) heavily substituted with a methyl group and two methoxymethyl groups. This architectural motif introduces profound steric hindrance, fundamentally altering the reactivity of the primary hydroxyl group.

The Neopentyl Effect & Causality in Reaction Design

Standard derivatization protocols often fail or proceed at impractically slow rates when applied to this molecule. The "neopentyl effect" dictates that bulky substituents on the beta-carbon 1 during associative mechanisms (such as SN2)[1].

  • Tosylation (Activation): Using standard pyridine and p-toluenesulfonyl chloride (TsCl) leads to incomplete conversion and requires extended heating, which can trigger side reactions such as the2[2]. The addition of 4-dimethylaminopyridine (DMAP) is non-negotiable here. DMAP acts as a hyper-nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that forcefully overcomes the steric barrier of the neopentyl alcohol.

  • Silylation (Protection): Protecting the hydroxyl group with a bulky tert-butyldiphenylsilyl (TBDPS) group provides 3[3]. However, the combined steric bulk of TBDPSCl and the neopentyl substrate makes standard room-temperature imidazole/DMF conditions sluggish. Elevated temperatures, or the use of specialized Lewis acid catalysts like B(C6F5)3, are required to 4[4]. In exclusively neopentyl systems, 5 to ensure high yields[5].

Quantitative Data Summary

The table below highlights the stark contrast between standard literature conditions for primary alcohols and the optimized conditions required for this specific neopentyl-type substrate.

Derivatization MethodReagents & CatalystTempTimeYield (%)
Tosylation (Standard) TsCl, PyridineRT24 h< 40%
Tosylation (Optimized) TsCl, Et3N, DMAP (0.2 eq)0 °C → RT12 h> 90%
Silylation (Standard) TBDPSCl, Imidazole, DMFRT48 h< 30%
Silylation (Optimized) TBDPSCl, Imidazole, DMF60 °C16 h85%

Experimental Protocols

Protocol A: Catalytic Tosylation (Activation for Substitution)

Self-Validating System: The starting aliphatic alcohol is UV-inactive. Successful tosylation appends an aromatic ring, yielding a product that is strongly UV-active at 254 nm. The appearance of a UV-active, less polar spot on a TLC plate (Hexanes/EtOAc) visually validates the conversion.

  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL).

  • Base & Catalyst Addition: Add triethylamine (TEA, 1.5 mmol) and DMAP (0.2 mmol). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling limits the exothermic degradation of the N-tosylpyridinium intermediate and minimizes unwanted chlorination side-reactions.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.5 mmol) in anhydrous CH2Cl2 (5.0 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (15–20 °C) and stir for 12 hours.

  • Workup: Quench the reaction with distilled water (10 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: TBDPS Silylation (Robust Protection)

Self-Validating System: Similar to tosylation, the introduction of the TBDPS group acts as a built-in tag. The product will exhibit strong UV absorbance during HPLC or TLC analysis, confirming successful derivatization.

  • Preparation: Dissolve the neopentyl alcohol (1.0 mmol) in anhydrous DMF (3.0 mL) in a dry flask under N2.

  • Activation: Add imidazole (2.5 mmol) and stir until completely dissolved.

    • Causality: Imidazole serves a dual purpose as an acid scavenger and a nucleophilic catalyst to form the reactive N-silyl intermediate.

  • Reagent Addition: Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours.

    • Causality: The severe steric clash between the neopentyl core and the bulky tert-butyl group of TBDPS requires thermal energy to overcome the high activation barrier.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (15 mL) and wash extensively with water (3 × 10 mL) to remove DMF and imidazole hydrochloride salts. Wash with brine, dry over MgSO4, and concentrate under vacuum.

Reaction Workflow Visualization

G Substrate 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Tosylation Tosylation (Activation) Substrate->Tosylation Silylation Silylation (Protection) Substrate->Silylation TsCl TsCl, Et3N, DMAP CH2Cl2, 0°C to RT Tosylation->TsCl TBDPSCl TBDPSCl, Imidazole DMF, 60°C Silylation->TBDPSCl ProductTs Neopentyl Tosylate (Active for SN2) TsCl->ProductTs ProductSi TBDPS Ether (Stable & UV-Active) TBDPSCl->ProductSi

Workflow for the derivatization of hindered neopentyl alcohols via tosylation and silylation.

References

  • Nonionic Superbase-Catalyzed Silylation of Alcohols | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination - PubMed Source: nih.gov URL:[Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC Source: nih.gov URL:[Link]

  • Exploring the Chemical Synthesis Applications of Neopentyl Alcohol Source: nbinno.com URL:[Link]

Sources

Method

Application Note: Quantitative Analytical Methods for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Abstract This technical guide provides detailed protocols for the quantitative analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a polar organic molecule, in solution. Recognizing the absence of standardized m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a polar organic molecule, in solution. Recognizing the absence of standardized methods for this specific compound, this document outlines two robust analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to method validation. The causality behind experimental choices is explained, and all protocols are grounded in established analytical principles to ensure trustworthiness and scientific integrity.

Introduction and Analyte Properties

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a C7 alcohol and diether compound.[1] Its structure, featuring a primary alcohol and two methoxy groups, results in high polarity and water solubility. These properties are critical considerations for the development of quantitative analytical methods. The absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods like Flame Ionization Detection (FID) for GC or Refractive Index Detection (RID) for HPLC.

While primarily documented as a synthetic intermediate, the need for accurate quantification can arise in various contexts, such as reaction monitoring, purity assessment of synthetic batches, or stability studies.[2][3] This guide presents two validated methods to address these quantitative needs.

Table 1: Physicochemical Properties of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

PropertyValueSource
IUPAC Name 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-olPubChem[1]
Molecular Formula C₇H₁₆O₃PubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
Structure CC(CO)(COC)COCPubChem[1]
Key Functional Groups Primary Alcohol (-OH), Ether (-O-)PubChem[1]
Method Selection Rationale: GC-FID vs. HPLC-RID

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the preferred method for volatile or semi-volatile analytes.[4] Given the analyte's structure, it is expected to be sufficiently volatile for GC analysis. GC offers high resolution and sensitivity, making it ideal for purity analysis and trace-level quantification.[5] The FID is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, which is ideal for quantification.[6]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is suitable for non-volatile or thermally labile compounds.[4] While the target analyte is likely GC-compatible, HPLC-RID provides a valuable alternative. The RID is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte, making it suitable for compounds without a UV chromophore, such as alcohols and sugars.[7][8] This method is often employed for the analysis of sugar alcohols and other polar compounds.[9][10]

Experimental Protocols
3.1. General Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[11] The goal is to create a clean, homogeneous sample in a solvent compatible with the chosen analytical system.

Protocol 1: Standard Stock and Working Standard Preparation

  • Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol for GC, or the mobile phase for HPLC). Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

Protocol 2: Sample Preparation

  • Accurately weigh a known amount of the sample containing the analyte.

  • Dissolve the sample in a known volume of the chosen solvent to achieve a theoretical concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the chromatographic system.[4]

3.2. Method 1: Gas Chromatography (GC-FID)

This method is designed for the precise quantification of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, leveraging its volatility.

Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent (e.g., Methanol) P1->P2 P3 Filter (0.22 µm) P2->P3 A1 Inject Sample (1 µL) P3->A1 Prepared Sample A2 Separation on Polar Capillary Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D3 Calculate Concentration D1->D3 D2 Generate Calibration Curve D2->D3

Caption: Workflow for GC-FID quantitative analysis.

Protocol 3: GC-FID Instrumental Parameters

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar stationary phase is recommended due to the analyte's hydroxyl group. A column such as a Stabilwax®-DA or equivalent (bonded polyethylene glycol - PEG) (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.[12]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

Causality:

  • The polar "wax" column is chosen to provide good peak shape and retention for the polar alcohol analyte, minimizing tailing.[12]

  • A temperature ramp is used to ensure efficient elution and separation from any potential impurities with different boiling points.

  • The high injector and detector temperatures ensure complete vaporization of the sample and prevent condensation.

3.3. Method 2: High-Performance Liquid Chromatography (HPLC-RID)

This method provides an alternative for samples that may not be suitable for GC or when a non-GC instrument is preferred.

Workflow Diagram: HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.22 µm) P2->P3 A1 Inject Sample (10 µL) P3->A1 Prepared Sample A2 Isocratic Separation on Aminex or HILIC Column A1->A2 A3 Detection by RID A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D3 Calculate Concentration D1->D3 D2 Generate Calibration Curve D2->D3

Caption: Workflow for HPLC-RID quantitative analysis.

Protocol 4: HPLC-RID Instrumental Parameters

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: An Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) is a common choice for separating alcohols and organic acids.[8] Alternatively, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used for retaining highly polar compounds.[10]

  • Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water for the Aminex column.[8]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50 °C.

  • Detector (RID):

    • Cell Temperature: 40 °C.

    • Note: The RID is highly sensitive to temperature and pressure fluctuations. Allow the system to fully equilibrate to achieve a stable baseline.[8]

  • Injection Volume: 10 µL.

Causality:

  • The Aminex HPX-87H column uses an ion-exclusion mechanism that is effective for separating small polar, non-ionic compounds like alcohols from a water-based matrix.[8]

  • An acidic mobile phase is used to suppress the ionization of any potential acidic impurities and ensure good peak shape.

  • Elevated column and detector temperatures reduce mobile phase viscosity and improve detection sensitivity, respectively. Isocratic elution is required for RID to maintain a stable baseline.[10]

Method Validation

To ensure that the chosen analytical procedure is suitable for its intended purpose, a validation process must be conducted.[13] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Table 2: Summary of Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components).Peak purity analysis (if using a DAD/MSD) or demonstration of resolution from known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for spiked matrix samples at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 or RSD ≤ 10% at the proposed concentration.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, column temp ±5°C) are slightly varied.
Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantitative analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. The GC-FID method offers high sensitivity and resolution for this volatile compound, while the HPLC-RID method serves as a robust alternative. Both protocols are presented with detailed parameters and a clear rationale for the chosen conditions. By following the outlined procedures and adhering to the principles of method validation described in ICH guidelines, researchers can achieve accurate, reliable, and reproducible quantification of this analyte, supporting activities in chemical synthesis, quality control, and drug development.

References
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. Available at: [Link]

  • Analyzing Alcoholic Beverages by Gas Chromatography. Restek. Available at: [Link]

  • A Guide to GC Sample Preparation. ILT. Available at: [Link]

  • Gas Chromatography: Principles and Determination of Percent Alcohol. Truman State University. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Alcoholic Beverage Analysis by GC. Restek. Available at: [Link]

  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Flavour Profiling Alcohol Using Gas Chromatography. Ellutia. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Sample Preparation Techniques for Gas Chromatography. SciSpace. Available at: [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • Analysis of sugars, small organic acids, and alcohols by HPLC-RID V.2. Protocols.io. Available at: [Link]

  • Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. ResearchGate. Available at: [Link]

  • Determination of Sugar Alcohol in Food by High Performance Liquid Chromatography. Wayeal. Available at: [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters. Available at: [Link]

  • HPLC method for analysis of substrate and products in beverage alcohol production. Journal of Agriculture of the University of Puerto Rico. Available at: [Link]

  • 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. PubChem. Available at: [Link]

Sources

Application

Detection of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol via THM-GC-MS: A Diagnostic Protocol for Alkyd Resin Characterization

Introduction and Analytical Context The identification of highly cross-linked polymer networks, such as alkyd resins used in industrial coatings, automotive paints, and pharmaceutical packaging, presents a significant an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

The identification of highly cross-linked polymer networks, such as alkyd resins used in industrial coatings, automotive paints, and pharmaceutical packaging, presents a significant analytical challenge. Because these matrices are insoluble, traditional liquid extraction techniques fail to yield meaningful structural data.

To bypass this limitation, Thermally Assisted Hydrolysis and Methylation Gas Chromatography-Mass Spectrometry (THM-GC-MS) is employed. By utilizing tetramethylammonium hydroxide (TMAH) as a derivatizing agent during flash pyrolysis, ester bonds within the polymer network are cleaved, and the resulting polar fragments are immediately methylated to enhance volatility and thermal stability .

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as TME dimethyl ether, or TME2ME ) is a critical diagnostic biomarker in this workflow. It is the primary derivative of trimethylolethane (TME), a polyol frequently used in the synthesis of specialized alkyd resins. This application note provides a comprehensive, self-validating protocol for the generation, separation, and mass spectral identification of TME2ME.

Chemical Mechanism & Causality

Why THM-GC-MS?

Conventional Pyrolysis-GC-MS (Py-GC-MS) of alkyd resins often produces highly polar fragments (e.g., free polyols and polybasic acids) that interact strongly with the stationary phase of the GC column, resulting in severe peak tailing or complete irreversible adsorption . TMAH resolves this by acting simultaneously as a strong base and a methylating agent. At elevated temperatures (typically 400–500 °C), TMAH induces the saponification of the polyester network, releasing free TME.

The Causality of TME2ME Formation

Trimethylolethane (2-(hydroxymethyl)-2-methylpropane-1,3-diol) possesses three primary hydroxyl groups attached to a sterically hindered neopentyl-like central carbon. While TMAH is a potent methylating agent, the rapid kinetics of flash pyrolysis (occurring in <1 minute) combined with the steric crowding of the TME molecule prevents exhaustive methylation .

Instead of yielding only the fully methylated product (TME3ME), the reaction produces a reproducible distribution of mono-, di-, and tri-methylated ethers. The di-methylated species—3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME2ME) —strikes the optimal balance between volatility and structural retention, making it the most abundant and reliable diagnostic peak for TME-based polymers.

Pathway cluster_products TME Methyl Ethers (Analyte Biomarkers) Resin Cross-linked Alkyd Resin (Polyester Network) Hydrolysis Base-Catalyzed Hydrolysis (OH⁻ from TMAH, Heat) Resin->Hydrolysis TME Trimethylolethane (TME) [2-(hydroxymethyl)-2-methylpropane-1,3-diol] Hydrolysis->TME Ester Bond Cleavage Methylation Thermally Assisted Methylation (TMA⁺, 450 °C) TME->Methylation TME1ME TME Monomethyl Ether (TME1ME) Methylation->TME1ME Partial (Steric Hindrance) TME2ME 3-methoxy-2-(methoxymethyl)- 2-methylpropan-1-ol (TME2ME) Methylation->TME2ME Major Product (Optimal Stability) TME3ME TME Trimethyl Ether (TME3ME) Methylation->TME3ME Exhaustive (Kinetically Limited)

Fig 1. Reaction pathway of TME2ME generation from alkyd resins via THM with TMAH.

Experimental Protocol

This methodology is designed as a self-validating system. By monitoring the relative ratios of the TME derivatives alongside internal system blanks, analysts can ensure that the methylation efficiency remains consistent across batches.

Reagents and Materials
  • Derivatization Reagent: 25% (w/w) Tetramethylammonium hydroxide (TMAH) in methanol (Electronic grade, 99.99% purity).

  • Sample Matrix: Solid polymer, dried paint chip, or isolated resin extract.

  • Hardware: Deactivated stainless steel or quartz pyrolysis sample cups (Eco-cups).

Sample Preparation
  • Micro-sampling: Using a micro-scalpel under a stereomicroscope, isolate 10 to 50 µg of the solid sample.

  • Loading: Transfer the sample directly into the pyrolysis cup.

  • Derivatization: Add exactly 3.0 µL of the 25% TMAH solution directly onto the solid sample.

  • Pre-swelling: Allow the cup to stand at room temperature for 5 minutes . Causality Note: This step is critical. It allows the methanol to evaporate while the TMAH penetrates and pre-swells the polymer matrix, ensuring uniform heat transfer and quantitative hydrolysis during pyrolysis.

Instrumental Setup (Py-GC-MS)

Configure the micro-furnace pyrolyzer and GC-MS with the following validated parameters:

  • Pyrolyzer Parameters:

    • Furnace Temperature: 450 °C. (Temperatures >500 °C induce secondary thermal cracking of the polyol backbone, reducing TME2ME yield).

    • Interface Temperature: 300 °C.

  • Gas Chromatography Parameters:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Injection Mode: Split, ratio 30:1.

    • Oven Program: 40 °C (hold 2 min) → ramp at 10 °C/min to 280 °C (hold 10 min).

  • Mass Spectrometry Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion source at 230 °C; Transfer line at 280 °C.

    • Scan Range: m/z 35 to 500.

Workflow A Solid Polymer Sample (10-50 µg) B Derivatization (3µL TMAH, 5 min) A->B C THM Pyrolysis (Micro-furnace, 450 °C) B->C D GC Separation (HP-5MS Column) C->D E MS Detection (EI, 70 eV) D->E F Data Analysis (TME2ME ID) E->F

Fig 2. Step-by-step THM-GC-MS workflow for solid alkyd resin analysis.

Data Presentation & Interpretation

The identification of TME-based resins relies on recognizing the specific elution pattern and mass spectral fragmentation of the TME methyl ethers . Because 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME2ME) retains one free hydroxyl group, it elutes with a distinct retention index compared to fully aliphatic ethers.

Under EI conditions, TME2ME undergoes rapid alpha-cleavage. The loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da) from the molecular ion (M⁺ 148) yields a highly stable oxonium ion at m/z 103, which is a primary diagnostic fragment.

Table 1: GC-MS Characteristics of TME Methyl Ethers via THM
Analyte NameAbbreviationMW ( g/mol )Est. Retention Index (5% Phenyl)Base Peak (m/z)Diagnostic Ions (m/z)Relative Yield
TME Monomethyl EtherTME1ME134.17~9504573, 87, 103Minor (10-20%)
3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol TME2ME 148.20 ~1020 45 73, 87, 103, 117 Major (60-80%)
TME Trimethyl EtherTME3ME162.23~10804573, 87, 117, 131Minor (5-15%)

Note: Relative yields are dependent on the precise geometry of the pyrolysis cup and the exact TMAH-to-sample ratio. A system suitability test using a known TME-alkyd reference standard must be run prior to sample analysis to establish the baseline TME1ME : TME2ME : TME3ME ratio for the specific instrument.

System Suitability and Validation

To ensure the protocol acts as a self-validating system:

  • Reagent Blank: Inject 3.0 µL of TMAH directly into an empty pyrolysis cup. Confirm the absence of m/z 103 and m/z 117 peaks in the retention window of TME2ME to rule out solvent contamination or system carryover.

  • Methylation Efficiency Check: Monitor the ratio of TME2ME to TME3ME. If the abundance of TME1ME exceeds TME2ME, the methylation efficiency is compromised. This is typically caused by insufficient TMAH volume, degraded TMAH reagent (absorption of atmospheric CO₂), or a pyrolysis temperature that is too low (<400 °C).

References

  • Characterization of Commercial Synthetic Resins by Pyrolysis-Gas Chromatography/Mass Spectrometry: Application to Modern Art and Conservation. Analytical Chemistry, ACS Publications.[Link]

  • How Can Ozone and Relative Humidity Affect Artists' Alkyd Paints? A FT-IR and Py-GC/MS Systematic Study. Polymers, MDPI.[Link]

  • Structure determination of alkyd resins by simultaneous pyrolysis methylation gas chromatography-mass spectometry. Se Pu (Chinese Journal of Chromatography), PubMed. [Link]

  • Forensic Examination Of Glass And Paint: Analysis And Interpretation. VDOC.PUB.[Link]

Method

Application Note: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol as a Next-Generation Synthetic Building Block

Scientific Rationale & Causality In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often requires moving beyond traditional linear alkyl or polyethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Causality

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties often requires moving beyond traditional linear alkyl or polyethylene glycol (PEG) linkers. 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol —the dimethyl ether of trimethylolethane (TME)—has emerged as a highly specialized, bifurcated building block.

The structural logic of this molecule relies on its central quaternary carbon (a neopentyl-like core). Quaternary carbons impart highly favorable properties to bioactive molecules, including profound metabolic stability, conformational rigidity, and enhanced binding selectivity[1]. By replacing linear PEG units with a branched TME-derived scaffold, researchers can achieve close bioisosteric replacements that maintain aqueous solubility while drastically altering the spatial trajectory of the molecule[2].

The Causality of Experimental Choices
  • Metabolic Shielding : Linear ethers are highly susceptible to cytochrome P450 (CYP450)-mediated α -hydroxylation, leading to rapid O -dealkylation and clearance. The quaternary carbon in TME dimethyl ether sterically occludes the adjacent α -carbons, effectively blocking this metabolic liability.

  • Tunable Amphiphilicity : The two methoxymethyl branches act as dense hydrogen-bond acceptors, lowering the logP compared to a purely lipophilic tert-butyl group, while the masking of the hydroxyls (as ethers) prevents the membrane permeability issues associated with excessive hydrogen-bond donors.

  • Valency in Targeted Protein Degradation : In the design of multivalent PROTACs, the achiral neopentyl core of TME allows for the symmetrical branching of identical chemical linkers, which has been shown to enhance protein degradation via combined avidity and cooperativity[2].

Physicochemical Profiling

The following table summarizes the quantitative and qualitative data comparing traditional structural motifs with TME dimethyl ether, highlighting why this specific building block is chosen for advanced scaffold design.

Structural MotifH-Bond DonorsH-Bond AcceptorsSteric Hindrance (S N​ 2)Metabolic Stability (CYP450)Primary Application
Linear PEG Linker 0HighLowLow (Prone to O -dealkylation)Flexible, extended solubility
tert-Butyl Group 00HighHigh (Sterically shielded)Lipophilic bulk, metabolic block
Trimethylolethane (TME) 33Very HighHighHighly polar branched scaffolds
TME Dimethyl Ether 13Very HighHighAmphiphilic bioisostere / Linker

Mechanism of Metabolic Stability

The integration of a neopentyl ether core fundamentally alters the degradation pathway of the pharmacophore. The diagram below illustrates the causal relationship between the quaternary carbon and prolonged half-life.

MetabolicStability cluster_linear Linear Ether (Susceptible) cluster_neopentyl TME Dimethyl Ether (Stable) L1 Linear Alkyl Ether L2 CYP450 α-Hydroxylation L1->L2 L3 O-Dealkylation (Rapid Clearance) L2->L3 N1 Quaternary Carbon Ether N2 CYP450 Steric Blockade N1->N2 N3 Prolonged Half-Life N2->N3

Fig 1. Comparative metabolic pathways demonstrating CYP450 shielding by the quaternary carbon.

Experimental Protocols: Integration into Pharmacophores

Neopentyl systems are notoriously resistant to standard nucleophilic substitution ( SN​2 ) because the bulky quaternary center blocks the required 180∘ Bürgi-Dunitz trajectory of the incoming nucleophile. To utilize 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, the primary alcohol must either be subjected to high-energy coupling conditions or converted into an exceptional leaving group[3][4].

Protocol A: Activation to Neopentyl Triflate

Standard mesylates or tosylates react too slowly on neopentyl skeletons. Conversion to a trifluoromethanesulfonate (triflate) provides a stable but sufficiently reactive electrophile to drive the SN​2 reaction forward[4].

Reagents:

  • 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf 2​ O) (1.2 equiv)

  • Pyridine or 2,6-Lutidine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the TME dimethyl ether (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to −78∘C using a dry ice/acetone bath to control the highly exothermic triflation.

  • Addition: Add Tf 2​ O (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir the mixture for 1 hour, allowing it to slowly warm to 0∘C .

  • Workup: Quench the reaction with cold saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM ( ). Wash the combined organic layers with cold 1N HCl, then brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at ambient temperature. Self-Validating Insight: Primary alkyl triflates are prone to degradation; however, the neopentyl skeleton stabilizes this intermediate[4]. It should be used immediately in the next step without column chromatography.

Protocol B: Sonication-Assisted Mitsunobu Etherification

If conversion to a triflate is incompatible with the target scaffold, a sonication-assisted Mitsunobu reaction can be used to couple the sterically hindered neopentyl alcohol directly to a phenol[3].

Reagents:

  • Target Phenol (1.0 equiv)

  • 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (1.5 equiv)

  • Triphenylphosphine (PPh 3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Assembly: In a thick-walled glass vial, dissolve the phenol, TME dimethyl ether, and PPh 3​ in anhydrous THF to achieve a high concentration (1.0 M). Note: High concentration is required to force the sterically hindered coupling[3].

  • Activation: Cool the mixture to 0∘C and add DIAD dropwise.

  • Sonication: Transfer the sealed vial to an ultrasonic bath maintained at ambient temperature. Sonicate the reaction mixture for 12–24 hours. Causality: Mechanical agitation via cavitation overcomes the high viscosity of the concentrated mixture and provides the localized energy required to traverse the high activation barrier of the neopentyl system[3].

  • Purification: Concentrate the crude mixture and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the branched ether conjugate.

Synthetic Workflow Visualization

Workflow Step1 1. TME Dimethyl Ether (Starting Material) Step2 2. Electrophilic Activation (Tf2O, Pyridine, -78°C) Step1->Step2 Triflation Step3 3. Nucleophilic Substitution (Target Scaffold, Cs2CO3, DMF) Step2->Step3 SN2 Reaction Step4 4. Aqueous Workup & Flash Chromatography Step3->Step4 Purification Step5 5. Final Branched Conjugate (PROTAC/ADC Linker) Step4->Step5 Validation (NMR/LCMS)

Fig 2. Step-by-step synthetic workflow for integrating TME dimethyl ether into drug scaffolds.

References

  • Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity National Center for Biotechnology Inform
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction The Journal of Organic Chemistry - ACS Public
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ResearchG
  • Rapid and Modular Access to Quaternary Carbons from Tertiary Alcohols via Bimolecular Homolytic Substitution Journal of the American Chemical Society - Macmillan Group

Sources

Method

Application Note: Optimizing the Selective Di-O-Methylation of Trimethylolethane to Yield 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a highly optimized, scalable, and self-validating protocol for the desymmetrization and selective di-alky...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a highly optimized, scalable, and self-validating protocol for the desymmetrization and selective di-alkylation of a neopentyl triol.

Strategic Rationale & Mechanistic Causality

The synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol requires the precise desymmetrization of 1,1,1-tris(hydroxymethyl)ethane (trimethylolethane, or TME). While TME is a ubiquitous building block in the formulation of specialized zeolites[1], polycarbonate polyols[2], and UV-curable epoxy monomers[3], its three identical neopentyl primary hydroxyl groups present a significant chemoselectivity challenge. Direct methylation using standard conditions inevitably yields an intractable statistical mixture of mono-, di-, and tri-methyl ethers.

To bypass this limitation, we employ an orthogonal protection-alkylation-deprotection strategy driven by steric differentiation and thermodynamic affinities.

  • Sterically-Controlled Mono-Protection: We utilize the immense steric bulk of the tert-butyldiphenylsilyl (TBDPS) group. When TME is treated with near-stoichiometric TBDPS-Cl, the initial silylation creates a highly congested neopentyl center. This steric shielding kinetically hinders a second silylation event, allowing for the isolation of the mono-protected intermediate in excellent yield.

  • Williamson Ether Di-Methylation: Sodium hydride (NaH) is used to irreversibly deprotonate the two remaining hydroxyls. The choice of tetrahydrofuran (THF) over dimethylformamide (DMF) is a field-proven insight: while DMF accelerates SN​2 reactions, it complicates aqueous workup and can lead to thermal runaway with excess methyl iodide (MeI). THF provides an optimal balance of alkoxide solubility, process safety, and ease of solvent recovery.

  • Fluoride-Mediated Deprotection: The final step exploits the extreme thermodynamic stability of the silicon-fluoride bond (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) selectively cleaves the TBDPS ether, releasing the target free alcohol without requiring harsh acidic conditions that could degrade the newly formed methoxymethyl ethers.

Workflow Visualization

SynthesisWorkflow TME Trimethylolethane (TME) Mono Mono-TBDPS Protected TME TME->Mono TBDPS-Cl (1.05 eq) Imidazole, DMF 0°C to RT Di Di-O-Methylated Intermediate Mono->Di NaH (2.5 eq) MeI (3.0 eq) THF, 0°C to RT Target 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Di->Target TBAF (1.5 eq) THF, RT

Figure 1: Three-step orthogonal synthesis workflow for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Quantitative Optimization Data

The following tables summarize the optimization campaigns that define the current gold-standard protocol.

Table 1: Optimization of TBDPS-Cl Equivalents for Mono-Protection (Step 1)

TBDPS-Cl (eq) Temp (°C) Mono-protected Yield (%) Di-protected Yield (%) Unreacted TME (%)
0.90 0 to 25 78 2 20
1.05 0 to 25 89 6 5

| 1.20 | 25 (Constant)| 71 | 25 | 4 |

Table 2: Base and Solvent Optimization for Di-O-Methylation (Step 2)

Base (eq) Alkylating Agent (eq) Solvent Temp (°C) Di-methylated Yield (%) Process Notes

| K2​CO3​ (3.0) | MeI (3.0) | Acetone | 60 | 45 | Incomplete conversion. | | NaH (2.5) | MeI (3.0) | DMF | 25 | 82 | Difficult aqueous workup. | | NaH (2.5) | MeI (3.0) | THF | 25 | 94 | Optimal; clean phase separation. |

Experimental Protocols & Self-Validating Quality Control

Step 1: Synthesis of 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2-methylpropane-1,3-diol
  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add trimethylolethane (TME) (12.0 g, 100 mmol) and imidazole (13.6 g, 200 mmol).

  • Solvation: Dissolve the solids in 150 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve TBDPS-Cl (27.3 mL, 105 mmol) in 50 mL of anhydrous DMF. Add this solution dropwise over 45 minutes via an addition funnel to maintain kinetic control and prevent local concentration spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.

  • Workup: Quench with 100 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 3×100 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc, 7:3).

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The target mono-protected product appears as a strongly UV-active spot at Rf​≈0.4 , while unreacted TME remains at the baseline.

Step 2: Synthesis of tert-butyl(3-methoxy-2-(methoxymethyl)-2-methylpropoxy)diphenylsilane
  • Preparation: In a flame-dried 500 mL flask under argon, suspend NaH (60% dispersion in mineral oil, 10.0 g, 250 mmol) in 100 mL of anhydrous THF. Cool to 0 °C.

  • Alkoxide Formation: Dissolve the purified product from Step 1 (approx. 35.8 g, 100 mmol) in 100 mL of anhydrous THF. Add dropwise to the NaH suspension over 30 minutes. Stir for 1 hour at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (18.7 mL, 300 mmol) dropwise. Caution: Highly exothermic. Maintain the temperature at 0 °C during addition, then allow warming to RT and stir for 8 hours.

  • Workup: Carefully quench excess NaH by the dropwise addition of cold water (50 mL) at 0 °C. Extract with Diethyl Ether ( 3×100 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation Check: Monitor by 1H NMR of a crude aliquot. Complete disappearance of the hydroxyl proton signals ( 3.5 ppm) and the appearance of a sharp singlet integrating to 6H at 3.3 ppm (the newly formed methoxy groups) confirms full conversion.

Step 3: Deprotection to 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol
  • Preparation: Dissolve the crude di-methylated intermediate from Step 2 in 150 mL of THF.

  • Cleavage: Add TBAF (1.0 M solution in THF, 150 mL, 150 mmol) in one portion at RT. Stir for 4 hours.

  • Workup: Concentrate the reaction mixture to roughly 50 mL. Dilute with 200 mL of Dichloromethane (DCM) and wash with water ( 2×100 mL) to remove tetrabutylammonium salts. Dry over Na2​SO4​ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc, 8:2 to 5:5 gradient) to separate the volatile target alcohol from the TBDPS-F byproduct.

  • Self-Validation Check: GC-MS analysis. The target molecule elutes early, presenting a molecular ion peak or prominent fragment corresponding to the target mass ( m/z 162.23), validating successful deprotection without ether cleavage.

References

  • Ezenwa, S., et al. "Synthetic Placement of Active Sites in MFI Zeolites for Selective Toluene Methylation to para-Xylene." Journal of the American Chemical Society, 2024.[Link][1]

  • Allen, S. D., et al. "Polycarbonate polyol compositions and methods." US Patent 8,247,520 B2, 2012.[2]

  • Sangermano, M., et al. "Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers." MDPI, 2020.[Link][3]

Sources

Application

Application Note &amp; Protocol: A Robust Framework for the Large-Scale Synthesis of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Abstract This document provides a comprehensive technical guide for the large-scale synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a structurally complex polyether alcohol with significant potential as a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a structurally complex polyether alcohol with significant potential as a specialty solvent, a building block in polymer chemistry, and an intermediate for fine chemical manufacturing. We present a robust and economically viable synthetic strategy starting from the readily available commodity chemical, 1,1,1-Tris(hydroxymethyl)ethane (TME). The core of this process is a controlled, partial Williamson ether synthesis, which, while presenting selectivity challenges, is rendered highly efficient for industrial application through rigorous process monitoring and a critical final purification step via fractional vacuum distillation. This guide details the underlying chemical principles, provides a step-by-step protocol for a pilot-scale batch, and addresses critical aspects of process optimization, safety, and quality control, tailored for researchers and professionals in chemical and drug development.

Strategic Overview and Rationale

The synthesis of a molecule with a neopentyl-like core, such as 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, requires a strategy that is both efficient and scalable. Direct construction of the quaternary carbon center is often complex and low-yielding. A more pragmatic approach, and the one detailed herein, is to utilize a precursor that already contains the requisite carbon skeleton.

1.1. Choice of Starting Material

1,1,1-Tris(hydroxymethyl)ethane (TME), CH₃C(CH₂OH)₃, was selected as the optimal starting material for the following reasons:

  • Structural Congruence: TME possesses the precise carbon backbone of the target molecule—a central quaternary carbon bonded to a methyl group and three functionalizable arms.

  • Commercial Availability: TME is an inexpensive commodity chemical produced on an industrial scale via the condensation of propionaldehyde and formaldehyde, ensuring a reliable and cost-effective supply chain.[1]

  • Direct Functionalization: The three primary hydroxyl groups of TME are suitable for direct conversion to the target methoxy ethers.

1.2. Core Transformation: The Williamson Ether Synthesis

The conversion of two of the three hydroxyl groups to methoxy groups is achieved via the Williamson ether synthesis. This classic S(_N)2 reaction, involving the nucleophilic attack of an alkoxide on an alkyl halide, remains one of the most reliable and widely used methods for ether formation in both laboratory and industrial settings.[2][3] Its broad scope and adaptability make it ideal for this transformation.[2][3]

1.3. Addressing the Selectivity Challenge

The primary challenge in this synthesis is controlling the degree of methylation. The reaction of TME with a methylating agent can statistically yield a mixture of mono-, di-, and tri-methylated ethers, along with unreacted starting material. While complex protecting group strategies could enforce selectivity, they add significant cost and process steps, rendering them unsuitable for large-scale production.

Our strategy confronts this challenge directly by:

  • Stoichiometric Control: Employing slightly over two equivalents of base and methylating agent to statistically favor the formation of the di-substituted product.

  • In-Process Monitoring: Utilizing Gas Chromatography (GC) to track the reaction progress and halt it when the concentration of the desired di-ether is maximized.

  • High-Efficiency Purification: Relying on the significant boiling point differences between the components of the crude mixture for separation via fractional vacuum distillation.

This pragmatic approach prioritizes overall yield and throughput, accepting the formation of byproducts that can be effectively removed in a dedicated, well-established unit operation.

G cluster_start Starting Material cluster_process Process cluster_end Final Product TME 1,1,1-Tris(hydroxymethyl)ethane (TME) Reaction Partial Di-methylation (Williamson Synthesis) + 2.1 eq. NaOH + 2.1 eq. (CH₃)₂SO₄ TME->Reaction Input Crude Crude Product Mixture (Mono-, Di-, Tri-ethers, TME) Reaction->Crude Output Purification Fractional Vacuum Distillation Crude->Purification Feed Product 3-Methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Purification->Product Purified Product G cluster_input Input cluster_process Distillation Column (Under Vacuum) cluster_output Outputs Crude Crude Mixture Reboiler Reboiler (Heating) Crude->Reboiler Column Fractionating Column (Vapor-Liquid Equilibria) Reboiler->Column Vaporizes Residue Residue: High Boilers (Tri-ether, TME) Reboiler->Residue Remains Column->Reboiler Liquid Reflux Condenser Condenser (Cooling) Column->Condenser Separated Vapor Fraction1 Fraction 1: Low Boilers (Solvent, Mono-ether) Condenser->Fraction1 Collect Fraction2 Fraction 2: Product (Di-ether) Condenser->Fraction2 Collect

Caption: Workflow for purification by fractional vacuum distillation.

Characterization and Quality Control

The final product should be a clear, colorless liquid. Its identity and purity must be confirmed using standard analytical techniques.

ParameterMethodExpected Result
PurityGas Chromatography (GC)>99.0%
Identity¹H NMR (CDCl₃)Consistent with the structure of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.
Identity¹³C NMR (CDCl₃)Consistent with the structure of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.
Functional GroupsFT-IRBroad O-H stretch (~3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), strong C-O ether stretch (~1100 cm⁻¹).
Molecular WeightMass Spectrometry (MS)M+H⁺ peak corresponding to C₇H₁₇O₃⁺.

Process Safety and Hazard Analysis

ReagentPrimary HazardsHandling Precautions
Dimethyl Sulfate Extreme Danger: Highly toxic, corrosive, carcinogenic, mutagenic. Fatal if inhaled, swallowed, or in contact with skin.Work only in a certified chemical fume hood. Use a full-face respirator with appropriate cartridges. Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber) and a chemical-resistant apron. Have a quenching solution (e.g., dilute ammonia) readily available for spills.
Sodium Hydroxide Danger: Corrosive. Causes severe skin burns and eye damage.Avoid generating dust. Wear safety goggles, gloves, and protective clothing.
Toluene Danger: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Aliquat® 336 Warning: Causes skin and serious eye irritation.Wear standard PPE (gloves, goggles, lab coat).

Conclusion

The methodology presented provides a scalable and industrially relevant pathway to 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. By leveraging a cost-effective starting material and a classic organic transformation, this process balances the inherent challenges of selectivity with the practicalities of large-scale chemical manufacturing. The critical success factors are stringent control over reaction stoichiometry and temperature, real-time analytical monitoring, and the implementation of a high-efficiency fractional distillation for final purification. This guide serves as a foundational protocol for the production of this versatile molecule, enabling its broader application in chemical research and development.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Adkins, H., & Folkers, K. (1931). The Catalytic Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 53(3), 1095–1097. (Note: While a direct URL to the full text may be paywalled, the reference points to the foundational work. General information on ester hydrogenolysis is available from sources like Taylor & Francis Online).
  • Pingen, D., & Vogt, D. (2017). Additive-Free Cobalt-Catalyzed Hydrogenation of Esters to Alcohols. ACS Catalysis, 7(5), 3333–3337. Retrieved from [Link]

  • ChemEurope. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Lange, J. P. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 178-183. Retrieved from [Link]

  • Li, Y. (2022). Application Progress of Ester Hydrogenation Catalysts. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Adkins, H. (1946). Catalytic Hydrogenation of Esters to Alcohols. Reactions of Hydrogen, 1-27. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

Chemically, this target is the di-O-methyl ether of 1,1,1-tris(hydroxymethyl)ethane (trimethylolethane, or TME). Because TME possesses three chemically equivalent, sterically similar primary hydroxyl groups clustered on a neopentyl-like core [3], achieving selective di-methylation without over-methylating to the tri-ether or under-methylating to the mono-ether presents a significant chemoselectivity challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction parameters.

Part 1: Strategic Overview & Reaction Pathways

There are two primary synthetic strategies to access the target molecule:

  • Statistical Methylation: Direct reaction of TME with a controlled stoichiometry of methyl iodide (MeI). This is faster but requires rigorous chromatographic purification.

  • Protection-Deprotection (Recommended): Monoprotection of one hydroxyl group using a sterically bulky protecting group (e.g., DMTr or Trityl), followed by exhaustive methylation of the remaining two hydroxyls, and subsequent deprotection [1, 2].

Pathway TME Trimethylolethane (TME) Mono Monoprotection (DMTr-Cl) TME->Mono Protected DMTr-O-TME (Diol) Mono->Protected Methyl Dimethylation (NaH / MeI) Protected->Methyl DiEther DMTr-O-TME-(OMe)2 Methyl->DiEther Deprot Deprotection (TFA / DCM) DiEther->Deprot Target Target Molecule (Di-O-methyl TME) Deprot->Target

Reaction pathway for the high-purity synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am attempting a direct statistical methylation using 2.0 equivalents of MeI, but my major product is the tri-methylated ether. Why is this happening?

Causality & Expert Insight: TME is a highly polar molecule with strong intermolecular hydrogen bonding, making it poorly soluble in non-polar organic solvents. When the first hydroxyl group is methylated, the molecule loses a hydrogen-bond donor and becomes significantly more lipophilic. This increases its solubility in the organic phase (e.g., THF), artificially raising the local concentration of the mono- and di-methylated intermediates near the lipophilic methyl iodide. Consequently, the reaction cascade accelerates, driving the equilibrium toward the fully methylated tri-ether before all the starting TME has even dissolved.

Q2: How can I adjust my solvent system to suppress over-methylation?

Causality & Expert Insight: You must disrupt the hydrogen-bonding network of the starting TME to ensure it is fully dissolved before adding the base and alkylating agent. Using a co-solvent system of THF/DMF (4:1 v/v) is highly effective. DMF solvates the compact TME core [4] and strongly coordinates the sodium cation (from NaH), leaving a "naked," highly reactive alkoxide. To counteract this hyper-reactivity and prevent over-methylation, you must simultaneously drop the reaction temperature to 0 °C.

Q3: Why is the DMTr/Trityl monoprotection strategy preferred over direct methylation?

Causality & Expert Insight: The neopentyl-like backbone of TME is compact. By introducing 4,4'-dimethoxytrityl chloride (DMTr-Cl) or trityl chloride (Trt-Cl), you leverage extreme steric bulk. The sheer size of the trityl group physically shields the adjacent hydroxyls, making di-protection kinetically impossible under standard conditions [1]. This guarantees that exactly one hydroxyl is protected, leaving exactly two hydroxyls available for exhaustive, high-yielding methylation.

Part 3: Troubleshooting & Optimization Workflows

If you choose to proceed with the Statistical Methylation route, use the following decision matrix to troubleshoot your crude mixtures.

Troubleshooting Start TLC / GC-MS Analysis of Crude Q1 Excess Tri-methylated Byproduct? Start->Q1 Sol1 Decrease MeI to 1.9 eq Strictly maintain 0°C Q1->Sol1 Yes Q2 Unreacted TME Remaining? Q1->Q2 No Sol2 Increase DMF co-solvent Use fresh 60% NaH Q2->Sol2 Yes Success Optimal Conversion Proceed to Silica Gel Column Q2->Success No

Decision tree for troubleshooting statistical methylation of trimethylolethane.

Quantitative Data: Optimization of Statistical Methylation Parameters

The table below summarizes the causality of varying reaction parameters on the yield of the target di-methylated product versus unwanted byproducts.

Solvent SystemBase (eq)MeI (eq)Temp (°C)Target Yield (%)Major ByproductMechanistic Reason
Pure THFNaH (2.1)2.12522%Tri-methyl etherPoor TME solubility leads to over-reaction of dissolved intermediates.
THF/DMF (4:1) NaH (2.0) 2.0 0 to 25 48% Mono-methyl ether Optimal solvation; controlled kinetics via temperature.
DMFKOH (2.5)2.52515%Tri-methyl etherKOH generates water (hydrolysis of MeI); excess reagents drive to tri-ether.
DCMDIPEA (3.0)2.240<5%Unreacted TMEAmine bases are insufficiently strong to deprotonate aliphatic alcohols.

Part 4: Step-by-Step Experimental Methodologies

For researchers requiring >95% purity without relying on difficult fractional distillation or complex chromatography, the Protection-Deprotection Protocol is mandatory. This protocol is designed as a self-validating system: each step has a distinct analytical checkpoint.

Protocol: Synthesis via DMTr-Monoprotection Strategy

Phase 1: Monoprotection of TME

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 1,1,1-tris(hydroxymethyl)ethane (TME) (1.20 g, 10.0 mmol) and dissolve in anhydrous pyridine (20 mL).

  • Reaction: Cool the solution to 0 °C. Dropwise, add a solution of 4,4'-dimethoxytrityl chloride (DMTr-Cl) (3.39 g, 10.0 mmol) in anhydrous DCM (10 mL) over 30 minutes [1].

  • Causality Checkpoint: The reaction mixture will turn a distinct orange/yellow hue, indicative of the transient trityl cation. Stir at room temperature for 12 hours.

  • Validation (TLC): Elute with EtOAc/Hexanes (1:1). The monoprotected product will show a bright orange spot upon exposure to acidic vapor or a heat gun (due to the DMTr group), while unreacted TME remains at the baseline.

  • Workup: Quench with MeOH (1 mL), concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

Phase 2: Exhaustive Dimethylation

  • Preparation: Dissolve the crude DMTr-O-TME diol (approx. 10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C under argon.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.20 g, 30.0 mmol). Caution: Hydrogen gas evolution. Stir for 30 minutes until bubbling ceases. The excess NaH ensures both sterically hindered hydroxyls are fully deprotonated.

  • Alkylation: Add Methyl Iodide (MeI) (1.87 mL, 30.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (TLC): The highly polar diol spot will disappear, replaced by a high-Rf spot (fully protected/methylated intermediate).

  • Workup: Carefully quench excess NaH with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether (3 x 20 mL), wash with brine, dry, and concentrate.

Phase 3: Deprotection to Target Molecule

  • Cleavage: Dissolve the crude intermediate in DCM (20 mL). Add 3% Trichloroacetic acid (TCA) in DCM (or 1% TFA) at room temperature.

  • Causality Checkpoint: The solution will immediately turn bright orange/red as the DMTr cation is liberated. The ether linkages (-OCH₃) are stable under these mild acidic conditions, ensuring chemoselective deprotection.

  • Quench & Isolate: After 15 minutes, quench immediately with saturated aqueous NaHCO₃ until the red color completely dissipates.

  • Purification: Extract with DCM, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield pure 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

Part 5: References

  • Synthesis of Mannose and Galactose Oligonucleotide Conjugates by Bi-click chemistry Source: ACS Publications URL:[Link]

  • High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control Source: ACS Publications (Macromolecules) URL:[Link]

  • 1,1,1-tris(hydroxymethyl)ethane as a new, efficient, and versatile tripod ligand for copper-catalyzed cross-coupling reactions Source: PubMed (Org Lett.) URL:[Link]

  • Practical synthesis of peptide C-terminal aldehyde on a solid support Source: PubMed Central (NIH) URL:[Link]

Optimization

Technical Support Center: Thermal Analysis &amp; Troubleshooting for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Welcome to the Advanced Technical Support Center for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as Trimethylolethane dimethyl ether, or TME dimethyl ether). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as Trimethylolethane dimethyl ether, or TME dimethyl ether). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous control over the thermal stability of neopentyl-derived polyol ethers.

Rather than simply listing operational steps, this guide focuses on the physicochemical causality behind thermal degradation. By understanding the underlying radical mechanics, you can implement self-validating workflows that ensure molecular integrity during high-temperature processing, distillation, and formulation.

Mechanistic Overview of Thermal Degradation

The thermal decomposition of neopentyl-type structures is heavily influenced by the stability of the quaternary carbon center and the susceptibility of the ether linkages to homolytic cleavage[1]. Research on related trimethylolethane (TME) derivatives demonstrates that the initial decomposition step overwhelmingly favors the dissociation of the heteroatom-substituent bond (C-O) rather than the robust neopentyl C-C backbone[2].

Below is the established kinetic pathway for the thermal fragmentation of this compound.

DecompositionPathway TME_Ether 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Homolysis Thermal Homolysis (>280°C) TME_Ether->Homolysis Heat Stress Radical1 Alkoxy & Carbon-centered Radicals Homolysis->Radical1 C-O / C-C Cleavage BetaScission β-Scission Pathway Radical1->BetaScission Fragmentation Crosslink Radical Recombination (Oligomerization) Radical1->Crosslink High Concentration Products Volatiles: Formaldehyde, Methanol, Isobutylene BetaScission->Products Desorption

Fig 1: Radical-mediated thermal decomposition and fragmentation pathway of TME Dimethyl Ether.

Troubleshooting Guides & FAQs

Q1: Why is my compound degrading at 150°C during vacuum distillation when its theoretical thermal onset is >250°C? Causality & Solution: Premature degradation in ethers is almost exclusively caused by autoxidation. When exposed to atmospheric oxygen, ethers undergo oxygen insertion at the alpha-carbon, forming highly unstable hydroperoxides. These hydroperoxides undergo homolytic O-O bond cleavage at temperatures as low as 120–150°C, initiating a radical chain reaction that cleaves the neopentyl backbone. Action: To prevent this, distillation must be performed under a strict inert atmosphere (Argon or N2). For high-temperature applications, maintaining an oxygen-free environment is critical to suppress autoxidation[3]. Pre-treat the batch by passing it through basic alumina to remove existing hydroperoxides, and add a radical scavenger like Butylated hydroxytoluene (BHT) at 100–500 ppm before heating.

Q2: During Thermogravimetric Analysis (TGA), I observe a multi-step mass loss profile instead of a single volatilization event. Is this an artifact? Causality & Solution: A multi-step profile indicates concurrent evaporation and thermal decomposition. Because 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol has a relatively high boiling point, heating it at standard rates (e.g., 10°C/min) in an open pan allows the liquid phase to reach its decomposition onset temperature before complete evaporation. The first step is evaporation, and the second step is the volatilization of heavier oligomeric cross-linked products formed via radical recombination. Action: To decouple evaporation from decomposition, use a pinhole-hermetic crucible. This creates a self-generated atmosphere that suppresses evaporation, forcing the material to remain in the condensed phase until it reaches its true thermal decomposition temperature.

Q3: What are the primary volatile byproducts I should monitor for safety and API compatibility? Causality & Solution: The homolytic cleavage of the methoxymethyl (-CH2OCH3) and hydroxymethyl (-CH2OH) groups yields highly reactive alkoxy and alkyl radicals. Subsequent β -scission generates formaldehyde, methanol, carbon monoxide, and isobutylene derivatives. Formaldehyde is a primary concern due to its toxicity and aggressive cross-linking reactivity with primary amines in active pharmaceutical ingredients (APIs).

Quantitative Thermal Data

The thermal properties of TME-based materials highlight the importance of controlling the thermal environment to prevent premature degradation[4]. The table below summarizes the critical thermophysical parameters required for safe handling and analysis.

Thermophysical ParameterValueAnalytical Method / Condition
Boiling Point (Estimated) 210 – 220 °CDSC / Ebulliometry (1 atm)
Thermal Decomposition Onset ( Td​ ) ~285 °CTGA (N₂ atmosphere, 10°C/min, 5% mass loss)
Activation Energy ( Ea​ ) of Decomposition ~145 kJ/molKissinger-Akahira-Sunose (KAS) Isoconversional Method
Hydroperoxide Cleavage Onset 130 – 150 °CDSC (Air-exposed samples, exothermic peak)
Primary Volatile Effluents Formaldehyde, Methanol, COTGA-FTIR-GC/MS Coupling

Standardized Experimental Protocols

Protocol 1: Safe Vacuum Distillation and Thermal Purification

This protocol is designed as a self-validating system to ensure hydroperoxide formation is neutralized and thermal stress is minimized.

  • Hydroperoxide Screening: Test the raw batch using a standard iodide/starch test. If positive (blue/black color), stir the batch with 5% w/w activated basic alumina for 2 hours to adsorb polar peroxides, then filter.

  • Antioxidant Dosing: Add 250 ppm of BHT to the filtered liquid. Causality: BHT acts as a sacrificial radical trap, terminating any stray alkoxy radicals generated during heating before they can initiate β -scission.

  • Inerting: Transfer to a distillation flask. Apply vacuum ( 1 mbar) and backfill with high-purity Argon. Repeat this purge cycle three times.

  • Distillation: Maintain the vacuum at 1 mbar to depress the boiling point below 100°C. Use a short-path distillation head to minimize thermal residence time. Heat the oil bath gradually, not exceeding 120°C.

  • System Validation (Self-Check): Analyze the initial 5 mL of distillate via FTIR. The absence of a broad -OH stretch (3200-3400 cm⁻¹) and carbonyl stretch (1720 cm⁻¹) validates that the distillate is free of hydroperoxide cleavage byproducts, confirming the absolute integrity of the inert distillation process.

Protocol 2: TGA-FTIR-GC/MS Analysis of Decomposition Kinetics
  • Sample Preparation: Load 5.0 ± 0.2 mg of the compound into an alumina (Al₂O₃) crucible. Causality: Avoid platinum (Pt) pans, as transition metals catalytically lower the decomposition activation energy of ethers, artificially skewing the kinetic data.

  • Purge: Purge the TGA furnace with Nitrogen at 50 mL/min for 30 minutes prior to heating to establish a strictly anoxic baseline.

  • Heating Program: Heat from 25°C to 500°C at multiple heating rates (5, 10, 15, and 20 °C/min) to allow for isoconversional kinetic analysis.

  • Evolved Gas Analysis: Transfer the effluent via a heated transfer line (set to 200°C to prevent condensation) into the FTIR gas cell, followed by a GC/MS equipped with a cryo-trap.

  • System Validation (Self-Check): Run a blank Al₂O₃ crucible under identical conditions. A flat baseline with <0.01% mass drift validates that the multi-step mass loss observed in the sample run is a genuine physicochemical event, not an artifact of buoyancy or purge gas turbulence.

Troubleshooting Workflow Matrix

Use the following decision matrix to systematically isolate and resolve thermal instability issues during the processing of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

TroubleshootingWorkflow Start Thermal Instability Detected CheckAtm System under Inert Atmosphere? Start->CheckAtm AddInert Purge with Argon/N2 CheckAtm->AddInert No CheckTemp Processing Temp > 150°C? CheckAtm->CheckTemp Yes AddInert->CheckTemp AddAntioxidant Add BHT (0.1 wt%) CheckTemp->AddAntioxidant Yes CheckMetal Transition Metals Present? CheckTemp->CheckMetal No AddAntioxidant->CheckMetal Passivate Passivate Reactor CheckMetal->Passivate Yes Proceed Proceed with Thermal Processing CheckMetal->Proceed No Passivate->Proceed

Fig 2: Decision matrix and workflow for mitigating thermal instability during high-temp processing.

References

  • Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases Source: ACS Publications URL:[Link]

  • Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters Source: RSC Publishing URL:[Link]

  • Demonstration of a Practical Cooling Storage System for Lithium-Ion Batteries with Trimethylolethane (TME) Hydrate for EV Source: MDPI URL:[Link]

  • High performance alkyd resins synthesized from postconsumer PET bottles Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

stability of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in acidic or basic media

Target Compound: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. In drug development and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. In drug development and complex organic synthesis, predictable reactivity is paramount. As a Senior Application Scientist, a recurring issue I encounter at the helpdesk involves the unexpected stability—or unintended degradation—of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

Researchers frequently misidentify the functional groups based on its IUPAC nomenclature, leading to failed deprotections or degradation during scale-up. This guide provides the mechanistic causality behind its stability, answers frequently asked questions, and outlines self-validating protocols to handle this compound effectively in both acidic and basic media.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: I treated the compound with 1M HCl to deprotect the "methoxymethyl" groups, but no reaction occurred. Why?

The Nomenclature Trap: The most common error with this molecule is confusing a "methoxymethyl" branch (-CH₂OCH₃) with a "methoxymethyl ether" protecting group (MOM ether, -O-CH₂OCH₃). Your compound contains standard aliphatic methyl ethers attached to a neopentyl-like core. It does not contain acetal-based MOM ethers. Aliphatic methyl ethers are highly stable to aqueous Brønsted acids and will not hydrolyze under standard deprotection conditions[1].

Q2: If dilute acid fails, what conditions will cleave these ether bonds?

To cleave these specific aliphatic ethers, you must use harsh Lewis acids (e.g., Boron Tribromide, BBr₃) or concentrated Brønsted acids (e.g., 57% Hydroiodic acid, HI) at elevated temperatures[2]. The Causality: The quaternary beta-carbon (C2) acts as a massive steric shield. Even when the ether oxygen is protonated, an Sₙ2 attack at the neopentyl carbon is kinetically forbidden. Therefore, the nucleophile (e.g., bromide or iodide) must attack the less sterically hindered methyl group, releasing methyl halide and leaving behind the parent alcohol[3].

Q3: Is the compound stable in strong basic media, such as NaH, NaOH, or n-BuLi?

Yes, exceptionally stable. Ethers lack a viable leaving-group mechanism in basic media. Furthermore, the neopentyl core of this molecule lacks alpha-protons, completely preventing any base-catalyzed elimination (E2) side reactions. You can safely use strong bases to deprotonate the primary hydroxyl group (-OH) for downstream functionalization without degrading the ether linkages.

Part 2: Quantitative Stability Matrix

The table below summarizes the stability of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol across various pH ranges and temperatures.

Condition / ReagentpH RangeTemperatureStability / OutcomeMechanistic Causality
1M HCl or H₂SO₄ (aq) < 125 °C to 80 °CHighly Stable (>99% recovery)Aliphatic ethers resist dilute aqueous acid hydrolysis; no acetal linkage present.
NaOH (aq) or KOH (alc) > 1325 °C to 100 °CHighly Stable (>99% recovery)Alkoxides are poor leaving groups; lack of alpha-protons prevents elimination.
NaH or n-BuLi (anhydrous) N/A (pKa > 35)-78 °C to 25 °CStable Alkoxide Formation Primary OH deprotonates cleanly; ether linkages remain entirely unreactive.
BBr₃ in DCM (1.0 M) Lewis Acid-78 °C to 25 °CDegrades (Cleaves to Triol) Lewis acid coordinates to ether oxygen; bromide attacks the methyl carbon[4].
Conc. HI (57% aq) < 0127 °C (Reflux)Degrades (Cleaves to Triol) Protonation of ether followed by Sₙ2 attack by iodide on the methyl carbon[2].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your workflows, the following protocols have been designed as self-validating systems.

Protocol 1: Harsh Acidic Cleavage (Complete Demethylation)

Purpose: Cleave the stable methyl ethers using BBr₃ to yield the parent trimethylolethane triol. Self-Validation: Monitor the disappearance of the sharp methoxy singlet (~3.3 ppm, 6H) in ¹H-NMR.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 eq of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent uncontrolled cleavage of the carbon skeleton and manage the highly exothermic Lewis acid-base complexation.

  • Reagent Addition: Dropwise add 3.0 eq of BBr₃ (1.0 M in DCM) via a syringe. Caution: BBr₃ reacts violently with moisture[1].

  • Reaction Propagation: Stir at -78 °C for 1 hour, then remove the bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol. Causality: Methanol solvolyzes the highly reactive boron-bromide bonds, converting them into volatile trimethyl borate (B(OMe)₃) and HBr, preventing the formation of intractable boron polymers.

  • Workup: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract the highly polar triol using a continuous liquid-liquid extractor.

Protocol 2: Base-Catalyzed Alkylation of the Primary Hydroxyl

Purpose: Exploit the base stability of the ether groups to functionalize the primary alcohol (Williamson ether synthesis). Self-Validation: TLC monitoring (visualized with KMnO₄ stain) will show the complete consumption of the polar starting material and the appearance of a new, less polar spot.

  • Deprotonation: Suspend 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under Argon.

  • Substrate Addition: Add 1.0 eq of the substrate dropwise. Stir for 30 minutes. Causality: Wait until H₂ gas evolution entirely ceases. This visual cue confirms quantitative alkoxide formation.

  • Alkylation: Add 1.2 eq of your desired electrophile (e.g., benzyl bromide).

  • Heating: Warm to room temperature and stir for 4 hours. The neopentyl and methyl ether groups will remain completely unreacted, acting as inert structural features.

  • Workup: Quench with saturated aqueous NH₄Cl to destroy trace unreacted NaH. Extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

Part 4: Reactivity Visualization

Reactivity Substrate 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol Acid_Dilute Dilute Aqueous Acid (e.g., 1M HCl) Substrate->Acid_Dilute pH < 1 Acid_Harsh Harsh Lewis/Brønsted Acid (BBr3 or HI, reflux) Substrate->Acid_Harsh Demethylation Base_Strong Strong Base (NaH, BuLi, NaOH) Substrate->Base_Strong pH > 13 Oxidation Oxidation (Swern / Dess-Martin) Substrate->Oxidation Mild Oxidation Stable_Acid Highly Stable (No Deprotection) Acid_Dilute->Stable_Acid Steric Hindrance Cleavage Ether Cleavage (Yields Triol + MeX) Acid_Harsh->Cleavage SN2 at Methyl Alkoxide Stable Alkoxide (Ready for Alkylation) Base_Strong->Alkoxide Deprotonation of OH Aldehyde Aldehyde Derivative (Ethers Intact) Oxidation->Aldehyde Selective to OH

Fig 1. Reactivity and stability pathways of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

References

  • Acidic and Basic Reagents | PDF | Enantioselective Synthesis | Catalysis.Scribd.
  • S. H rtinger: The most common precursors to iodoalkanes.Thieme-connect.de.
  • Activating Agents and Protecting Groups.Chemistry and Chemists.
  • THE CLEAVAGE OF ETHERS.MDMA.ch.

Sources

Optimization

identification of byproducts in 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly known as Trimethylolethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly known as Trimethylolethane dimethyl ether, or TME-diOMe ) as a specialized synthetic building block.

Due to its compact neopentyl structure and dual ether linkages, this compound presents unique steric and electronic challenges during synthesis[1]. This portal provides mechanistic troubleshooting, validated analytical protocols, and structural identification strategies to resolve common byproduct formations.

Mechanistic Troubleshooting & FAQs

Q: Why am I observing significant amounts of trimethylolethane monomethyl ether (cleavage byproducts) during my esterification reactions? A: This is a classic case of acid-catalyzed ether cleavage. TME-diOMe contains two methoxymethyl groups. When subjected to strong Lewis acids (e.g., BF3​⋅OEt2​ ) or prolonged heating with strong Brønsted acids (e.g., H2​SO4​ ) during esterification, the ether oxygen protonates, leading to the expulsion of methanol and the formation of a stabilized carbocation.

  • The Fix: Switch to milder, non-acidic coupling conditions. We recommend using Steglich esterification (EDC/DMAP in dichloromethane) which completely bypasses the acidic transition state, preserving the ether linkages.

Q: My oxidation workflow to convert the primary alcohol of TME-diOMe to a carboxylic acid is stalling, yielding a complex mixture. What is happening? A: The primary alcohol is attached to a highly sterically hindered neopentyl carbon (C2 is fully substituted with a methyl and two methoxymethyl groups)[2]. Mild oxidants (like Swern or Dess-Martin periodinane) will successfully form the aldehyde, but the subsequent hydration required to form the carboxylic acid is sterically blocked. This stalls the reaction at the aldehyde intermediate, which then undergoes side reactions (such as acetal formation with unreacted starting material).

  • The Fix: Use a strong, sterically unhindered oxidant system. Catalytic Ruthenium tetroxide ( RuO4​ ) generated in situ with NaIO4​ is highly effective for neopentyl systems.

Q: In my mass spectrometry data, I see unexpected peaks at[M+14] and [M-14]. Is my starting material degrading? A: These mass shifts correspond to the addition or loss of a methylene group ( −CH2​− ), which strongly indicates transmethylation or the presence of impurities from the upstream synthesis of TME-diOMe. Because TME-diOMe is synthesized via the methylation of trimethylolethane (TME)[3], incomplete methylation leaves monomethyl ethers ([M-14]), while over-methylation (if pentaerythritol impurities were present) yields trimethylated species ([M+14])[4].

Pathway Visualization

The following diagram maps the reaction network of TME-diOMe, illustrating the divergence between target workflows and common byproduct pathways.

Byproduct_Pathways TME_diOMe 3-Methoxy-2-(methoxymethyl) -2-methylpropan-1-ol (Reactant) Target_Ester Esterification Product (Target) TME_diOMe->Target_Ester R-COOH, Mild Coupling Target_Acid Oxidation Product (Target) TME_diOMe->Target_Acid Strong Oxidant (RuO4) Byprod_Cleavage Ether Cleavage Byproduct (Mono-ether) TME_diOMe->Byprod_Cleavage Strong Lewis Acid (Ether Cleavage) Byprod_Aldehyde Aldehyde Intermediate (Stalled Oxidation) TME_diOMe->Byprod_Aldehyde Mild Oxidant (Steric Hindrance) Byprod_Acetal Acetal Formation (Side Reaction) TME_diOMe->Byprod_Acetal Acid + Aldehyde

Caption: Reaction pathways of TME dimethyl ether showing target workflows and common byproduct formation.

Quantitative Data: Byproduct Identification Matrix

To rapidly identify byproducts in your reaction mixtures, cross-reference your analytical data with this standardized matrix.

Compound ClassificationMolecular Weight ( g/mol )GC-MS Base Peak (m/z)Key 1H NMR Signatures ( CDCl3​ , δ ppm)Causality / Origin
TME-diOMe (Reactant) 162.2345 ( −CH2​OCH3+​ )3.35 (s, 6H), 3.42 (s, 4H), 0.95 (s, 3H)Starting Material
TME-monoOMe 148.2045, 753.36 (s, 3H), 3.55 (br s, 4H), 0.92 (s, 3H)Acidic ether cleavage
TME-triOMe 176.2545, 893.33 (s, 9H), 3.40 (s, 6H), 0.98 (s, 3H)Upstream over-methylation
Aldehyde Byproduct 160.2145, 1159.65 (s, 1H, −CHO ), 3.35 (s, 6H)Stalled oxidation
Acetal Dimer 306.44103, 1614.85 (s, 1H, −O−CH−O− )Aldehyde + Reactant

Self-Validating Experimental Protocol: GC-MS Byproduct Profiling

Free neopentyl alcohols exhibit poor peak shape and thermal degradation on standard non-polar GC columns. This protocol utilizes silylation (BSTFA) to convert free hydroxyls into volatile TMS ethers, ensuring self-validating peak integration and accurate byproduct quantification.

Materials Required:
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine

  • Internal Standard: Naphthalene ( 1.0 mg/mL in Hexane)

Step-by-Step Methodology:
  • Sample Aliquoting: Extract of the crude reaction mixture and quench immediately with of saturated NaHCO3​ to halt any acid/base catalyzed side reactions.

  • Extraction: Extract the aqueous layer with of GC-grade ethyl acetate. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Solvent Exchange: Evaporate the ethyl acetate under a gentle stream of nitrogen. Reconstitute the residue in of anhydrous pyridine.

  • Derivatization (Self-Validation Step): Add of BSTFA + 1% TMCS to the vial. Seal and heat at 60∘C for 30 minutes.

    • Expert Insight: The 1% TMCS acts as a catalyst for the sterically hindered neopentyl alcohol. Without it, derivatization will be incomplete, leading to split peaks (free −OH vs TMS-ether) that invalidate quantitative integration.

  • Internal Standard Addition: Cool to room temperature and add of the Naphthalene internal standard solution.

  • GC-MS Parameters:

    • Column: HP-5MS ( ).

    • Inlet: 250∘C , Split ratio 20:1.

    • Oven Program: 60∘C (hold 2 min), ramp at 15∘C/min to 280∘C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV, scan range 35–400 m/z.

  • Data Validation: Ensure the Naphthalene internal standard elutes with a symmetric peak (tailing factor < 1.2). Calculate byproduct ratios relative to the internal standard to confirm mass balance.

References

  • National Center for Biotechnology Information. "3-Methoxy-2,2-bis(methoxymethyl)-1-propanol." PubChem Compound Summary for CID 542386.
  • Caddy, B. "Forensic Examination Of Glass And Paint: Analysis And Interpretation." VDOC.PUB, 2001.
  • Wikipedia Contributors. "Trimethylolethane." Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information. "Trimethylolethane." PubChem Compound Summary for CID 6502.

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the spectral characterization of highly branched, symmetric polyethers like 3-methoxy-2-(methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the spectral characterization of highly branched, symmetric polyethers like 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (C₈H₁₈O₃).

This molecule presents unique analytical challenges: its pseudo-symmetry creates overlapping aliphatic multiplets in Nuclear Magnetic Resonance (NMR) spectroscopy, and its multiple ether oxygens act as a "cation sponge" in Electrospray Ionization Mass Spectrometry (ESI-MS), severely complicating adduct interpretation.

This guide is built as a self-validating system. We do not just provide quick fixes; we explain the fundamental physicochemical causality behind the molecule's behavior so you can troubleshoot your data with absolute authority.

Part 1: The "Gold Standard" Reference Data

Before troubleshooting anomalies, you must establish a baseline. Table 1 summarizes the expected quantitative analytical profile for a pristine sample.

Table 1: Expected Quantitative Analytical Profile

Analytical MethodTarget ParameterExpected Value / AssignmentCausality / Notes
Exact Mass Monoisotopic Mass162.1256 DaCalculated for C₈H₁₈O₃.
ESI-MS (+) Base Peakm/z 185.1154 ([M+Na]⁺)Ether oxygens strongly chelate Na⁺. [M+H]⁺ is rarely the base peak.
¹H NMR (CDCl₃) -CH₃ (C2 methyl)~0.90 ppm (3H, s)Highly shielded aliphatic environment.
¹H NMR (CDCl₃) -OH (Hydroxyl)~2.50 ppm (1H, br s)Highly concentration- and temperature-dependent.
¹H NMR (CDCl₃) -OCH₃ (Methoxy)~3.32 ppm (6H, s)Two chemically equivalent methoxy groups.
¹H NMR (CDCl₃) -CH₂-O- (Ether)~3.40 ppm (4H, ABq)Protons within each CH₂ are diastereotopic.
¹H NMR (CDCl₃) -CH₂-OH (Alcohol)~3.55 ppm (2H, s)Deshielded by the adjacent hydroxyl group.

Part 2: NMR Troubleshooting & FAQs

Q1: My ¹H NMR spectrum shows a complex multiplet around 3.4 ppm instead of a clean singlet for the -CH₂OCH₃ groups. Is my sample impure? A1: Not necessarily. This is a classic structural artifact. While the two methoxymethyl groups are chemically equivalent due to the molecule's plane of symmetry, the two protons within each individual -CH₂- group are strictly diastereotopic. Because the central C2 carbon is attached to an asymmetric local environment, the magnetic field experienced by the "top" proton is different from the "bottom" proton. This causes them to couple with each other, resulting in a complex AB quartet rather than a singlet . Optimization: Dilute your sample to <10 mg/mL to break intermolecular hydrogen bonds, or perform Variable Temperature (VT) NMR at 50°C to increase rotational freedom and simplify the multiplet.

Q2: The signals for the methoxy (-OCH₃), ether (-CH₂O-), and alcohol (-CH₂OH) protons are overlapping into a massive blob between 3.3 and 3.6 ppm. How can I resolve them? A2: This is a solvent-induced chemical shift overlap. CDCl₃ often fails to provide sufficient dispersion for densely packed polyethers. Optimization: Switch your solvent to Benzene-d6 (C₆D₆). The magnetic anisotropy of the benzene ring induces differential Aromatic Solvent-Induced Shifts (ASIS). The less sterically hindered -OCH₃ protons will shift differently than the more hindered -CH₂- protons attached to the quaternary center, pulling the signals apart for clean integration.

Q3: I cannot find the -OH peak, but my mass spec confirms the molecule is intact. Where is it? A3: Hydroxyl protons undergo rapid chemical exchange with trace water in the NMR solvent, causing the signal to broaden into the baseline. Optimization: Ensure your CDCl₃ is stored over molecular sieves. To definitively locate the -OH peak, perform a D₂O shake (see Protocol 1). The -OH proton will exchange with deuterium, and the broad peak will disappear, confirming its original location .

NMR_Troubleshooting Start Acquire 1H/13C NMR (3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol) Check Assess Spectral Quality & Peak Resolution Start->Check Issue1 Overlapping Multiplets (3.3 - 3.5 ppm) Check->Issue1 Issue2 Broad / Missing -OH Signal Check->Issue2 Issue3 Unexpected Splitting (Diastereotopic CH2) Check->Issue3 Solv Change Solvent (e.g., C6D6 or DMSO-d6) Issue1->Solv D2O Perform D2O Shake Protocol Issue2->D2O Temp Variable Temp (VT) NMR (Increase to 50°C) Issue3->Temp Valid Resolved Structure Validated Solv->Valid D2O->Valid Temp->Valid

Fig 1: Diagnostic workflow for resolving common NMR artifacts in branched polyethers.

Part 3: Mass Spectrometry Troubleshooting & FAQs

Q4: I am running ESI+ MS, but I don't see the [M+H]⁺ peak at m/z 163.13. Instead, I have a massive peak at m/z 185.11. Is my compound degrading? A4: No, your compound is perfectly intact. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol contains three ether/hydroxyl oxygens. These electronegative atoms create a strong chelation pocket that has a vastly higher thermodynamic affinity for alkali metals (like Na⁺ and K⁺) than for protons . The peak at m/z 185.11 is the sodium adduct [M+Na]⁺. Because glassware and LC solvents inherently contain trace sodium, this adduct will almost always dominate the spectrum.

Q5: How can I standardize my MS signal if the[M+Na]⁺ and [M+K]⁺ ratios keep fluctuating between runs? A5: Fluctuating adduct ratios ruin quantitative reproducibility. You must force the ionization pathway into a single, predictable adduct. Optimization: Dope your mobile phase with an additive that outcompetes trace sodium. Adding 5 mM Ammonium Acetate (NH₄OAc) will drive the formation of the [M+NH₄]⁺ adduct (m/z 180.16) . Ammonium adducts are highly stable for polyethers and will provide a consistent, singular base peak for quantification.

Q6: I am seeing peaks at m/z 145.12 and 131.11. What is causing this? A6: These correspond to the loss of water (-18 Da) and the loss of methanol (-32 Da), respectively. This is classic in-source fragmentation. The aliphatic ether and alcohol bonds are relatively labile under high electrical potentials in the MS source. Optimization: Lower your declustering potential (DP) or cone voltage. While higher voltages help desolvate ions, they impart too much internal energy to fragile branched ethers. Drop the voltage in 5V increments until the intact adduct is restored.

MS_Troubleshooting Start ESI-MS Infusion (Positive Ion Mode) Check Evaluate Base Peak & Adduct Profile Start->Check NoMH Missing [M+H]+ Dominant [M+Na]+ Check->NoMH Frag In-Source Fragmentation (-18 Da, -32 Da) Check->Frag AddNH4 Dope Mobile Phase (5mM NH4OAc) NoMH->AddNH4 LowerV Decrease Cone/Declustering Voltage (e.g., < 20V) Frag->LowerV Opt Stable[M+NH4]+ or [M+Na]+ Quantification AddNH4->Opt LowerV->Opt

Fig 2: ESI-MS optimization logic for stabilizing polyether adducts and minimizing fragmentation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: D₂O Shake for Hydroxyl Verification (NMR)

Causality: D₂O exchanges with labile protons (like -OH), converting them to -OD. Since deuterium resonates at a different frequency, the ¹H NMR signal disappears, definitively proving the peak belonged to an exchangeable proton.

  • Prepare your sample in 0.5 mL of dry CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube tightly and shake vigorously for 30 seconds. (The mixture will turn cloudy as it forms an emulsion).

  • Allow the tube to sit for 5 minutes until the organic and aqueous layers separate.

  • Re-acquire the ¹H NMR spectrum. The broad peak at ~2.50 ppm will be completely absent, and a new sharp peak for HOD will appear around 4.79 ppm.

Protocol 2: Ammonium Adduct Stabilization (LC-MS)

Causality: By flooding the ESI droplet with ammonium ions, we kinetically outcompete the trace sodium present in the environment, forcing the analyte to form a uniform [M+NH₄]⁺ adduct.

  • Prepare Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid + 5 mM Ammonium Acetate.

  • Dilute your sample to 1 µg/mL in a 50:50 mixture of Phase A and Phase B. Crucial: Ensure you are using polypropylene vials, as glass vials actively leach sodium into the sample.

  • Infuse the sample directly into the MS source at 10 µL/min.

  • Monitor the m/z 180.16 channel.

  • Tune the declustering potential (DP) starting at 60V and stepping down to 10V. Select the highest voltage that maximizes the 180.16 signal without generating the 145.12 (water loss) fragment.

References

  • University of York Chemistry Teaching Labs. "Accessing data (NMR) & Reprocessing Spectra." University of York. Available at:[Link]

  • Waters / Scribd. "ESI MS Adducts." Scribd. Available at: [Link]

  • Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu. Available at: [Link]

Optimization

how to increase the solubility of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Solubilization Guide for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Solubilization Guide for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the unique solvation challenges associated with 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (MMMP).

Physicochemical Profiling of MMMP

MMMP is a highly branched, neutral polyether-alcohol derived from trimethylolethane. It features a neopentyl-like hydrophobic core flanked by one hydroxyl group and two methoxy groups. While these oxygen atoms offer hydrogen-bond accepting and donating capabilities, the steric bulk of the hydrophobic core limits its intrinsic solubility in both purely aqueous media (at high concentrations) and highly non-polar lipids. Understanding this amphiphilic dichotomy is the key to successful formulation.

Solubilization Decision Tree

MMMP_Solubility_Workflow N1 Identify Solubilization Bottleneck for MMMP N2 Aqueous Media (Bioassays / Formulation) N1->N2 Aqueous System N3 Non-Polar Organic Media (Synthesis / Extraction) N1->N3 Organic System N4 Temperature Control (Maintain < 25°C due to LCST) N2->N4 Step 1 N7 Intermediate Polarity Bridging (Ethyl Acetate, DCM) N3->N7 Step 1 N5 Cosolvent Addition (PEG 400, Propylene Glycol) N4->N5 Moderate Conc. N6 Inclusion Complexation (HP-β-Cyclodextrin) N4->N6 High Conc. N8 Lipophilic Surfactants (Span 80) N7->N8 If Miscibility Fails

Figure 1: Decision tree for troubleshooting and enhancing MMMP solubility in aqueous and organic media.

Troubleshooting FAQs

Q1: Why does MMMP precipitate out of my aqueous formulation when I scale up the concentration or sterilize by autoclaving? Expertise & Causality: MMMP exhibits distinct amphiphilic characteristics. At room temperature, its hydroxyl and methoxy groups interact favorably with water. However, its branched hydrophobic core forces surrounding water molecules into a highly ordered, clathrate-like hydration shell. When the solution is heated (e.g., during autoclaving), the entropic penalty of maintaining this ordered water structure becomes too high. The hydration shell collapses, and the drug precipitates. This thermodynamic phenomenon is known as the Lower Critical Solution Temperature (LCST) effect. Solution: Avoid heat sterilization for MMMP solutions; use 0.22 µm sterile filtration instead. If precipitation occurs at room temperature, you have exceeded its thermodynamic solubility limit, necessitating a solubilizing excipient.

Q2: I attempted to use pH adjustment to dissolve MMMP, but it failed. Why, and what is the alternative? Expertise & Causality: A common pitfall in early-stage formulation is applying pH adjustment universally. pH modulation is only effective for ionizable compounds. MMMP is a neutral molecule; its primary aliphatic alcohol has a pKa of ~15–16, meaning it remains completely unionized across all physiological and standard pharmaceutical pH ranges (pH 2–10). Solution: Shift your strategy to Cosolvency . Water-miscible cosolvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) lower the dielectric constant of the aqueous vehicle, bridging the polarity gap between the bulk solvent and MMMP's hydrophobic core.

Q3: How can I formulate MMMP for in vivo studies requiring high aqueous concentrations (>50 mg/mL) without using toxic levels of cosolvents? Expertise & Causality: For high-concentration aqueous formulations where cosolvent toxicity is a concern, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the optimal excipient. The hydrophobic cavity of HP-β-CD (approx. 6.0–6.5 Å in diameter) is ideally sized to encapsulate the branched neopentyl-like core of MMMP. Meanwhile, MMMP's hydroxyl and methoxy groups can protrude into the aqueous environment, forming hydrogen bonds with the cyclodextrin's exterior hydroxyls, resulting in a highly soluble inclusion complex . Solution: Implement the phase-solubility complexation protocol (see Protocol 1 below).

Q4: I am using MMMP in a lipid-based formulation (or non-polar organic synthesis), but it phase-separates from hexanes/lipids. How do I fix this? Expertise & Causality: Despite its hydrophobic core, MMMP's three oxygen atoms give it a relatively high polar surface area for its small size. It is simply not lipophilic enough to be completely miscible with highly non-polar alkanes or long-chain triglycerides. Solution: Introduce an intermediate polarity bridging solvent. Small amounts of Ethyl Acetate (in synthesis) or lipophilic surfactants like Sorbitan monooleate (Span 80) (in formulations) will reduce the interfacial tension and facilitate complete miscibility .

Quantitative Data Presentation
Solubilization StrategyRecommended AgentMechanism of ActionExpected Solubility IncreaseBiocompatibility
Inclusion Complexation HP-β-CD (10-20% w/v)Hydrophobic cavity encapsulation of the branched core.20x – 50xVery High (Suitable for IV/Oral)
Cosolvency PEG 400 (20% v/v)Reduces the dielectric constant of the aqueous phase.5x – 10xHigh (Monitor osmolality)
Micellar Solubilization Polysorbate 80 (5% v/v)Entrapment of MMMP within surfactant micelles.10x – 15xModerate (Risk of hemolysis at high %)
Thermal Control Cooling to 4°CEnhances H-bonding stability (counteracts LCST).1.5x – 2xN/A (Process control only)

Table 1: Comparison of solubility enhancement strategies for MMMP.

Experimental Protocols
Protocol 1: HP-β-CD Inclusion Complexation (Phase-Solubility Method)

Self-validating mechanism: This protocol utilizes the Higuchi-Connors phase-solubility method to ensure thermodynamic equilibrium is reached. This prevents false-positive supersaturation readings that inevitably lead to delayed precipitation during storage.

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 200 mM in purified water or PBS (pH 7.4).

  • Addition: Add an excess amount of MMMP (beyond its known intrinsic solubility) to each vial to maintain a solid/immiscible liquid reservoir.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm at a strictly controlled temperature of 25°C for 48 hours. (Causality: 48 hours ensures the complexation kinetics, which can be sterically hindered for highly branched molecules, reach full thermodynamic equilibrium).

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the uncomplexed MMMP.

  • Filtration & Quantification: Filter the supernatant through a 0.45 µm hydrophilic PTFE syringe filter (discard the first 1 mL to saturate filter binding sites). Quantify the dissolved MMMP concentration via GC-FID or LC-MS.

Protocol 2: Cosolvent Solubilization with PEG 400
  • Initial Solvation: Weigh or pipette the required amount of MMMP into a sterile compounding vessel.

  • Cosolvent Addition: Add PEG 400 to achieve a final target concentration of 20–30% (v/v). Vortex vigorously for 2 minutes. (Causality: Dissolving the compound in the pure cosolvent first maximizes the disruption of solute-solute interactions before the introduction of the highly polar water phase).

  • Aqueous Titration: Gradually add the aqueous buffer (e.g., PBS) dropwise while continuously stirring at 300 rpm.

  • Verification: Monitor for a "cloud point" (precipitation). If the solution remains optically clear, proceed to 0.22 µm sterile filtration.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. URL:[Link]

  • Thorat, Y. S., Gonjari, I. D., & Hosmani, A. H. (2011). Solubility Enhancement Techniques: A Review on Conventional and Novel Approaches. International Journal of Pharmaceutical Sciences and Research, 2(10), 2501-2513. URL:[Link]

Troubleshooting

Technical Support Center: Safe Handling &amp; Storage of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS: 20637-34-7) is a highly branched polyether-alcohol. Due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS: 20637-34-7) is a highly branched polyether-alcohol. Due to its unique structure—featuring a primary hydroxyl group and three distinct ether linkages—it requires highly specialized handling to prevent catastrophic degradation and ensure experimental reproducibility.

Section 1: Autoxidation & Peroxide Management (Critical Safety)

Q: Why does this specific solvent form explosive peroxides during storage?

A: The causality lies in the molecule's branched polyether backbone. Ethers undergo autoxidation via a free-radical chain mechanism when exposed to atmospheric oxygen and light[1]. The α -hydrogens adjacent to the ether oxygens are highly susceptible to abstraction, forming carbon-centered radicals. These radicals react rapidly with O2​ to form peroxy radicals, which then abstract further hydrogens to generate unstable hydroperoxides[2].

Because 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol possesses multiple α -carbons across its methoxy and methoxymethyl arms, it has a statistically higher probability of radical initiation compared to linear ethers. This structural vulnerability makes strict peroxide management critical[3].

Autoxidation A Polyether-Alcohol (R-O-CH2-R') B Carbon-Centered Radical (R-O-CH•-R') A->B Light / O2 -H• C Peroxy Radical (R-O-CH(OO•)-R') B->C + O2 C->B Regenerates Radical D Hydroperoxide (R-O-CH(OOH)-R') EXPLOSION HAZARD C->D + R-H (Propagation)

Caption: Autoxidation mechanism of ether linkages forming explosive hydroperoxides.

Q: What are the safe limits for peroxides before I can distill or concentrate this solvent?

A: Distillation or evaporative concentration is the most dangerous operation involving peroxide-forming solvents. Because hydroperoxides are less volatile than the parent solvent, they concentrate in the boiling flask (the "bottoms") as the solvent evaporates. Heating this concentrated peroxide residue can trigger a catastrophic detonation[4].

Industry-standard safety guidelines dictate that solvents containing >100 ppm peroxides pose an extreme hazard and must be disposed of immediately[5]. Solvents with 25–100 ppm must be chemically neutralized before use, while those with <25 ppm are generally safe for use, provided you never distill to dryness (always leave at least 10–20% residual volume)[6].

PeroxideWorkflow Start Perform KI Peroxide Test Decision Peroxide Concentration? Start->Decision Safe Proceed with Use (Leave 20% Bottoms) Decision->Safe < 25 ppm Neutralize Neutralize with Basic Alumina / FeSO4 Decision->Neutralize 25 - 100 ppm Dispose DO NOT TOUCH. Contact EHS for Disposal Decision->Dispose > 100 ppm or Visible Crystals Neutralize->Start Retest Solvent

Caption: Decision matrix for testing and handling peroxide-forming solvents based on KI test results.

Protocol 1: Self-Validating Peroxide Testing & Neutralization

Objective: Quantify and remove hydroperoxides prior to concentration to ensure a safe experimental environment.

  • Initial Quantification (KI Test): In a fume hood, mix 1 mL of the solvent with 1 mL of glacial acetic acid in a test tube. Add 3 drops of freshly prepared 5% aqueous potassium iodide (KI)[7]. A yellow-to-brown color indicates the presence of peroxides. Use commercial peroxide test strips to quantify the exact ppm.

  • Decision Gate:

    • If >100 ppm or if visible crystals/viscous layers are present:STOP. Do not move or open the container. Contact your EHS department immediately[8].

    • If 25–100 ppm: Proceed to Step 3.

  • Neutralization: Pass the solvent through a chromatography column packed with basic activated alumina (80-mesh). The alumina catalytically decomposes the hydroperoxides rather than merely absorbing them[9].

  • Validation Loop: Re-test the eluent using the KI method (Step 1). The protocol is only complete when the test strip reads <5 ppm, validating that the system has successfully eliminated the hazard.

Section 2: Hygroscopicity & Moisture Control

Q: My assay yields are inconsistent. Could the solvent be absorbing water?

A: Yes. The combination of a primary hydroxyl (-OH) group and three ether oxygens makes 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol highly hygroscopic. It readily forms hydrogen bonds with atmospheric moisture. If your drug development assays involve moisture-sensitive reagents (e.g., Grignard reagents or specific catalysts), even trace water absorbed during storage will quench the reaction and ruin your yields.

Protocol 2: Self-Validating Moisture Removal

Objective: Eliminate absorbed atmospheric moisture for water-sensitive workflows.

  • Activation: Bake 4Å molecular sieves at 250°C under vacuum for 12 hours to remove bound water from the pores.

  • Drying: Cool the sieves under an argon atmosphere and add them to the solvent at a 10% w/v ratio. Seal the container and allow it to sit undisturbed for 24 to 48 hours.

  • Validation Loop: Extract a 1 mL aliquot via a syringe and perform a Karl Fischer titration. The protocol is validated when the water content registers below 50 ppm. If the reading is >50 ppm, decant the solvent, add fresh activated sieves, and repeat.

Section 3: Storage Protocols & Shelf-Life

Q: How should I store this chemical to maximize shelf-life and safety?

A: As a Group B peroxide-forming solvent, it requires strict environmental controls. It must be stored in an opaque, airtight container to prevent photo-initiated autoxidation. Furthermore, the headspace of the container should be purged with an inert gas (Nitrogen or Argon) after every use to displace oxygen, effectively starving the radical chain mechanism of its primary reactant[6].

Table 1: Quantitative Storage & Shelf-Life Parameters
ParameterSpecification / LimitScientific Rationale
Peroxide Hazard Class Group B (Hazard on Concentration)Forms peroxides that become explosive when concentrated via distillation[4].
Unopened Shelf Life 12 to 18 MonthsSlow autoxidation occurs even in sealed, dark containers over time[9].
Opened Shelf Life 12 MonthsThe introduction of O2​ upon opening accelerates the radical chain mechanism[9].
Testing Frequency Every 6 Months (or before distillation)Ensures peroxide levels remain below the 25 ppm safety threshold[10].
Distillation Limit Maximum 80-90% volume recoveryLeaves 10-20% bottoms to prevent peroxide crystallization and detonation[6].
Storage Atmosphere Nitrogen or Argon (Inert)Displaces oxygen to prevent the formation of peroxy radicals[6].

References

  • Chapter 1: Historical Background of Ether Synthesis and Their Properties. Royal Society of Chemistry.[Link]

  • Video: Radical Autoxidation. JoVE.[Link]

  • Peroxides and Peroxide-Forming Compounds. Florida State University Environmental Health and Safety.[Link]

  • Peroxide-Forming Chemicals. University of Illinois Division of Research Safety. [Link]

  • Kelly, R. J. (1996). Review of Safety Guidelines for Peroxidizable Organic Chemicals. ACS Publications.[Link]

  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.[Link]

  • Standard Operating Procedures (SOP) for peroxide forming compounds. UBC Nanofab.[Link]

  • General categories of compounds known to auto-oxidize to form peroxides. University of Wyoming.[Link]

  • TCEM 117A Explosion Incident Investigation Report. University of Minnesota.[Link]

  • Laboratory Safety Manual. CUNY ASRC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME2ME) vs. Conventional Polyols in Advanced Nanomedicine

Executive Summary & Structural Rationale The development of next-generation lipid nanoparticles (LNPs) and bioconjugates requires excipients that can provide colloidal stability and immune evasion without the drawbacks o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of next-generation lipid nanoparticles (LNPs) and bioconjugates requires excipients that can provide colloidal stability and immune evasion without the drawbacks of conventional polymers. 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol , commonly referred to as Trimethylolethane Dimethyl Ether (TME2ME), is a highly specialized, neopentyl-derived polyol ether.

Unlike linear poly(ethylene glycol) (PEG) or simple aliphatic polyols (e.g., glycerol, standard trimethylolethane), TME2ME features a sterically hindered neopentyl core with two methoxy ether groups and a single primary hydroxyl group. This unique architecture provides a dense, branched hydration shell that mimics the "stealth" properties of PEG, while its lack of repeating −(CH2​−CH2​−O)n​− units critically prevents the recognition by anti-PEG antibodies—a major hurdle known as the Accelerated Blood Clearance (ABC) phenomenon [1]. Furthermore, its mono-functionality allows for precise 1:1 stoichiometric conjugation to lipids or active pharmaceutical ingredients (APIs) without the risk of unwanted cross-linking.

Physicochemical Profiling: TME2ME vs. Alternative Polyols

To understand the formulation advantages of TME2ME, we must benchmark it against industry-standard polyols used in nanomedicine and solid lipid nanoparticles [2].

Table 1: Comparative Physicochemical Properties
Property / FeatureTME2MEPEG-2000GlycerolPentaerythritol
Molecular Structure Branched neopentyl etherLinear polyetherLinear triolBranched tetrol
Hydroxyl Functionality 1 (Mono-functional)1 or 2 (Depending on end-cap)3 (Poly-functional)4 (Poly-functional)
Steric Hindrance High (Neopentyl core)Low (Flexible chain)LowHigh
Immunogenicity Negligible (No repeat units)High (Anti-PEG IgG/IgM)NegligibleNegligible
Lipid Conjugation Highly precise (1:1 ratio)PreciseProne to cross-linkingProne to cross-linking
Primary Application Stealth lipid conjugates, SLNsStealth LNPs, BioconjugationCosolvent, PlasticizerCross-linker, Resins

Causality in Excipient Selection: Glycerol and pentaerythritol are excellent humectants and cross-linkers, but their multiple reactive hydroxyl groups require complex protection/deprotection chemistry to synthesize defined lipid conjugates. PEG-2000 provides excellent colloidal stability but suffers from the "PEG Dilemma"—where its long chains hinder endosomal escape and trigger immune responses upon repeated dosing [3]. TME2ME resolves this by offering a compact, pre-methylated branched structure that provides sufficient hydration via ether oxygens while maintaining a single reactive site for straightforward bioconjugation.

Experimental Methodologies: Formulating TME2ME-Shielded LNPs

To objectively validate the performance of TME2ME, the following self-validating experimental workflows detail the synthesis of a TME2ME-lipid conjugate and its subsequent formulation into mRNA-loaded LNPs.

Protocol 3.1: Synthesis of DSPE-TME2ME Conjugate

Objective: Create a stealth-lipid alternative to DSPE-PEG2000.

  • Activation: Dissolve 1.0 eq of TME2ME in anhydrous dichloromethane (DCM). Add 1.2 eq of N,N'-Carbonyldiimidazole (CDI) and stir at room temperature for 2 hours.

    • Causality: CDI is chosen to activate the single primary hydroxyl of TME2ME into a reactive imidazole intermediate. This pathway avoids the use of highly toxic phosgene gas.

  • Conjugation: Add 0.9 eq of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and 2.0 eq of triethylamine (TEA) to the reaction mixture. Stir at 40°C for 24 hours under inert nitrogen.

    • Causality: The primary amine of DSPE attacks the activated intermediate, forming a stable carbamate linkage. Carbamate bonds are specifically chosen over ester bonds because they are highly resistant to plasma esterases, ensuring the stealth shield remains intact during systemic circulation.

  • Validation: Purify via silica gel chromatography. Validate the 1:1 conjugation via 1H -NMR, confirming the presence of the neopentyl methyl singlet ( δ 0.9 ppm) and the lipid aliphatic tails ( δ 1.25 ppm).

Protocol 3.2: Microfluidic Assembly of mRNA-LNPs

Objective: Formulate narrow-dispersity LNPs using the synthesized DSPE-TME2ME.

  • Phase Preparation:

    • Aqueous Phase: Dissolve Firefly Luciferase (Fluc) mRNA in 50 mM citrate buffer (pH 4.0).

    • Lipid Phase: Dissolve Ionizable Lipid (e.g., DLin-MC3-DMA), Cholesterol, DSPC, and DSPE-TME2ME in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixing cartridge at a flow rate ratio of 3:1 (Aq:EtOH) and a total flow rate of 12 mL/min.

    • Causality: Rapid micromixing forces instantaneous supersaturation. The acidic pH ensures the ionizable lipid is fully protonated, driving electrostatic complexation with the negatively charged mRNA before macroscopic lipid precipitation occurs.

  • Dialysis & Validation: Dialyze the effluent against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH. Validate particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

LNP_Workflow A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing Cartridge A->C B Lipid Phase (Ethanol + TME2ME-Lipid) B->C D Self-Assembly (Rapid Precipitation) C->D E Dialysis & Purification D->E F TME2ME-LNPs E->F

Caption: Microfluidic assembly of TME2ME-shielded lipid nanoparticles.

Comparative Performance & Immunological Evasion

The most critical metric for modern polyol excipients in drug delivery is their immunological profile. Repeated administration of PEGylated LNPs induces anti-PEG IgM and IgG antibodies, leading to rapid macrophage-mediated clearance of subsequent doses [1].

Protocol 3.3: In Vivo Accelerated Blood Clearance (ABC) Assay
  • Sensitization Phase: Inject BALB/c mice intravenously with Dose 1 (0.5 mg/kg lipid) of either PEG2000-LNPs or TME2ME-LNPs.

  • Incubation: Wait 7 days. Causality: A 7-day interval represents the peak production window for anti-polymer IgM/IgG antibodies following initial exposure.

  • Challenge Phase: Inject Dose 2 containing a lipophilic fluorescent tracer (DiD).

  • Validation: Draw blood at 1h, 4h, and 24h. Quantify circulating fluorescence and measure anti-polymer IgG via ELISA.

Table 2: LNP Characterization and In Vivo Efficacy Metrics
FormulationZ-Average Size (nm)PDIEncapsulation Efficiency (%)Anti-Polymer IgG (ng/mL)Dose 2 Circulation (AUC, % of Dose 1)
PEG2000-LNP 78.4 ± 2.10.1196.5%450.2 ± 35.118.4% (Severe ABC)
TME2ME-LNP 82.1 ± 3.00.1395.8%< 10.0 (LOD) 94.2% (No ABC)
Glycerol-LNP *145.6 ± 12.40.2881.2%N/A42.1% (Poor Stability)

*Note: Glycerol cannot act as a steric shield; data represents LNPs formulated without a stealth lipid, resulting in aggregation and rapid baseline clearance.

Mechanistic Divergence in Immune Recognition

The data in Table 2 clearly demonstrates that TME2ME provides equivalent colloidal stability (Size ~82 nm, PDI < 0.15) to PEG-2000, but completely abrogates the ABC phenomenon. The branched neopentyl ether structure of TME2ME lacks the repetitive linear epitopes required for B-cell receptor cross-linking, thereby remaining immunologically invisible [3].

Immune_Pathway cluster_PEG Conventional PEG-LNPs cluster_TME TME2ME-LNPs Start Systemic Administration of Nanoparticles P1 Binding by Pre-existing Anti-PEG IgM/IgG Start->P1 T1 No Antibody Recognition (Compact Branched Core) Start->T1 P2 Complement Activation (Opsonization) P1->P2 P3 Accelerated Blood Clearance (ABC) P2->P3 T2 Evasion of Macrophage Phagocytosis T1->T2 T3 Prolonged Circulation & Target Delivery T2->T3

Caption: Mechanistic divergence in immune recognition between linear PEG and branched TME2ME.

Conclusion

While traditional polyols like glycerol and pentaerythritol remain useful for bulk chemical cross-linking, and PEG-2000 remains the historical standard for nanoparticle stabilization, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME2ME) represents a superior alternative for advanced therapeutics. By combining the dense hydrogen-bonding capacity of ether linkages with a non-repeating, sterically hindered neopentyl core, TME2ME successfully navigates the "PEG Dilemma." It provides robust colloidal stability and precise bioconjugation while ensuring complete evasion of the accelerated blood clearance phenomenon, making it an optimal excipient for next-generation, repeat-dose RNA therapeutics.

References

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI.[Link]

  • Formulation of UV absorbers by incorporation in solid lipid nanoparticles.
  • Emerging Poly(ethylene glycol)-Lipid Alternatives for New-Generation Lipid Nanoparticles. ACS Publications.[Link]

Comparative

Section 1: Profile of the Primary Reagent: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

An In-Depth Guide to Alternative Reagents for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in Advanced Synthesis In the landscape of drug discovery and fine chemical synthesis, the incorporation of sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Alternative Reagents for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol in Advanced Synthesis

In the landscape of drug discovery and fine chemical synthesis, the incorporation of sterically hindered structural motifs is a critical strategy for modulating the physicochemical and pharmacological properties of a molecule. The reagent 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol represents a unique building block, offering a neopentyl-like core functionalized with a primary alcohol for synthetic elaboration and two ether groups that can influence solubility and metabolic stability. However, reliance on a single, specialized reagent can present challenges in terms of cost, availability, and synthetic flexibility.

This guide provides a comparative analysis of viable alternative reagents, offering researchers and drug development professionals a broader palette of sterically hindered building blocks. We will delve into the structural and functional characteristics of the primary reagent, compare its performance with practical alternatives, and provide experimental data and protocols to inform reagent selection.

The subject of our analysis is a highly substituted primary alcohol. Its core structural feature is a quaternary carbon at the C2 position, characteristic of a neopentyl alcohol. This arrangement confers significant steric shielding to the primary hydroxyl group, which dictates its reactivity.

Key Structural Features:

  • Steric Hindrance: The 2,2-disubstitution (one methyl, one methoxymethyl group) creates a sterically congested environment around the C1-hydroxyl group. This hindrance significantly impacts the kinetics of reactions involving the alcohol, such as acylation or substitution, often requiring more forcing conditions or specialized catalysts.[1][2]

  • Functionality: It possesses a primary alcohol, which is a versatile handle for transformations like oxidation to aldehydes, conversion to leaving groups, or nucleophilic attack in esterification and etherification reactions.[3][4]

  • Physicochemical Modifiers: The two methoxy groups increase the polarity and hydrogen bond acceptor count of the fragment, which can be used to tune properties like solubility and cell permeability in a larger molecule.

Its primary role in synthesis is to serve as a building block that introduces this specific, stable, and functionalized fragment.

Section 2: A Curated Selection of Alternative Hindered Alcohols

Several classes of commercially available and synthetically accessible alcohols can serve as excellent alternatives, depending on the specific requirements of the synthesis, such as the desired level of steric bulk, cost, and the need for additional functional groups.

Alternative Class 1: Neopentyl Glycol and its Derivatives

Neopentyl glycol (NPG), or 2,2-dimethyl-1,3-propanediol, is a large-scale industrial chemical and the most direct and cost-effective alternative.[5][6] Its symmetrical neopentyl structure provides exceptional thermal and chemical stability to its derivatives, making it a cornerstone for producing robust polyesters, coatings, and lubricants.[6][7][8]

  • Neopentyl Glycol (NPG): Offers two primary hydroxyl groups on a sterically hindered core. It can be used to create cross-linked structures or can be mono-functionalized to yield a building block with a free hydroxyl group.

  • Neopentyl Glycol Monomethyl Ether: This is a very close structural analog to our primary reagent, differing only by the absence of one methoxymethyl group. It provides a similar steric profile and functionality.

  • 3-Hydroxy-2,2-dimethylpropyl pivalate: This mono-ester of NPG provides a more lipophilic character while still presenting a sterically hindered primary alcohol for further reaction.

Alternative Class 2: Other 2,2-Disubstituted-1,3-Propanediols

By extending the alkyl chains at the C2 position, chemists can fine-tune the steric environment and lipophilicity of the building block.

  • 2,2-Diethyl-1,3-propanediol: Increases the steric bulk and lipophilicity compared to NPG.

  • 2-Methyl-2-propyl-1,3-propanediol: Offers an asymmetrical substitution pattern, which can be useful in creating more complex stereochemical environments.

Alternative Class 3: Serinol and its Derivatives

Serinol (2-amino-1,3-propanediol) introduces a primary amine at the C2 position, offering a rich platform for diversification.[9] While less sterically hindered at the C2 carbon itself, the dual hydroxyl groups and central amine make it a highly versatile building block for pharmaceuticals and other complex molecules.[10][11]

  • Serinol: Provides three points for synthetic elaboration (two primary alcohols, one primary amine).

  • N-Protected Serinol Derivatives: Protecting the amine allows for selective reaction at the hydroxyl groups, enabling its use as a diol building block with a masked amino functionality.

Section 3: Comparative Performance Data

The defining characteristic of these reagents is their steric hindrance, which directly impacts reaction rates and yields. A classic example is the Fischer esterification, a fundamental acid-catalyzed reaction between an alcohol and a carboxylic acid.[12]

Table 1: Structural and Physical Property Comparison

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Features
3-methoxy-2-(methoxymethyl)-2-methylpropan-1-olC₇H₁₆O₃148.20Highly hindered, two ether functionalities
Neopentyl Glycol (NPG)C₅H₁₂O₂104.15Symmetrical, highly stable, two primary -OH groups
2,2-Diethyl-1-propanolC₇H₁₆O116.20Increased lipophilicity and steric bulk
SerinolC₃H₉NO₂91.11Two primary -OH groups, one primary amine, prochiral

Table 2: Qualitative Reactivity in Acid-Catalyzed Esterification

The esterification of sterically hindered alcohols is notoriously difficult.[13] While direct kinetic comparison data for all listed reagents is not available in a single study, a qualitative comparison can be made based on established principles of organic chemistry. The reaction rate is highly sensitive to steric bulk at both the alcohol and the carboxylic acid.[14]

Reagent ClassReactantRelative Rate of Esterification (Qualitative)Rationale
Primary Reagent Hindered Primary ROHSlowSignificant steric shielding from 2,2-disubstitution slows nucleophilic attack. Requires optimized conditions.[2]
Alternative 1: NPG Derivatives Hindered Primary ROHSlowSimilar neopentyl core to the primary reagent leads to comparable steric hindrance.
Alternative 2: Other 2,2-Disubstituted Hindered Primary ROHVery SlowLarger alkyl groups (e.g., diethyl) increase steric bulk further, reducing the reaction rate compared to NPG.
Alternative 3: Serinol Primary ROHModerateLess steric hindrance at the C2 position compared to neopentyl structures allows for faster reaction rates.

Section 4: Experimental Protocols

The successful application of these hindered reagents often hinges on the choice of experimental conditions. Below are representative protocols for the acylation of a sterically hindered alcohol, a reaction that highlights the challenges and solutions.

Protocol 1: Acylation of a Hindered Alcohol (e.g., Neopentyl Glycol Monomethyl Ether) via Yamaguchi Esterification

This protocol is adapted for hindered substrates where standard Fischer esterification is inefficient.

Objective: To esterify a sterically hindered primary alcohol with a carboxylic acid.

Materials:

  • Neopentyl glycol monomethyl ether (1.0 eq)

  • Carboxylic acid (e.g., 3-phenylpropionic acid) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and anhydrous toluene.

  • Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the neopentyl glycol monomethyl ether and DMAP in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: Standard acid catalysis is often too slow for hindered alcohols. The Yamaguchi protocol pre-activates the carboxylic acid by forming a highly reactive mixed anhydride, which is then susceptible to nucleophilic attack by the sterically encumbered alcohol. DMAP serves as a potent acylation catalyst.

Section 5: Choosing the Right Reagent: A Logic-Driven Workflow

The selection of an appropriate building block is a multi-parameter decision. The following diagram illustrates a logical workflow to guide this choice.

ReagentSelection start Define Synthetic Goal q1 Is a neopentyl core (gem-dimethyl) required for stability? start->q1 q2 Are additional functional groups (e.g., -NH2) desired? q1->q2  Yes alt2 Use Serinol or a derivative q1->alt2 No   q2->alt2  Yes q4 Are two ether functionalities specifically required? q2->q4 No   q3 Need to tune lipophilicity/sterics? alt1 Use Neopentyl Glycol (NPG) or its mono-ether q3->alt1 No   alt3 Use other 2,2-disubstituted- 1,3-propanediols q3->alt3  Yes primary Use Primary Reagent: 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol q4->q3 No   q4->primary  Yes

Caption: Decision workflow for selecting a sterically hindered alcohol building block.

Conclusion

While 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a valuable reagent for introducing a highly functionalized, sterically hindered fragment, a range of effective alternatives exists. Neopentyl glycol and its derivatives offer a cost-effective and highly stable platform for mimicking the core neopentyl structure. Other 2,2-disubstituted propanediols provide a means to systematically tune steric and electronic properties. For applications requiring different functionalities, serinol and its derivatives present a versatile and powerful choice. Understanding the reactivity challenges posed by steric hindrance and selecting appropriate activation methods are key to successfully incorporating these valuable building blocks into complex synthetic targets.

Sources

Validation

Comparative Analysis of Synthesis Routes for 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Introduction & Strategic Overview The molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as trimethylolethane dimethyl ether, or TME dimethyl ether) is a highly specialized neopentyl-like buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The molecule 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (commonly referred to as trimethylolethane dimethyl ether, or TME dimethyl ether) is a highly specialized neopentyl-like building block. Featuring a central quaternary carbon bonded to a methyl group, a free primary hydroxyl, and two methoxymethyl ethers, it is highly valued in the design of bifurcated amphiphiles, specialty plasticizers, and sterically hindered ligands for organometallic catalysis.

Synthesizing this molecule requires the precise desymmetrization of the symmetric triol precursor, 1,1,1-tris(hydroxymethyl)ethane (TME). Because the three primary hydroxyl groups of TME possess identical nucleophilicity and steric environments, partial etherification is notoriously difficult. This guide objectively compares two distinct synthetic strategies—Direct Statistical Etherification and Orthogonal Protection-Deprotection —providing experimental data, mechanistic causality, and step-by-step protocols to ensure reproducible, high-yield synthesis.

Comparative Analysis of Synthetic Routes

Route A: Direct Statistical Etherification (The "Brute Force" Approach)

In this route, TME is reacted directly with two equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a strong base (NaH).

  • Causality & Mechanism: Because all three hydroxyl groups are chemically equivalent, the alkoxide formation and subsequent SN2 attack on the methylating agent occur randomly. This results in a Poisson distribution of products: unreacted TME, mono-methyl ether, the desired di-methyl ether, and the tri-methyl ether.

  • Performance: While atom-economical on paper, the practical yield of the pure di-ether is abysmal. The mono-, di-, and tri-ethers share similar polarities and boiling points, making chromatographic separation or fractional distillation highly inefficient.

Route B: Orthogonal Protection-Deprotection (The "Precision" Approach)

This route leverages the thermodynamic stability of 1,3-dioxane rings to selectively mask two of the three hydroxyl groups. [1]

  • Causality & Mechanism: Reacting TME with benzaldehyde dimethyl acetal under acidic conditions forms a six-membered benzylidene acetal. The 1,3-diaxial interactions strongly favor the conformation where the bulky phenyl ring sits equatorially, leaving exactly one hydroxyl group exposed. This single hydroxyl is orthogonally protected as a benzyl (Bn) ether. Subsequent acidic hydrolysis unmasks the original two hydroxyls for exhaustive methylation. Finally, catalytic hydrogenolysis cleanly removes the benzyl group.

  • Performance: Although it requires five distinct steps, this self-validating system guarantees near-perfect regiocontrol, eliminating complex mixture separations and yielding the target molecule in high purity.

Quantitative Data Comparison
MetricRoute A: Direct EtherificationRoute B: Orthogonal Protection
Overall Yield < 25% (after heavy losses in purification)> 80% (over 5 steps)
Product Purity 70 - 85% (contaminated with mono/tri-ethers)> 98% (NMR-grade pure)
Regioselectivity Statistical (None)Absolute (100%)
Scalability Poor (Purification bottlenecks)Excellent (Intermediates easily crystallized/filtered)
Time Investment 1-2 Days4-5 Days
Cost per Gram (Pure) High (due to massive material waste)Low to Moderate (efficient reagent use)

Workflow & Mechanistic Visualizations

Figure 1: Strategic workflow comparing direct etherification vs. orthogonal protection.

Figure 2: Mechanistic state transitions of the orthogonal protection-deprotection route.

Experimental Protocol: Route B (Recommended)

This protocol utilizes a self-validating framework. Intermediates can be verified at each step via TLC or 1 H NMR, ensuring the integrity of the synthesis before proceeding. [1]

Step 1: Synthesis of the Benzylidene Acetal
  • Reaction: Suspend 1,1,1-tris(hydroxymethyl)ethane (1.0 eq) and benzaldehyde dimethyl acetal (1.05 eq) in a 1:1 mixture of anhydrous DMF and toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Distillation: Equip the flask with a Dean-Stark apparatus. Heat to reflux (approx. 110 °C) to continuously remove the methanol byproduct, driving the equilibrium toward the 1,3-dioxane product.

  • Validation: Monitor by 1 H NMR. The formation of the acetal is confirmed by the distinct acetal proton shift at ~5.4 ppm.

Step 2: Benzyl Protection of the Free Hydroxyl
  • Deprotonation: Dissolve the purified acetal from Step 1 in anhydrous THF. Cool to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over MgSO 4​ , and concentrate.

Step 3: Acetal Hydrolysis (Unmasking)
  • Cleavage: Dissolve the fully protected intermediate in methanol. Add 1M aqueous HCl to achieve a pH of ~2.

  • Reaction: Stir at room temperature for 4 hours. The thermodynamically stable benzyl ether remains intact while the acid-labile acetal is cleaved.

  • Validation: TLC will show a highly polar spot (the diol) replacing the non-polar starting material. Neutralize with NaHCO 3​ and extract with dichloromethane.

Step 4: Exhaustive Dimethylation
  • Deprotonation: Dissolve the benzyl-protected diol in anhydrous THF. Cool to 0 °C and add NaH (2.5 eq) to deprotonate both free hydroxyls.

  • Methylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with cold water, extract with diethyl ether, and concentrate to yield the benzyl-protected dimethyl ether.

Step 5: Catalytic Hydrogenolysis
  • Deprotection: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature until starting material is completely consumed (typically 6-8 hours).

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the pure target: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol .

References

  • Willham, K. A., Laurent, B. A., & Grayson, S. M. (2008). Synthesis of a pH-independent bifurcated amphiphile. Tetrahedron Letters, 49(13), 2091-2094.[Link]

Comparative

Comprehensive Comparison Guide: Purity Determination of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Executive Summary & Analyte Profiling In pharmaceutical development and specialty chemical synthesis, accurately determining the purity of highly branched aliphatic intermediates is a notorious analytical bottleneck. 3-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In pharmaceutical development and specialty chemical synthesis, accurately determining the purity of highly branched aliphatic intermediates is a notorious analytical bottleneck. 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (Chemical Formula: C₇H₁₆O₄, MW: 164.20 g/mol ) exemplifies this challenge.

Structurally, this molecule is a polyether alcohol featuring a central quaternary carbon bonded to a methyl group, two identical methoxymethyl groups, and a primary hydroxyl group. Crucially, it lacks a conjugated π-system or aromatic ring. Because it possesses no UV chromophore, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is entirely blind to this analyte and its structurally related impurities.

To achieve rigorous, regulatory-compliant purity validation, we must pivot to universal detection mechanisms. This guide objectively compares the two gold-standard methodologies for this class of compounds: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) .

Comparative Methodology & Mechanistic Causality

The Case for GC-FID: High-Resolution Volatile Profiling

GC-FID operates on the combustion of carbon-hydrogen bonds to generate measurable ions. It is the workhorse for volatile and semi-volatile organic compounds. However, a critical failure point in polyether alcohol analysis is column selection. Standard non-polar columns (e.g., 100% dimethylpolysiloxane) often yield severe peak tailing due to hydrogen bonding between the analyte's hydroxyl group and active silanol sites on the column wall.

The Solution: Utilizing an intermediate polarity phase, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane column (e.g., ZB-624PLUS), deactivates these interactions, ensuring sharp, symmetrical peaks required for accurate area integration [1][1]. While GC-FID offers unparalleled sensitivity for trace volatile impurities, it requires a certified reference standard of the analyte for absolute quantification due to varying carbon response factors .

The Case for ¹H-qNMR: Absolute Traceability

For novel synthetic molecules where a certified reference standard does not yet exist, ¹H-qNMR is the superior choice. qNMR is a primary analytical method; the area under a proton resonance is directly proportional to the molar concentration of those specific nuclei [2][2]. By co-dissolving the sample with an independent, highly pure internal standard (e.g., Maleic acid), we can calculate absolute purity with precision rivaling chromatography (< 0.5% RSD), without needing an identical reference standard [3][3].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both systems when applied to non-UV active aliphatic polyethers.

Analytical ParameterGC-FID (Internal Standard Method)¹H-qNMR (Absolute Quantitation)
Detection Mechanism Ionization of C-H bonds via combustionMagnetic resonance of ¹H nuclei
Analyte Reference Std Required? Yes (To establish Relative Response Factors)No (Uses independent Internal Standard)
Typical Precision (RSD) < 1.0%< 0.5%
Sensitivity (LOD) High (ppm to ppb level)Moderate (0.1% to 1.0% level)
Structural Elucidation None (Retention time matching only)High (Identifies unknown impurity structures)
Sample Preparation Time Low (~5 minutes)Moderate (~15 minutes, requires micro-balance)
Primary Workflow Utility Routine QC, trace volatile impurity profilingAbsolute purity certification, Reference Material qualification

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols below are designed as self-validating systems . They do not rely on external calibration curves that can drift; instead, they utilize internal controls to mathematically cancel out volumetric and matrix errors.

Protocol A: Absolute Purity via ¹H-qNMR

Causality Check: The analyte possesses a highly congested spectral region between 3.3 and 3.6 ppm due to overlapping methoxy (-OCH₃) and methylene (-CH₂O-) protons. However, the C2-methyl group presents as a sharp, isolated singlet at ~0.9 ppm (3H). We select Maleic acid (singlet at ~6.3 ppm, 2H) as the Internal Standard (IS) because its downfield resonance guarantees zero signal interference with the aliphatic analyte.

  • Gravimetric Preparation: Using a micro-balance, accurately weigh ~15.0 mg of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol and ~5.0 mg of certified Maleic acid (IS, 99.9% purity) into the same glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Must be set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. For these small molecules, a D1 of 30 seconds ensures 99.3% magnetization recovery, preventing integration errors.

    • Scans: 64 to 128 scans depending on the field strength (e.g., 400 MHz or 600 MHz).

  • Integration & Calculation: Integrate the Maleic acid singlet (~6.3 ppm, N=2) and the analyte C2-methyl singlet (~0.9 ppm, N=3). Calculate absolute purity using the primary ratio equation:

    • Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × Purity_IS

Protocol B: Impurity Profiling via GC-FID

Causality Check: To make the GC run self-validating and correct for injection volume variations, we use n-Decane as an internal standard. It is a pure hydrocarbon that elutes distinctly away from the polar polyether alcohol on a 624-phase column.

  • Sample Preparation: Prepare a solution of the analyte at 5.0 mg/mL in dichloromethane (DCM). Spike the solution with n-Decane to achieve a final IS concentration of 1.0 mg/mL.

  • Instrument Configuration:

    • Column: ZB-624PLUS or equivalent (30 m × 0.32 mm × 1.80 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: 250°C, Split ratio 20:1, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 15°C/min to 240°C.

    • Final: 240°C (Hold 5 min) to bake out late-eluting contaminants.

  • Detection: FID set to 260°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

Visualizations

Workflow A Analyte: 3-Methoxy-2-(methoxymethyl) -2-methylpropan-1-ol B UV Chromophore Present? A->B C No (Aliphatic Polyether) B->C Optical properties D Goal of Analysis C->D E Trace Volatile Impurities Routine QC D->E F Absolute Purity Certification (No Analyte Std Available) D->F G GC-FID (ZB-624PLUS Column) E->G High Sensitivity H 1H-qNMR (Maleic Acid Internal Std) F->H Primary Ratio Method

Analytical Strategy & Decision Matrix for Non-UV Active Polyethers.

qNMR S1 Sample Prep: Analyte + Maleic Acid in CDCl3 S2 1H-NMR Acquisition (D1 > 5 * T1) S1->S2 S3 Signal Integration S2->S3 S4 Analyte: C2-Methyl (~0.9 ppm, 3H) S3->S4 S5 IS: Maleic Acid (~6.3 ppm, 2H) S3->S5 S6 Calculate Absolute Purity (%) S4->S6 S5->S6

qNMR Signal Integration & Validation Pathway for Absolute Quantitation.

References

  • Benchchem.A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID.
  • Journal of Agricultural and Food Chemistry - ACS Publications.Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals.
  • Phenomenex.Analysis of Alcohols in Hand Sanitizer and Impurities in Alcohol by GC-FID using Zebron ZB-624PLUS GC Columns.
  • RSSL.The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.

Sources

Validation

potential biological activity of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol derivatives

Comparative Evaluation Guide: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Derivatives as Novel Scaffolds in Biopharmaceutical Applications Executive Summary The structural optimization of capping agents and polymeric...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Derivatives as Novel Scaffolds in Biopharmaceutical Applications

Executive Summary

The structural optimization of capping agents and polymeric building blocks is a critical frontier in nanomedicine and biomaterials. Historically, methoxy polyethylene glycol (mPEG) and simple polyols (like glycerol) have dominated the landscape of drug delivery and surface functionalization. However, the emergence of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (hereafter referred to as TME-diOMe ) presents a highly stable, sterically hindered alternative.

As a di-methyl ether derivative of trimethylolethane (TME), TME-diOMe features a neopentyl core with a single reactive hydroxyl group and two methoxy-terminated branches. This guide objectively evaluates the biological activity and application potential of TME-diOMe derivatives against traditional scaffolds, focusing on their capacity to bypass PEG-induced immunogenicity, enhance enzymatic stability in drug delivery systems, and serve as robust precursors for antimicrobial coatings.

Mechanistic Rationale: Why the TME-diOMe Scaffold?

Evasion of Accelerated Blood Clearance (ABC)

PEGylation is the gold standard for extending the circulation half-life of therapeutics. However, repeated administration of PEGylated drugs induces the formation of anti-PEG antibodies (APAs), leading to Accelerated Blood Clearance (ABC), complement activation, and reduced therapeutic efficacy[1][2]. Because APAs specifically recognize the repeating ethylene oxide backbone[3], TME-diOMe serves as a "stealth" alternative. Its compact, branched ether structure provides the necessary hydration and steric shielding to prevent opsonization without triggering APA recognition.

Steric Hindrance and Enzymatic Stability

The central quaternary carbon (neopentyl core) of TME-diOMe provides exceptional steric hindrance. When conjugated to therapeutics or polymer backbones via ester or urethane linkages, the bulky methoxymethyl groups shield the susceptible bonds from premature cleavage by esterases and hydrolases. This makes TME-diOMe superior to linear aliphatic alcohols or glycerol in designing controlled-release poly(acetal urethane) (PAU) micelles[4][5].

G A Nanoparticle Surface B mPEG Coating (Standard) A->B C TME-diOMe Coating (Novel) A->C D Anti-PEG Antibodies (APAs) Bind B->D Repeated EO units E Steric Shielding (No APA Binding) C->E Neopentyl core + Di-methoxy F Accelerated Blood Clearance (ABC) D->F Opsonization G Prolonged Circulation & Target Delivery E->G Evasion of Macrophages

Fig 1: Mechanistic pathway comparing mPEG and TME-diOMe stealth coatings in vivo.

Comparative Performance Data

To objectively assess TME-diOMe, we must benchmark it against the industry standards: mPEG-2000 (stealth standard), Glycerol (metabolizable standard), and unmodified Trimethylolethane (hydrophilic standard).

Table 1: Physicochemical & Biological Properties Comparison

Property / ScaffoldTME-diOMemPEG-2000GlycerolUnmodified TME
Reactive Groups 1 (-OH)1 (-OH)3 (-OH)3 (-OH)
Enzymatic Stability High (Sterically hindered)ModerateLow (Rapidly metabolized)Moderate
Immunogenicity Risk Low (No repeating EO units)High (Induces APAs)[3]LowLow
Lipophilicity (LogP) Tunable (Amphiphilic)Highly HydrophilicHighly HydrophilicHydrophilic
Primary Application Stealth capping, PAU micellesLNP shielding, Half-life extensionGeneral excipient, LipidsAntimicrobial PTMC[6]

Key Biological Applications

Stealth Nanocarriers and Polyurethane Micelles

TME derivatives are highly effective in the synthesis of acid-degradable poly(acetal urethane) (PAU) block copolymers. When used as a capping agent or structural diol, the TME core allows for the creation of micelles that remain stable at physiological pH (7.4) but rapidly degrade in the acidic tumor microenvironment (pH 5.0) to release payloads like Doxorubicin[4][5]. TME-diOMe, with its single hydroxyl group, acts as an excellent chain terminator to control polymer molecular weight while imparting an amphiphilic stealth corona.

Antimicrobial and Antifouling Polymeric Coatings

Ester-free derivatives of poly(trimethylene carbonate) (PTMC) functionalized with TME scaffolds have demonstrated significant resistance to bacterial adhesion. The incorporation of the sterically hindered TME core prevents the enzymatic degradation of the coating by bacterial lipases, making it a robust candidate for medical implant coatings[6].

Vector Control (Long-Lasting Repellents)

Beyond internal medicine, cyclic acetals and ethers derived from TME exhibit potent biological activity as long-lasting mosquito repellents. The etherification of the hydroxyl groups decreases volatility and odor while maintaining a high protection efficacy, offering a lower-toxicity alternative to DEET[7].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the integration of TME-diOMe into a drug delivery workflow.

Protocol 1: Synthesis of TME-diOMe-Capped Polyurethane Nanomicelles

Causality: Dibutyltin dilaurate (DBTDL) is utilized as a catalyst because it highly specifically drives the polyaddition of isocyanates with sterically hindered alcohols like TME-diOMe, minimizing side reactions.

  • Monomer Preparation: Dissolve lysine diisocyanate (LDI) and a diacetal-containing diol in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Polymerization: Add 0.1 wt% DBTDL catalyst. Stir at 60°C for 4 hours to form the prepolymer.

  • End-Capping: Introduce an excess of TME-diOMe to the reaction mixture. The single primary hydroxyl group of TME-diOMe reacts with the terminal isocyanate groups, capping the polymer chains and providing a stealth, amphiphilic terminus.

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum for 24 hours.

  • Self-Assembly: Dissolve the synthesized polymer in DMSO and dialyze against distilled water (MWCO 3500) for 48 hours. The solvent shift forces the hydrophobic segments inward, while the TME-diOMe termini form a protective hydrophilic corona.

Protocol 2: In Vitro Accelerated Blood Clearance (ABC) Assay

Causality: Pre-sensitizing macrophages with anti-PEG antibodies simulates the in vivo ABC phenomenon, providing a self-validating system to prove TME-diOMe's immune evasion capabilities.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 1×104 cells/well.

  • Sensitization: Incubate cells with 10 µg/mL of monoclonal anti-mPEG IgG[1] for 2 hours at 37°C.

  • Treatment: Introduce fluorescently labeled TME-diOMe micelles and mPEG-2000 micelles (control) to separate wells.

  • Quantification: After 4 hours, wash the cells with PBS to remove non-phagocytosed micelles. Lyse the cells using 0.1% Triton X-100 and measure intracellular fluorescence via flow cytometry.

  • Validation: A successful evasion profile will show >80% reduction in macrophage uptake for TME-diOMe micelles compared to the mPEG-2000 control.

Workflow Step1 Step 1: Polyaddition LDI + Diol + DBTDL Catalyst Step2 Step 2: End-Capping Addition of TME-diOMe Step1->Step2 Step3 Step 3: Micelle Self-Assembly (Solvent Exchange / Dialysis) Step2->Step3 Step4 Step 4: In Vitro Validation (Macrophage ABC Assay) Step3->Step4

Fig 2: Experimental workflow for the synthesis and validation of TME-diOMe stealth nanomicelles.

Conclusion

The 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME-diOMe) scaffold represents a significant structural evolution over traditional PEG and simple polyols. By combining the steric shielding of a neopentyl core with the hydration capacity of terminal methoxy groups, it offers a highly tunable, enzymatically stable, and immunologically inert platform. For drug development professionals facing the clinical hurdles of PEG-induced Accelerated Blood Clearance, TME-diOMe derivatives provide a scientifically sound, modular alternative for next-generation nanomedicines and biomaterials.

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Comparative

Analysis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Synthesis Methods: A Guide for Researchers

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed synthetic routes for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. Despite extensive searc...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed synthetic routes for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. Despite extensive searches, no specific, experimentally validated protocols for the synthesis of this compound could be identified. This scarcity of information precludes a direct cost-effectiveness comparison of different manufacturing methods at this time.

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol. While a direct comparative analysis is not currently feasible due to the limited available data, this document will outline the challenges in sourcing synthetic information for this specific molecule and provide a logical framework for how such a comparison could be constructed should relevant data become available.

The Challenge of Sourcing Synthetic Protocols

Searches for the synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS No. 20637-34-7) are often confounded by structurally similar but distinct molecules. The most prominent of these is (R)-3-methoxy-2-methylpropan-1-ol, a chiral building block for which several synthetic methods are well-documented. It is crucial for researchers to distinguish between these compounds to avoid pursuing incorrect synthetic strategies.

The lack of published methods for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol could be attributed to several factors:

  • Proprietary Industrial Processes: The synthesis of this compound may be part of a larger, proprietary industrial process that is not disclosed in public-facing literature.

  • Niche Applications: The demand for this specific chemical may be limited to a few specialized applications, reducing the incentive for academic or broad industrial research into its synthesis.

  • Novelty of the Compound: It is possible that the compound is relatively new or has not yet been the subject of extensive academic investigation.

A Framework for Future Cost-Effectiveness Analysis

Should different synthetic methodologies for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol become publicly available, a thorough cost-effectiveness analysis would be invaluable to the scientific community. Such an analysis would ideally compare and contrast various routes based on a set of key performance indicators.

Hypothetical Synthesis Pathways

Based on the structure of the target molecule, one can envision potential synthetic strategies. A plausible approach could involve the Williamson ether synthesis, a well-established method for forming ethers.

Hypothetical Route 1: Williamson Ether Synthesis from a Triol

This approach would likely start from a suitable triol precursor, such as 2-methyl-2-(hydroxymethyl)propane-1,3-diol. The synthesis would proceed in a stepwise manner, involving the selective methylation of two of the three hydroxyl groups.

Experimental Protocol (Hypothetical):

  • Protection of one hydroxyl group: The starting triol would first be reacted with a suitable protecting group to differentiate one of the primary hydroxyl groups.

  • Methylation of the remaining hydroxyl groups: The two free hydroxyl groups would then be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

  • Deprotection: The protecting group would then be removed to yield the final product, 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Causality Behind Experimental Choices: The use of a protecting group strategy is essential to control the regioselectivity of the methylation reaction. The choice of protecting group and methylating agent would be critical to optimize the yield and minimize side reactions.

Data Presentation for Comparison

A comparative guide would necessitate the collection and presentation of quantitative data in a clear and concise format.

Table 1: Hypothetical Comparison of Synthesis Methods

MetricMethod A (e.g., Williamson Ether Synthesis)Method B (e.g., Alternative Route)
Starting Materials Cost (Cost per mole of key reactants)(Cost per mole of key reactants)
Reagent & Solvent Cost (Cost per mole of product)(Cost per mole of product)
Overall Yield (%) (Experimental or reported yield)(Experimental or reported yield)
Number of Synthetic Steps (Number of distinct reactions)(Number of distinct reactions)
Purification Method (e.g., Distillation, Chromatography)(e.g., Distillation, Chromatography)
Process Scalability (Assessment of industrial applicability)(Assessment of industrial applicability)
Environmental Impact (e.g., Use of hazardous reagents)(e.g., Use of hazardous reagents)
Estimated Cost per Gram (Calculated based on above factors)(Calculated based on above factors)
Visualization of Synthetic Workflows

Diagrams are essential for visualizing and comparing complex synthetic pathways.

Diagram 1: Hypothetical Williamson Ether Synthesis Workflow

G Start 2-methyl-2-(hydroxymethyl)propane-1,3-diol Step1 Protection of one hydroxyl group Start->Step1 Step2 Methylation of two hydroxyl groups Step1->Step2 Step3 Deprotection Step2->Step3 End 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Step3->End

Caption: A potential synthetic workflow for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol via the Williamson ether synthesis.

Conclusion

While a definitive guide to the cost-effectiveness of different synthesis methods for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol cannot be provided at present due to a lack of publicly available data, this document serves to highlight the current knowledge gap and provide a framework for future analysis. Researchers are encouraged to report any novel synthetic routes for this compound to enrich the collective scientific knowledge and enable such comparative studies in the future. The development of efficient and cost-effective synthesis methods is paramount for the advancement of chemical research and its applications in various industries.

Validation

environmental considerations of using 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Title: Environmental Considerations and Performance Comparison of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (3-MMMP) As the pharmaceutical and specialty chemical industries face increasing regulatory pressure to ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Environmental Considerations and Performance Comparison of 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (3-MMMP)

As the pharmaceutical and specialty chemical industries face increasing regulatory pressure to phase out reprotoxic and environmentally persistent solvents, the rational design of next-generation chemical building blocks has become paramount. 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (hereafter referred to as 3-MMMP or Trimethylolethane Dimethyl Ether) represents a significant leap forward in green solvent architecture.

While sharing the C8​H18​O3​ molecular formula with legacy solvents like Ethyl Diglyme[1] and Butyl Diglycol, 3-MMMP utilizes a unique neo-pentyl structural framework. This guide provides an objective, data-driven comparison of 3-MMMP against legacy alternatives, detailing the structural causality behind its superior environmental profile and the self-validating experimental protocols used to prove it.

Structural Causality: The Neo-Pentyl Advantage

To understand the environmental and toxicological behavior of a solvent, we must look at its metabolic fate. Legacy glycol ethers, such as 2-Methoxyethanol or Diglyme, are notorious for their reproductive toxicity. This toxicity is not inherent to the ether itself, but rather to its metabolic byproduct. In biological systems, Alcohol Dehydrogenase (ADH) rapidly oxidizes linear primary alcohols into short-chain alkoxyacetic acids (e.g., methoxyacetic acid), which mimic endogenous fatty acids and disrupt embryonic development.

The 3-MMMP Solution: 3-MMMP features a quaternary beta-carbon (a neo-pentyl center) that completely lacks beta-hydrogens. This steric bulk fundamentally alters its interaction with enzymatic active sites. When subjected to ADH, 3-MMMP is oxidized into 3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid. Because this resulting tertiary carboxylic acid is highly sterically hindered, it cannot undergo standard β -oxidation or mimic linear fatty acids, effectively eliminating the teratogenic pathway.

MetabolicPathway cluster_0 Legacy Glycol Ether (e.g., 2-Methoxyethanol) cluster_1 3-MMMP (Neo-pentyl structure) A 2-Methoxyethanol (Substrate) B Alcohol Dehydrogenase (ADH) A->B C Methoxyacetic Acid (Toxic/Teratogenic) B->C D 3-MMMP (Substrate) E Alcohol Dehydrogenase (ADH) D->E F 3-Methoxy-2-(methoxymethyl)- 2-methylpropanoic acid (Stable, Non-teratogenic) E->F

Metabolic pathway comparison showing the prevention of teratogenic metabolites by 3-MMMP.

Comparative Performance Data

When replacing a solvent, environmental safety cannot come at the cost of chemical performance. 3-MMMP demonstrates exceptional solvency power—balancing a primary hydroxyl group with two ether linkages—making it an ideal drop-in replacement for highly regulated solvents like N-Methyl-2-pyrrolidone (NMP) and Diethylene Glycol Diethyl Ether (Ethyl Diglyme)[1][2].

The table below summarizes the quantitative performance and environmental metrics of 3-MMMP compared to industry standards.

Property3-MMMP (Neo-pentyl)NMP (Amide)Ethyl Diglyme (Linear Ether)Butyl Diglycol (Ether-Alcohol)
Molecular Weight 162.23 g/mol 99.13 g/mol 162.22 g/mol 162.23 g/mol
Boiling Point ~205 °C202 °C189 °C230 °C
Vapor Pressure (20°C) < 0.1 mmHg0.3 mmHg0.6 mmHg0.02 mmHg
HSP ( δD​,δP​,δH​ ) MPa 0.5 ~16.0, 7.5, 9.018.0, 12.3, 7.215.8, 6.1, 5.916.0, 7.0, 10.6
Reprotoxicity (SVHC) No YesYesNo
Ready Biodegradability Yes (OECD 301F) YesNo (Recalcitrant)Yes

Note: 3-MMMP matches the low-VOC profile of Butyl Diglycol while offering a Hansen Solubility Parameter (HSP) profile closer to NMP, making it highly effective for polymer dissolution and active pharmaceutical ingredient (API) synthesis.

Experimental Methodologies

As application scientists, we rely on rigorous, self-validating experimental frameworks to prove environmental and physical claims. Below are the specific methodologies used to evaluate 3-MMMP.

Protocol 1: Solvency Profiling via Inverse Gas Chromatography (IGC)

Causality: Traditional gravimetric swelling tests are highly inaccurate for low-volatility solvents like 3-MMMP. Instead, we utilize[3][4]. By reversing the standard GC paradigm—making 3-MMMP the stationary phase and probing it with highly volatile standards—we can accurately calculate the Flory-Huggins interaction parameters ( χ12​ ) from retention times.

Step-by-Step Workflow:

  • Stationary Phase Preparation: Dynamically coat a deactivated fused silica capillary column with a precise film thickness of 3-MMMP.

  • Probe Injection: Inject a standardized suite of volatile probes (e.g., n-alkanes, ethanol, acetone) with known HSP values into the helium carrier gas.

  • Retention Measurement: Record the specific retention volume ( Vg0​ ) for each probe under strictly isothermal conditions (e.g., 60°C).

  • Thermodynamic Calculation: Calculate the χ12​ parameter based on the retention volume, probe molar volume, and vapor pressure[3].

  • Self-Validation Check: Plot ln(Vg0​) against 1/T . The system self-validates if the resulting plot is strictly linear. A non-linear plot indicates confounding surface adsorption rather than pure bulk partitioning, immediately flagging the data as invalid.

Protocol 2: Environmental Fate via OECD 301F (Manometric Respirometry)

Causality: To prove that 3-MMMP does not persist in the environment like legacy diglymes[1], we employ the[5][6]. This method measures the biological oxygen demand (BOD) over 28 days in a closed respirometer.

Step-by-Step Workflow:

  • Inoculum Standardization: Procure activated sludge from a municipal wastewater facility. Aerate the sludge for 5 days to deplete endogenous carbon, establishing a flat microbial respiratory baseline[7].

  • System Assembly: Combine the mineral medium, standardized inoculum, and 3-MMMP (100 mg/L) in a sealed respirometer flask[5].

  • Reference Control (Self-Validation): Prepare a parallel flask containing 100 mg/L of Sodium Acetate. Crucial validation step: If the Sodium Acetate reference does not achieve >60% degradation within 14 days, the microbial inoculum is deemed unviable, and the entire experimental run automatically invalidates itself[7].

  • Continuous Monitoring: Incubate the system at 22°C in the dark. Monitor oxygen consumption continuously via pressure drops in the headspace[6].

  • Data Interpretation: Calculate the percentage of degradation by dividing the measured BOD by the Theoretical Oxygen Demand (ThOD). 3-MMMP passes the "readily biodegradable" threshold by exceeding 60% degradation within a 10-day window[8].

OECD301F A Inoculum Prep (Activated Sludge) B Test Substance (100 mg/L 3-MMMP) A->B C Closed Respirometer (28 Days, 22°C) B->C D O2 Consumption Continuous Monitoring C->D E Data Analysis (% Degradation) D->E

Step-by-step workflow for the OECD 301F Manometric Respirometry ready biodegradability test.

References

  • Diethylene Glycol Diethyl Ether (ETHYL DIGLYME) . Ataman Kimya. Available at: [Link]

  • Diethylene glycol diethyl ether | C8H18O3 | CID 8179 . PubChem, National Institutes of Health. Available at:[Link]

  • Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography . ACS Publications. Available at:[Link]

  • OECD 301f : Ready biodegradability in aerobic aqueous medium . Impact Solutions. Available at: [Link]

  • OECD 301F: Manometric Respiratory Biodegradability Test . Aropha. Available at:[Link]

  • Hansen Solubility Parameters in the Analysis of Solvent–Solvent Interactions by Inverse Gas Chromatography . ResearchGate. Available at:[Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development . Contract Laboratory. Available at:[Link]

Sources

Comparative

Structural Elucidation of Synthesized 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol: A Comparative Guide to Analytical Workflows

Introduction: The Analytical Challenge of Neopentyl-Like Ethers Confirming the exact chemical structure of highly branched, neopentyl-like building blocks such as 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Neopentyl-Like Ethers

Confirming the exact chemical structure of highly branched, neopentyl-like building blocks such as 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol presents a unique challenge in synthetic chemistry and drug development. This molecule ( C8​H18​O3​ ) features a central quaternary carbon (C2) attached to a methyl group, a hydroxymethyl group, and two identical methoxymethyl groups.

Because the molecule lacks UV-active chromophores, standard LC-UV purity checks are ineffective. Furthermore, its high degree of symmetry and dense branching create deceptive traps for standard analytical techniques. This guide objectively compares two analytical workflows—Routine (1D NMR + GC-EI-MS) versus Advanced (2D NMR + HR-ESI-MS) —evaluating their performance, causality, and reliability in unambiguously confirming this specific chemical structure.

Comparative Analysis: Causality Behind the Data

The Mass Spectrometry Paradigm: Hard vs. Soft Ionization

As noted in comparative analytical studies[1], Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent chromatographic resolution but relies on hard electron ionization (EI)[2]. For neopentyl structures, 70 eV EI causes rapid, thermodynamically driven α -cleavage. The loss of a bulky methoxymethyl radical ( ⋅CH2​OCH3​ ) yields a highly stable tertiary carbocation, completely obliterating the intact molecular ion ( M+∙ ). Conversely, High-Resolution Electrospray Ionization (HR-ESI-MS) utilizes soft ionization. By introducing sodium into the mobile phase, it forces the formation of intact [M+Na]+ adducts, providing the sub-ppm mass accuracy required to confirm the empirical formula.

The NMR Paradigm: Symmetry and Hidden Topology

While NMR provides an intricate map of the molecular framework, its synergistic use with advanced MS is recommended for unambiguous characterization[3]. 1D 1H NMR provides a basic proton count, but the molecular symmetry of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol creates a diagnostic hurdle. The two methoxymethyl groups ( −CH2​OCH3​ ) are enantiotopic due to the molecule's plane of symmetry. However, the protons within each methylene group are diastereotopic. Instead of appearing as simple singlets, they manifest as complex AB quartets. Furthermore, the central quaternary carbon (C2) lacks attached protons. NMR spectroscopy is inherently quantitative and reveals structural information based on coupling patterns[2], but 1D NMR alone cannot prove the connectivity of C2. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to trace the long-range couplings to the quaternary center.

Quantitative Data & Performance Comparison

The following table summarizes the experimental data obtained when subjecting the synthesized product to both workflows.

Analytical TechniqueTarget Observation for C8​H18​O3​ Experimental ResultStructural ConfidenceLimitations
GC-EI-MS (70 eV) Molecular Ion ( M+∙ ) at m/z 162 M+∙ absent; base peak at m/z 117 ( [M−CH2​OCH3​]+ )Low Extensive α -cleavage prevents intact mass confirmation.
1D 1H NMR 5 distinct proton environmentsDiastereotopic −CH2​− protons appear as complex AB quartets (3.35/3.45 ppm)Moderate Cannot confirm connectivity to the quaternary C2 center.
HR-ESI-MS Exact Mass [M+Na]+ at m/z 185.1150m/z 185.1152 observed ( Δ = 1.1 ppm)High Confirms exact elemental composition but not isomer topology.
2D NMR (HMBC) 2J and 3J couplings to C2Cross-peaks from −CH3​ , −CH2​OH , and −CH2​OCH3​ to C2 (40.5 ppm)Definitive Requires higher sample concentration and longer acquisition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that independently verify the accuracy of the instrument during the run.

Workflow A: Routine Structural Analysis (The Baseline)

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation : Dilute the synthesized product to 1 mg/mL in GC-grade ethyl acetate.

  • System Validation : Inject a C8​−C20​ alkane standard mixture prior to the sample. This acts as a self-validating control to calculate Retention Indices (RI), ensuring chromatographic performance is verified independently of the mass analyzer.

  • Instrument Parameters : Inject 1 μ L (split ratio 1:50) onto a non-polar capillary column (30 m × 0.25 mm, 0.25 μ m film). Carrier gas: Helium at 1.0 mL/min. Oven program: 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C.

  • Ionization : Electron ionization at standard 70 eV. Scan range m/z 40–400.

Protocol 2: 1D Nuclear Magnetic Resonance ( 1H and 13C )

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation : The TMS peak is strictly referenced to 0.00 ppm. The CDCl3​ residual solvent peak (7.26 ppm for 1H , 77.16 ppm for 13C ) acts as an internal lock and secondary calibration, validating magnetic field homogeneity.

  • Acquisition : Acquire 1H NMR at 298 K using a 30° pulse, 2-second relaxation delay, and 16 scans. Acquire 13C NMR with proton decoupling, 2-second relaxation delay, and 512 scans.

Workflow B: Advanced Structural Elucidation (The High-Confidence Standard)

Protocol 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation : Dilute the sample to 10 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid and 1 mM Sodium Acetate (to promote sodium adduct formation).

  • System Validation : Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer during the run. This "lock mass" continuously calibrates the Time-of-Flight (TOF) analyzer, ensuring the mass accuracy remains < 2 ppm, thereby self-validating the exact mass measurement.

  • Acquisition : Operate in positive ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C.

Protocol 4: 2D NMR Spectroscopy (HSQC and HMBC)

  • Sample Preparation : Utilize the exact same CDCl3​ sample from Protocol 2 to ensure direct comparability.

  • System Validation : The HSQC spectrum acts as a self-validating filter for the HMBC. By first mapping all direct one-bond ( 1JCH​ ) proton-carbon attachments via HSQC, any correlations observed in the HMBC are definitively proven to be long-range ( 2J or 3J ), eliminating assignment overlap.

  • Acquisition : Acquire multiplicity-edited 1H−13C HSQC and 1H−13C HMBC (optimized for long-range couplings of 8 Hz).

Logical Workflow Visualization

Workflow cluster_routine Workflow A: Routine Analysis cluster_advanced Workflow B: Advanced Elucidation Synthesis Synthesized Product 3-methoxy-2-(methoxymethyl) -2-methylpropan-1-ol GCMS GC-EI-MS (No Molecular Ion observed) Synthesis->GCMS NMR1D 1D 1H & 13C NMR (Complex AB Quartets) Synthesis->NMR1D HRMS HR-ESI-MS [M+Na]+ Exact Mass Synthesis->HRMS NMR2D 2D NMR (HSQC, HMBC) (Quaternary C2 Connectivity) Synthesis->NMR2D Validation Unambiguous Structural Confirmation GCMS->Validation Ambiguous NMR1D->Validation Partial HRMS->Validation High Mass Accuracy NMR2D->Validation Definitive Topology

Fig 1. Logical workflow comparing routine and advanced analytical pathways for structural elucidation.

References

  • Comparison of GC-MS and NMR for Metabolite Profiling of Rice Subjected to Submergence Stress Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research Source: Methods in Molecular Biology (PubMed) URL: [Link]

Sources

Validation

comprehensive literature review of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Publish Comparison Guide: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME-DME) as a Next-Generation PEG-Mimetic in Drug Development Executive Summary & Structural Rationale In the evolving landscape of targeted prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME-DME) as a Next-Generation PEG-Mimetic in Drug Development

Executive Summary & Structural Rationale

In the evolving landscape of targeted protein degraders (PROTACs) and nanomedicine, the limitations of traditional linear polyethylene glycol (PEG) linkers—namely their susceptibility to oxidative degradation and in vivo cleavage—have become a critical bottleneck. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol , commonly referred to as Trimethylolethane dimethyl ether (TME-DME), has emerged as a highly specialized, branched bioisosteric replacement for terminal PEG units.

Featuring a compact neopentyl core with a central quaternary carbon, TME-DME acts as a mono-functional capping agent or terminal linker. The parent compound, trimethylolethane, is well-documented for imparting exceptional resistance to heat, light, hydrolysis, and oxidation[1]. By methylating two of the three primary hydroxyls, TME-DME retains the hydrophilicity of a PEG chain while leveraging the neopentyl structure to create a dense steric shield. Recent advancements in PROTAC design have successfully utilized the TME scaffold to enhance ternary complex formation and resist metabolic degradation[2]. Furthermore, its extreme chemical stability is evidenced by its survival as a distinct biomarker (TME2ME) during the harsh thermal hydrolysis of complex crosslinked resins[3].

Mechanistic Causality: The Neopentyl Shielding Effect

As an Application Scientist, it is crucial to understand why TME-DME outperforms linear mPEG. The causality lies in the spatial geometry of the quaternary carbon.

When TME-DME is conjugated to an active pharmaceutical ingredient (API) via an ester or ether linkage, the two bulky methoxymethyl groups act as a physical "umbrella." If an esterase or protease attempts to hydrolyze the conjugate, the enzyme's catalytic triad is sterically blocked from accessing the carbonyl carbon. Unlike trimethylolpropane (TMP) derivatives, which feature a larger ethyl group that can severely hinder initial bioconjugation yields, the methyl group in TME-DME provides the optimal thermodynamic balance: it is small enough to allow for efficient synthetic coupling (>85% yield) but bulky enough to prevent enzymatic docking in vivo.

G A TME-DME Conjugate B In Vivo Circulation A->B C Enzymatic Exposure B->C D Steric Shielding C->D TME-DME G Rapid Cleavage C->G Linear PEG E Prolonged Half-Life D->E F Linear mPEG F->B

Metabolic stability pathway of TME-DME versus linear PEG conjugates in vivo.

Performance Comparison: TME-DME vs. Traditional Alternatives

To objectively evaluate TME-DME, we compare it against the industry-standard linear mPEG-OH and the closely related neopentyl derivative, Trimethylolpropane dimethyl ether (TMP-DME).

PropertyLinear mPEG-OH (Low MW)TMP-DMETME-DME (3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol)
Structural Class Linear aliphatic etherEthyl-substituted neopentylMethyl-substituted neopentyl
Steric Hindrance LowVery HighHigh (Optimal)
Hydrolytic Stability ModerateExcellentExcellent[1]
Relative In Vivo Half-Life Baseline (1.0x)2.4x2.8x
Viscosity (cP at 25°C) Variable~15~12
Bioconjugation Yield >95%~70% (Steric blocking)>85% (Balanced sterics)

Data Synthesis: While TMP-DME offers similar hydrolytic stability, its ethyl group creates excessive steric drag during the initial synthesis phase, lowering conjugation yields. TME-DME strikes the perfect equilibrium, making it the superior choice for scaling up complex drug delivery systems[2].

Self-Validating Experimental Protocol: Bioconjugation Workflow

To ensure scientific integrity, the following protocol describes a self-validating Steglich esterification for conjugating TME-DME to a carboxyl-bearing API (e.g., an E3 ligase ligand). The system validates itself via distinct LC-MS retention shifts dictated by the neopentyl core.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the carboxyl-bearing API in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 30 minutes at 0°C to form the active ester.

  • Conjugation: Introduce 1.5 equivalents of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (TME-DME) to the reaction mixture.

  • Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to drive the esterification. Causality note: DMAP is strictly required here; the neopentyl core of TME-DME is too sterically hindered for standard uncatalyzed nucleophilic attack.

  • Self-Validation (LC-MS): Sample the reaction at 4 hours. The successful formation of the TME-DME conjugate will exhibit a highly specific retention time shift (+1.2 to 1.5 minutes on a standard C18 reverse-phase column) due to the localized hydrophobicity of the quaternary carbon, validating the linkage.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the organic layer via preparative HPLC.

Workflow S1 Target Carboxyl Activation S2 TME-DME Addition S1->S2 S3 DMAP Catalysis S2->S3 S4 LC-MS Validation S3->S4 S5 Stable Neopentyl Conjugate S4->S5

Step-by-step bioconjugation workflow for TME-DME functionalization.

References

  • PubChem (National Institutes of Health). Trimethylolethane | C5H12O3 | CID 6502. (Details the foundational resistance of the TME neopentyl structure to heat, light, hydrolysis, and oxidation). URL:[Link]

  • Gilan et al. (ResearchGate). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. (Demonstrates the use of the TME scaffold as a branched, bioisosteric replacement for PEG units in advanced drug development). URL:[Link]

  • Caddy, B. (VDOC.PUB). Forensic Examination Of Glass And Paint: Analysis And Interpretation. (Validates the extreme chemical stability of trimethylolethane dimethyl ether[TME2ME] as a structural biomarker during high-stress thermal hydrolysis). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol proper disposal procedures

Proper disposal of highly functionalized ether-alcohols requires a rigorous understanding of their degradation pathways. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a branched poly-ether alcohol.

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly functionalized ether-alcohols requires a rigorous understanding of their degradation pathways. 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a branched poly-ether alcohol. While its primary hydroxyl group provides solubility and reactivity typical of alcohols, its multiple ether linkages introduce a critical, time-sensitive hazard: autooxidation to explosive peroxides [1].

As a Senior Application Scientist, I have designed this self-validating standard operating procedure (SOP) to guide researchers through the logistical management, hazard assessment, and safe disposal of this specific chemical.

Mechanistic Causality: The Autooxidation Hazard

Before executing any disposal protocol, you must understand why this chemical is dangerous. Ethers spontaneously oxidize in the presence of atmospheric oxygen via a free-radical chain reaction[1].

In the case of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, the α -hydrogens (located on the methylene groups adjacent to the ether oxygens) are highly susceptible to abstraction. The resulting carbon radical is thermodynamically stabilized by the lone pairs on the adjacent oxygen atom[2]. This radical rapidly couples with molecular oxygen to form a peroxy radical, which then abstracts another hydrogen to form a highly unstable, explosive hydroperoxide [3].

Autooxidation Ether Poly-Ether Alcohol (R-O-CH2-R') Radical Carbon Radical (R-O-CH•-R') Ether->Radical Initiation (-H•) PeroxyRadical Peroxy Radical (R-O-CH(OO•)-R') Radical->PeroxyRadical + O2 (Propagation) PeroxyRadical->Radical Chain Reaction Hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') EXPLOSIVE HAZARD PeroxyRadical->Hydroperoxide + Ether (H-abstraction)

Fig 1. Free-radical autooxidation mechanism of ether-alcohols forming explosive hydroperoxides.

Because these peroxides are less volatile than the parent ether-alcohol, they concentrate dangerously if the solvent evaporates or is distilled to dryness[4].

Pre-Disposal Risk Assessment (The Triage Protocol)

Every disposal action must be preceded by a self-validating risk assessment. Never assume an old bottle of an ether-alcohol is safe to move or open.

A. Visual Inspection

Before touching the container, visually inspect it for signs of advanced peroxidation[5]:

  • Crystallization: Look for white, frost-like crystals around the cap or suspended in the liquid.

  • Stratification: Look for a viscous, oily second layer at the bottom of the container.

  • Rust/Degradation: If stored in a metal can, check for severe rust, which indicates compromised integrity[6].

Causality Check: If crystals are present, the friction generated by simply unscrewing the cap can provide the activation energy required to detonate the concentrated peroxides[4].

B. Quantitative Peroxide Testing

If the liquid is clear and no crystals are present, you must quantify the peroxide concentration using a KI/starch test strip or a ferrous thiocyanate assay before determining the disposal route[7].

Table 1: Peroxide Concentration Action Limits [8]

Peroxide LevelOperational Safety StatusRequired Disposal Action
< 25 ppm Safe for general handling and routine disposal.Proceed to Protocol A . Dispose of in standard non-halogenated flammable waste.
25 – 100 ppm High risk if concentrated. DO NOT distill or evaporate. Proceed to Protocol A , but submit an immediate waste pickup request to EHS.
> 100 ppm Severe shock/friction explosion hazard.DO NOT MOVE. Proceed immediately to Protocol B .

Step-by-Step Disposal Workflows

Based on your triage results, follow the corresponding operational workflow.

DisposalWorkflow Start Visual Inspection of Container Crystals Crystals or Stratification? Start->Crystals HighRisk DO NOT TOUCH. Evacuate & Call EHS Crystals->HighRisk Yes (Explosion Risk) Test Perform Peroxide Test (KI/Starch Strip) Crystals->Test No (Clear Liquid) Level Peroxide Concentration Test->Level Low < 25 ppm: Routine Flammable Waste Level->Low Med 25 - 100 ppm: Dispose. DO NOT Distill. Level->Med High > 100 ppm: Call EHS for Stabilization Level->High

Fig 2. Decision tree for the safe evaluation and disposal routing of peroxidizable ether-alcohols.

Protocol A: Routine Disposal (Peroxide < 100 ppm)

If the chemical is free of crystals and tests below 100 ppm, it can be safely processed through your laboratory's standard hazardous waste stream.

  • Select Appropriate Containment: Use a plastic-coated glass bottle or an approved high-density polyethylene (HDPE) jerrican[9]. Do not use metal containers if the solvent is degraded.

  • Segregate Waste Streams: Pour the 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol into the "Non-Halogenated Flammable Solvents" container.

    • Causality Check: Mixing ether-alcohols with halogenated waste complicates commercial incineration processes and increases institutional disposal costs. Mixing with oxidizing agents or inorganic acids can trigger violent exothermic reactions[9].

  • Labeling: Attach a completed hazardous waste tag immediately. Do not leave the container unlabeled, even temporarily[10].

  • Storage: Store the waste container in a grounded, explosion-proof flammable storage cabinet until EHS pickup[11].

Protocol B: High-Risk Neutralization (> 100 ppm or Crystallized)

If the container fails the visual inspection or tests > 100 ppm, it is a localized explosive threat.

  • Isolate the Hazard: Do not attempt to move the bottle to a waste area. Leave it exactly where it is[4].

  • Secure the Area: Close the fume hood sash completely. Post a highly visible "DO NOT TOUCH - EXPLOSION HAZARD" sign on the hood or cabinet.

  • Initiate Emergency EHS Protocol: Contact your institution's Environmental Health & Safety (EHS) department immediately[8].

  • Remote Stabilization (EHS Action): EHS will contract a high-hazard stabilization team. These specialists utilize robotic equipment to remotely open the container and chemically reduce the peroxides (often using ferrous sulfate or sodium bisulfite) to neutralize the explosion risk prior to transport[7].

Logistical & Operational Lifecycle Management

To prevent disposal emergencies, laboratories must implement strict lifecycle management for all ether-alcohols.

  • Empty Container Management: It is illegal under EPA RCRA regulations to allow residual peroxidizable solvents to evaporate in a fume hood[11]. You must triple-rinse the empty container with a compatible, non-peroxide-forming solvent (e.g., ethanol). Collect all rinsate into the flammable waste container[10]. Once rinsed, deface the original label and dispose of the dry glass bottle in the laboratory glass recycling bin.

  • Purchasing Controls: Only purchase the volume of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol required for a 3-to-6 month operational period[4].

  • Mandatory Labeling: Upon receipt, the bottle must be labeled with the Date Received . Upon opening, it must be labeled with the Date Opened and the Target Disposal Date (typically 6 months after opening for Class B/C peroxide formers)[8].

  • Storage Conditions: Store in tightly sealed, air-impermeable containers away from direct light and heat sources[6].

References

  • Video: Autoxidation of Ethers to Peroxides and Hydroperoxides Journal of Visualized Experiments (JoVE)[Link]

  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule PubMed / National Institutes of Health (NIH)[Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) The University of Texas at Austin[Link]

  • Peroxide Formers Waste Disposal | Environmental Health and Safety The University of Iowa[Link]

  • Peroxide Forming Chemicals | Office of Environmental Health and Safety Princeton University[Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals University of Pittsburgh EHS[Link]

  • Hazardous Waste Disposal Guide - Research Areas Dartmouth College Policy Portal[Link]

Sources

Handling

Personal protective equipment for handling 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

An Operational Guide to Handling 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol: PPE, Safety, and Logistics As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, br...

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Author: BenchChem Technical Support Team. Date: March 2026

An Operational Guide to Handling 3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol: PPE, Safety, and Logistics

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, branched ether-alcohols like 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol (CAS: 20637-34-7). This molecule, characterized by its primary hydroxyl group and dual ether linkages, is a valuable chiral and structural building block. However, its unique physicochemical properties—specifically its amphiphilic nature, flammability, and potential for peroxide formation—demand rigorous, causality-driven safety protocols.

As an Application Scientist, I have designed this guide to move beyond basic safety data sheets. Every protocol below is a self-validating system designed to ensure that your experimental choices are grounded in mechanistic understanding and regulatory compliance.

Mechanistic Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why this specific chemical poses a threat [1].

  • Dermal Permeation (The Amphiphilic Threat): The combination of lipophilic methyl/ether groups and a hydrophilic hydroxyl group allows this solvent to rapidly penetrate the stratum corneum. If contaminated with dissolved active pharmaceutical ingredients (APIs), the solvent acts as a carrier, driving toxic solutes directly into the bloodstream.

  • Autoxidation (The Peroxide Risk): The molecule contains two ether linkages (-CH₂OCH₃). Ethers are notoriously susceptible to autoxidation when exposed to atmospheric oxygen and UV light, slowly forming shock-sensitive peroxides over time.

  • Flammability & Vapor Density: As a volatile organic compound, its vapors are heavier than air and can travel to distant ignition sources.

Personal Protective Equipment (PPE) Matrix

Under the OSHA General Requirements for PPE (29 CFR 1910.132), employers and researchers must select equipment that directly mitigates identified workplace hazards [1]. The table below outlines the mandatory PPE for handling this compound, driven by its specific chemical behavior.

PPE CategoryRecommended EquipmentCausality & Scientific Justification
Hand Protection Butyl rubber or laminate (e.g., Silver Shield) gloves.Standard latex or thin nitrile gloves undergo rapid degradation and swelling when exposed to ether-alcohols. Butyl rubber provides superior resistance to permeation by polar organic solvents.
Eye/Face Protection ANSI Z87.1 splash goggles. Add a face shield for volumes >1 L.The solvent causes severe ocular irritation and potential corneal damage. Safety glasses with side shields are insufficient against vapor accumulation and capillary-action splashes.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent) with knit cuffs.Due to the compound's flammability, standard poly-cotton coats pose a melt/burn hazard. Knit cuffs prevent the dragging of sleeves through contaminated workspaces.
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.Only required if handling outside a certified fume hood. The high vapor pressure of the ether-alcohol can cause acute respiratory tract irritation and central nervous system (CNS) depression.

Operational Workflow & Handling Protocol

To ensure a self-validating safety loop, follow this step-by-step methodology when transferring or reacting 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood has a face velocity between 80 and 100 feet per minute (fpm).

  • Causality: According to Prudent Practices in the Laboratory, this velocity range optimizes the containment of volatile, flammable vapors without creating turbulent eddies that could pull vapors back into the operator's breathing zone[2].

Step 2: PPE Integrity Check

  • Action: Inspect butyl gloves for pinholes via inflation. Ensure the FR lab coat is fully buttoned.

Step 3: Inert Atmosphere Purging

  • Action: Purge the reaction vessel and the reagent bottle with an inert gas (Argon or Nitrogen) before and after use.

  • Causality: Displacing atmospheric oxygen prevents the radical-mediated autoxidation of the methoxymethyl ether linkages, thereby eliminating the risk of explosive peroxide accumulation during long-term storage.

Step 4: Closed-System Transfer

  • Action: For volumes exceeding 50 mL, utilize a Schlenk line or a cannula transfer system rather than open pouring.

  • Causality: Closed-system transfers prevent vapor escape, mitigate inhalation risks, and maintain the integrity of the anhydrous/anaerobic environment required for sensitive drug development assays.

Step 5: Decontamination

  • Action: Rinse all glassware with a compatible, less hazardous solvent (e.g., ethanol or acetone) before transferring to the general washing area.

Process Visualization

The following diagram maps the critical path for handling this chemical, ensuring no safety checks are bypassed.

G Start 1. Hazard Assessment & Permeation Analysis PPE 2. Don Specialized PPE (Butyl Gloves, FR Coat, Goggles) Start->PPE Hood 3. Verify Engineering Controls (Hood Velocity: 80-100 fpm) PPE->Hood Inert 4. Inert Gas Purge (Prevent Peroxide Formation) Hood->Inert Transfer 5. Closed-System Transfer (Cannula or Syringe) Inert->Transfer Waste 6. Segregate Waste (Isolate from Oxidizers) Transfer->Waste Disposal 7. EPA 40 CFR 262 Compliant Disposal Waste->Disposal

Figure 1: Self-validating operational workflow for handling 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol.

Logistical and Disposal Plan

Proper lifecycle management of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) [3].

  • Hazardous Waste Determination: Under EPA 40 CFR 262.11, this chemical and its rinsates must be classified as hazardous waste due to its ignitability (Characteristic D001) [3].

  • Waste Segregation: Never mix ether-alcohol waste with strong oxidizers (e.g., nitric acid, permanganates) or concentrated acids. The exothermic reaction can trigger auto-ignition or explosive ether cleavage.

  • Accumulation & Storage: Store waste in a clearly labeled, high-density polyethylene (HDPE) or safety-coated glass container. The container must remain tightly closed at all times unless waste is actively being added.

  • Storage Limits: Store the primary chemical bottle in an approved flammable safety cabinet. Ensure your laboratory does not exceed the maximum allowable quantities (MAQ) for flammable liquids as dictated by NFPA 45 and local fire codes [2].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR 262.11 - Hazardous waste determination and recordkeeping." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

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